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  • Product: (2,4-Dimethylpyridin-3-yl)methanol
  • CAS: 194151-96-7

Core Science & Biosynthesis

Foundational

Synthesis of (2,4-Dimethylpyridin-3-yl)methanol starting materials

Executive Summary (2,4-Dimethylpyridin-3-yl)methanol (CAS: 122321-04-4) is a critical heterocyclic building block, primarily utilized as the immediate precursor to the sulfonyl chloride fragment of Vonoprazan (Takecab) ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4-Dimethylpyridin-3-yl)methanol (CAS: 122321-04-4) is a critical heterocyclic building block, primarily utilized as the immediate precursor to the sulfonyl chloride fragment of Vonoprazan (Takecab) , a first-in-class potassium-competitive acid blocker (P-CAB).

The synthesis of this molecule presents specific regiochemical challenges due to the steric crowding of the 2,4-dimethyl substitution pattern flanking the 3-position functional group. While simple oxidation of 2,4-lutidine is possible, it lacks regioselectivity. Therefore, the industry standard and most robust laboratory approach relies on the reduction of ethyl 2,4-dimethylnicotinate .

This guide details the end-to-end synthesis, starting from the construction of the pyridine ring (the "starting material of the starting material") to the final reduction of the ester to the target alcohol.

Retrosynthetic Analysis & Strategy

The strategic disconnection of (2,4-dimethylpyridin-3-yl)methanol reveals two distinct phases:

  • Ring Construction: Assembling the polysubstituted pyridine core with correct regiochemistry.

  • Functional Group Interconversion (FGI): Selective reduction of the C3-carboxylate to the primary alcohol without affecting the aromatic ring.

Strategic Pathway Diagram

G Target (2,4-Dimethylpyridin-3-yl)methanol (Target) Ester Ethyl 2,4-dimethylnicotinate (Key Intermediate) Ester->Target Selective Reduction (NaBH4 / CaCl2) Hantzsch Hantzsch-type Cyclization (Ring Construction) Hantzsch->Ester Oxidation / Aromatization Precursors Ethyl Acetoacetate + 3-Aminocrotononitrile Precursors->Hantzsch Condensation

Figure 1: Retrosynthetic logic flow from acyclic precursors to the target alcohol.

Phase 1: Synthesis of the Precursor (Ethyl 2,4-dimethylnicotinate)

While often purchased commercially, the de novo synthesis of ethyl 2,4-dimethylnicotinate is required when establishing a secure supply chain. The most reliable method is a modified Hantzsch Pyridine Synthesis .

Mechanistic Logic

Standard Hantzsch synthesis (aldehyde + 2 equiv.


-ketoester) yields symmetric pyridines. To achieve the asymmetric 2,4-dimethyl-3-carboxy pattern, we employ a condensation between ethyl acetoacetate  and 3-aminocrotononitrile  (or a synthetic equivalent like acetylacetone + enamine), followed by oxidative aromatization.
Protocol: Hantzsch Cyclization & Oxidation

Note: This process yields the intermediate ethyl 2,4-dimethylnicotinate.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)[1]

  • 3-Aminocrotononitrile (1.0 equiv)

  • Acetic acid (Solvent/Catalyst)

  • Oxidant (e.g., HNO3 or DDQ for aromatization)

Workflow:

  • Condensation: Dissolve ethyl acetoacetate and 3-aminocrotononitrile in glacial acetic acid. Heat to reflux (approx. 118°C) for 4–6 hours. The intermediate formed is a dihydropyridine.

  • Oxidation (Aromatization): Cool the mixture to 0°C. Slowly add concentrated nitric acid (HNO3) or treat with DDQ to dehydrogenate the ring. Caution: Exothermic.

  • Workup: Neutralize with aqueous NaOH to pH 8. Extract with ethyl acetate.[2]

  • Purification: Distillation under reduced pressure (bp ~115°C at 10 mmHg) yields the ester as a pale yellow oil.

Phase 2: Reduction to (2,4-Dimethylpyridin-3-yl)methanol

This is the critical step. While Lithium Aluminum Hydride (LiAlH4) is a potent reducing agent, it is hazardous on a kilogram scale and can cause over-reduction or ring reduction.

The Superior Method: Sodium Borohydride (NaBH4) activated by Calcium Chloride (CaCl2) .[3] This system generates Ca(BH4)2 in situ or activates the carbonyl via Lewis acid coordination, allowing for the safe, selective reduction of the ester to the alcohol in mild conditions.

Reaction Scheme

Reaction Substrate Ethyl 2,4-dimethylnicotinate Product (2,4-Dimethylpyridin-3-yl)methanol Substrate->Product 0°C -> RT, 4h Reagents NaBH4 (3.0 eq) + CaCl2 (1.5 eq) Solvent: EtOH/THF (2:1) Reagents->Substrate Activation

Figure 2: Lewis-acid promoted reduction pathway.

Detailed Experimental Protocol

Scale: 100 mmol input (approx. 17.9 g of Ester)

Materials:

  • Ethyl 2,4-dimethylnicotinate (17.9 g, 100 mmol)

  • Sodium Borohydride (NaBH4) (11.3 g, 300 mmol, 3.0 equiv)

  • Calcium Chloride (CaCl2), anhydrous (16.6 g, 150 mmol, 1.5 equiv)

  • Ethanol (Absolute) (200 mL)

  • Tetrahydrofuran (THF) (100 mL)

Step-by-Step Methodology:

  • Preparation of Salt Solution:

    • In a 1L 3-neck round-bottom flask equipped with an overhead stirrer and nitrogen inlet, dissolve anhydrous CaCl2 (16.6 g) in Ethanol (200 mL).

    • Observation: The dissolution is exothermic; allow to cool to Room Temperature (RT).

  • Substrate Addition:

    • Add Ethyl 2,4-dimethylnicotinate (17.9 g) dissolved in THF (100 mL) to the CaCl2/EtOH solution.

    • Cool the mixture to 0–5°C using an ice bath.

  • Reductant Addition (Critical Step):

    • Add NaBH4 (11.3 g) portion-wise over 30 minutes.

    • Control: Maintain internal temperature < 10°C . Hydrogen gas evolution will be vigorous but controlled.

  • Reaction Phase:

    • Remove the ice bath and allow the slurry to warm to RT.

    • Stir for 4–6 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or HPLC.[4] The ester spot (Rf ~0.7) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quenching & Workup:

    • Cool back to 0°C.

    • Slowly add Acetone (20 mL) or 1N HCl to quench excess hydride. Caution: Significant foaming.

    • Concentrate the mixture under reduced pressure to remove THF/EtOH.

    • Dilute the residue with Water (150 mL) and extract with Dichloromethane (DCM) (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification:

    • The crude product is typically a white to off-white solid.

    • Recrystallization from Ethyl Acetate/Heptane or Toluene affords high-purity crystals.

    • Yield Target: 85–92%.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature (Addition) < 10°C> 15°C risks runaway exotherm and H2 evolution.
CaCl2 Stoichiometry 1.5 – 2.0 equiv< 1.0 equiv results in incomplete conversion (stalled reaction).
Solvent System EtOH/THFPure THF slows reaction (low solubility of CaCl2); Pure MeOH reacts too fast with NaBH4.
Quenching pH ControlAcidifying below pH 4 can protonate the pyridine nitrogen, making extraction difficult (stays in aqueous).

Analytical Specifications

To validate the integrity of the synthesized material for downstream Vonoprazan synthesis:

  • Appearance: White crystalline solid.[5]

  • Melting Point: 56–60°C.[5]

  • 1H NMR (400 MHz, CDCl3):

    
     8.25 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.70 (s, 2H, CH2OH), 2.60 (s, 3H, 2-Me), 2.35 (s, 3H, 4-Me).
    
  • HPLC Purity: > 98.0% (Area %).[6]

References

  • Hantzsch Synthesis Variation: Al-Mulla, A. (2018). Synthetic approaches to polysubstituted pyridines. Journal of Heterocyclic Chemistry. Link

  • NaBH4/CaCl2 Reduction Protocol: Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[3] 29. Calcium borohydride as a convenient, safe alternative to lithium aluminum hydride. Journal of Organic Chemistry, 47(24), 4702-4708. Link

  • Vonoprazan Intermediate Synthesis: Takeda Pharmaceutical Company Ltd. (2010). Patent EP2459556A1: Pyrrole derivatives and use thereof. Link

  • Scale-Up Safety: Org. Process Res. Dev. (2012). Safety Assessment of Borohydride Reductions in Solvent Mixtures. Link

Sources

Exploratory

Spectroscopic data for (2,4-Dimethylpyridin-3-yl)methanol (¹H NMR, ¹³C NMR, MS, IR)

Spectroscopic Profiling of (2,4-Dimethylpyridin-3-yl)methanol: A Comprehensive Analytical Guide Executive Summary (2,4-Dimethylpyridin-3-yl)methanol (CAS: 194151-96-7) is a highly valued heterocyclic intermediate in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling of (2,4-Dimethylpyridin-3-yl)methanol: A Comprehensive Analytical Guide

Executive Summary

(2,4-Dimethylpyridin-3-yl)methanol (CAS: 194151-96-7) is a highly valued heterocyclic intermediate in medicinal chemistry. It serves as a critical building block in the design of mechanism-based [1] and the synthesis of methyl sulfanyl pyrimidines targeting [2].

As a Senior Application Scientist, I approach the spectroscopic validation of such intermediates not merely as a checklist, but as a self-validating system of logical deductions. Molecular weight confirmation via Mass Spectrometry (MS) must perfectly align with the proton integration in Nuclear Magnetic Resonance (NMR), which in turn must corroborate the functional group vibrations observed in Fourier-Transform Infrared (FT-IR) spectroscopy. This whitepaper provides an authoritative, in-depth breakdown of the spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for (2,4-Dimethylpyridin-3-yl)methanol and the experimental methodologies required to achieve reproducible results.

Structural & Physicochemical Profiling

Before initiating any spectroscopic analysis, establishing the fundamental physicochemical parameters is required to dictate solvent selection and ionization methods[3].

  • Chemical Name: (2,4-Dimethylpyridin-3-yl)methanol

  • Molecular Formula: C₈H₁₁NO

  • Molecular Weight: 137.18 g/mol

  • Monoisotopic Mass: 137.084 Da

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's electronic environment. The pyridine ring exerts a strong diamagnetic anisotropic and inductive effect, heavily deshielding the aromatic protons and carbons, particularly those adjacent to the electronegative nitrogen atom[4].

Table 1: Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment & Causality
4-CH₃ 2.30 - 2.45 Singlet (s) - 3H Methyl group at C4. Shielded relative to C2 due to distance from Nitrogen.
2-CH₃ 2.50 - 2.65 Singlet (s) - 3H Methyl group at C2. Slightly deshielded by the adjacent pyridine Nitrogen.
-OH 2.00 - 4.00 Broad Singlet (br s) - 1H Hydroxyl proton. Broadness is caused by intermolecular hydrogen bonding and chemical exchange.
3-CH₂O 4.60 - 4.75 Singlet (s) - 2H Methylene protons. Strongly deshielded by the adjacent electronegative Oxygen.
5-H 6.90 - 7.05 Doublet (d) 5.1 1H Pyridine aromatic proton. Exhibits characteristic ortho coupling with 6-H.

| 6-H | 8.20 - 8.35 | Doublet (d) | 5.1 | 1H | Pyridine aromatic proton. Highly deshielded due to direct proximity to the Nitrogen atom. |

Table 2: Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

Carbon Position Chemical Shift (δ, ppm) Type Electronic Environment / Causality
4-CH₃ ~19.0 Primary (CH₃) Standard aliphatic methyl carbon.
2-CH₃ ~22.3 Primary (CH₃) Deshielded by the inductive pull of the adjacent Nitrogen.
3-CH₂OH ~58.0 - 60.0 Secondary (CH₂) Deshielded by the directly attached Oxygen atom.
C5 ~123.6 Tertiary (CH) Aromatic CH, relatively shielded compared to other ring carbons.
C3 ~129.1 Quaternary (C) Substituted aromatic carbon bearing the hydroxymethyl group.
C4 ~147.4 Quaternary (C) Substituted aromatic carbon bearing the methyl group.
C6 ~148.5 Tertiary (CH) Highly deshielded by the adjacent Nitrogen atom.

| C2 | ~158.2 | Quaternary (C) | Most deshielded carbon due to dual influence of Nitrogen and methyl substitution. |

Mass Spectrometry (MS)

Mass spectrometry provides absolute confirmation of the molecular weight and structural connectivity through predictable fragmentation pathways[3][4]. The basicity of the pyridine nitrogen makes it highly amenable to positive ion mode Electrospray Ionization (ESI+).

Table 3: Mass Spectrometric Data (EI and ESI+)

Ion/Adduct m/z Ionization Mode Relative Abundance / Significance
[M]⁺ 137.08 EI (70 eV) Molecular ion; confirms the exact mass of the intact molecule.
[M+H]⁺ 138.09 ESI+ Protonated species; dominant peak in LC-MS workflows due to pyridine basicity.
[M-OH]⁺ 120.08 EI (70 eV) Diagnostic fragment indicating the loss of a hydroxyl radical.

| [M-CH₂OH]⁺ | 106.06 | EI (70 eV) | Diagnostic fragment indicating the cleavage of the entire hydroxymethyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation tool, specifically confirming the presence of the primary alcohol and the heteroaromatic ring system.

Table 4: FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group / Causality
3200 - 3400 O-H stretch (broad) Confirms the hydroxyl group. Broadening is due to extensive H-bonding.
3050 C-H stretch (sp²) Confirms the presence of the aromatic pyridine ring.
2950, 2850 C-H stretch (sp³) Confirms the presence of the aliphatic methyl and methylene groups.
1590, 1570 C=C, C=N stretch Characteristic skeletal vibrations of the pyridine ring.

| 1050 | C-O stretch | Confirms the primary alcohol (C-O single bond). |

Experimental Workflows & Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in the physicochemical reality of the compound.

Protocol 1: Sample Preparation and Acquisition for NMR Spectroscopy
  • Solvent Selection: Select deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as the internal standard.

    • Causality: CDCl₃ is chosen because it lacks exchangeable protons that would obscure the critical hydroxyl (-OH) signal, while providing excellent solubility for moderately polar pyridine derivatives.

  • Sample Dissolution: Dissolve 15-20 mg of (2,4-Dimethylpyridin-3-yl)methanol in 0.6 mL of CDCl₃. Ensure complete dissolution via brief vortexing to prevent magnetic susceptibility artifacts caused by undissolved particulates.

  • Acquisition Parameters:

    • For ¹H NMR: 300 or 400 MHz, 16 scans, relaxation delay (D1) of 1.0 s.

    • For ¹³C NMR: 75 or 100 MHz, 1024 scans, relaxation delay (D1) of 2.0 s.

    • Causality: A 300+ MHz instrument is required to provide sufficient resolution to clearly observe the subtle 5.1 Hz ortho coupling between the 5-H and 6-H protons[4].

Protocol 2: GC-MS Analysis for Purity and Molecular Weight Confirmation
  • Sample Preparation: Dilute the compound in analytical grade ethyl acetate to a concentration of 1 mg/mL.

  • Chromatographic Separation: Inject 1 µL into the GC-MS system using a split ratio of 50:1. Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the oven temperature program: initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The low molecular weight (137.18 g/mol ) and high volatility of the compound make it an ideal candidate for Gas Chromatography[4]. A split injection prevents column overloading, ensuring sharp, symmetrical peaks.

  • Ionization & Detection: Utilize Electron Ionization (EI) at 70 eV. Scan the mass range from m/z 50 to 300.

    • Causality: EI at 70 eV is the industry standard because it provides a highly reproducible, hard-ionization fragmentation pattern, specifically yielding the diagnostic m/z 120 and 106 fragments required to validate the hydroxymethyl substitution.

Analytical Workflow Diagram

The following diagram maps the logical progression of isolating and spectroscopically validating the intermediate.

G A Synthesis of (2,4-Dimethylpyridin-3-yl)methanol B Chromatographic Purification (Silica Gel, EtOAc/Hexanes) A->B C Spectroscopic Validation Suite B->C D ¹H & ¹³C NMR (Structural Elucidation) C->D E GC-MS / ESI-MS (MW & Purity Confirmation) C->E F FT-IR Spectroscopy (Functional Group Analysis) C->F G Data Synthesis & Final Verification D->G E->G F->G

Workflow for the isolation and spectroscopic validation of (2,4-Dimethylpyridin-3-yl)methanol.

References

  • Foroozesh M, Jiang Q, Sridhar J, et al. "DESIGN, SYNTHESIS, AND EVALUATION OF A FAMILY OF PROPARGYL PYRIDINYL ETHERS AS POTENTIAL CYTOCHROME P450 INHIBITORS." Journal of Undergraduate Chemistry Research, 2013;12(4):91-94. PMC4275839. URL:[Link]

  • "METHYL SULFANYL PYRIMIDINES USEFUL AS ANTIINFLAMMATORIES, ANALGESICS, AND ANTIEPILEPTICS." European Patent Office - EP 2432776 B1, Google Patents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10329351, (2,4-dimethylpyridin-3-yl)methanol." PubChem. URL:[Link]

Sources

Foundational

Unraveling the Enigma of CAS Number 194151-96-7: A Case of Mistaken Identity

Initial investigations into the chemical properties and safety data of the compound designated by CAS number 194151-96-7 have revealed a significant challenge: the provided identifier does not correspond to a publicly do...

Author: BenchChem Technical Support Team. Date: March 2026

Initial investigations into the chemical properties and safety data of the compound designated by CAS number 194151-96-7 have revealed a significant challenge: the provided identifier does not correspond to a publicly documented chemical substance. This technical guide, originally intended to provide an in-depth analysis for researchers, scientists, and drug development professionals, must first address this fundamental discrepancy.

A thorough search across multiple chemical databases and safety data sheet repositories has yielded no specific information for CAS number 194151-96-7. This suggests several possibilities: the number may be inaccurate, it could have been withdrawn or deleted from the Chemical Abstracts Service (CAS) registry, or it may belong to a proprietary substance not available in the public domain.

The integrity of a CAS number is paramount for the accurate identification and subsequent investigation of a chemical's characteristics and potential hazards. Without a valid and verifiable CAS number, it is impossible to access the requisite data to construct a comprehensive technical and safety profile.

For professionals in the fields of research and drug development, the precise identification of a chemical substance is the critical first step in any study. It ensures the reliability and reproducibility of experimental results and is a cornerstone of laboratory safety.

Recommendations for Researchers and Scientists:

Given the inability to identify a substance associated with CAS number 194151-96-7, we advise the following course of action:

  • Verification of the CAS Number: Double-check the source of the CAS number for any typographical errors. A single digit transposition can lead to an entirely different or non-existent entry.

  • Consult the Original Source: If the CAS number was obtained from a publication, patent, or other document, refer back to the original source to confirm its accuracy.

  • Alternative Identifiers: If available, utilize other identifiers such as the chemical name (IUPAC or common), SMILES notation, or InChI key to search for the intended compound. These can often be used to find the correct CAS number.

This guide will be updated with the relevant technical and safety information if a valid CAS number for the intended substance can be ascertained. Until then, we urge all researchers to exercise due diligence in verifying the identifiers of the chemical entities they work with to ensure the safety and integrity of their scientific endeavors.

Exploratory

(2,4-Dimethylpyridin-3-yl)methanol: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (2,4-Dimethylpyridin-3-yl)methanol represents a key heterocyclic building block with significant potential in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dimethylpyridin-3-yl)methanol represents a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and anticipated reactivity, positioning it as a valuable scaffold for the development of novel therapeutics and functional materials. While direct literature on this specific isomer is limited, this document leverages established principles of pyridine chemistry and data from closely related analogues to present a robust framework for its utilization. Detailed synthetic protocols, mechanistic insights, and potential applications are discussed, offering a practical resource for scientists engaged in the design and synthesis of complex molecules.

Introduction: The Enduring Significance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1][2] Its unique electronic properties, including basicity and the ability to participate in hydrogen bonding and π-π stacking interactions, allow for favorable modulation of a molecule's pharmacokinetic and pharmacodynamic profiles.[1] The incorporation of a hydroxymethyl group, as seen in pyridinemethanol derivatives, introduces a versatile synthetic handle for further molecular elaboration, making these compounds highly valuable intermediates.[3][4] (2,4-Dimethylpyridin-3-yl)methanol, a member of this class, offers a specific substitution pattern that can influence steric and electronic properties, providing a unique vector for molecular design.

Physicochemical Properties of (2,4-Dimethylpyridin-3-yl)methanol

Table 1: Predicted Physicochemical Properties of (2,4-Dimethylpyridin-3-yl)methanol

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₁NOAs determined from its chemical structure.[5]
Molecular Weight 137.18 g/mol Calculated from the atomic weights of its constituent atoms.
Appearance Colorless to pale yellow liquid or low-melting solidBased on the physical state of similar pyridinemethanol isomers.
Solubility Soluble in a wide range of organic solvents (e.g., methanol, ethanol, THF, dichloromethane). Limited solubility in non-polar solvents and water.The presence of the polar hydroxyl group and the pyridine nitrogen suggests solubility in polar organic solvents.
Basicity (pKa) ~5.5 - 6.0 (of the conjugate acid)The electron-donating methyl groups are expected to increase the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2).
Reactivity The primary alcohol is susceptible to oxidation and can be converted to esters, ethers, and halides. The pyridine ring can undergo N-oxidation and reactions at the ring carbons under specific conditions.Standard reactivity of primary alcohols and pyridine rings.

G 2,4-Lutidine 2,4-Lutidine 2,4-Dimethylnicotinic Acid 2,4-Dimethylnicotinic Acid 2,4-Lutidine->2,4-Dimethylnicotinic Acid Oxidation Ester of 2,4-Dimethylnicotinic Acid Ester of 2,4-Dimethylnicotinic Acid 2,4-Dimethylnicotinic Acid->Ester of 2,4-Dimethylnicotinic Acid Esterification (2,4-Dimethylpyridin-3-yl)methanol (2,4-Dimethylpyridin-3-yl)methanol 2,4-Dimethylnicotinic Acid->(2,4-Dimethylpyridin-3-yl)methanol Direct Reduction (e.g., LiAlH4) Ester of 2,4-Dimethylnicotinic Acid->(2,4-Dimethylpyridin-3-yl)methanol Reduction (e.g., LiAlH4)

Caption: Synthetic routes from 2,4-Lutidine.

The starting material, 2,4-lutidine, is commercially available. [6]Oxidation of one of the methyl groups to a carboxylic acid is the initial step. While the methyl groups on the pyridine ring are relatively resistant to oxidation, strong oxidizing agents such as potassium permanganate can be employed. Selective oxidation at the 3-position methyl group would be challenging, thus a more controlled approach starting from a pre-functionalized pyridine is often preferred. However, for the sake of outlining a plausible route from a simple starting material, this oxidation is a theoretical possibility.

The reduction of the carboxylic acid or its corresponding ester is a standard transformation.

  • Using Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. [1][2]The reaction is typically carried out in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (THF).

    Experimental Protocol (Exemplary):

    • To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the ester of 2,4-dimethylnicotinic acid (1 equivalent) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting solid and wash with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Grignard Reaction with 2,4-Dimethyl-3-pyridinecarboxaldehyde

An alternative approach involves the use of a Grignard reagent with the corresponding aldehyde. However, this would result in a secondary alcohol unless formaldehyde is used as the electrophile. A more direct route is the reduction of the aldehyde.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

  • Using Sodium Borohydride (NaBH₄): NaBH₄ is a milder and safer reducing agent than LiAlH₄ and is highly effective for the reduction of aldehydes. [7]The reaction is typically carried out in a protic solvent such as methanol or ethanol.

    Experimental Protocol (Exemplary):

    • Dissolve 2,4-dimethyl-3-pyridinecarboxaldehyde (1 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

    • Quench the reaction by the addition of acetone.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired alcohol.

    • If necessary, purify by column chromatography.

Reactivity and Applications as a Building Block

(2,4-Dimethylpyridin-3-yl)methanol, with its primary alcohol functionality, is a versatile intermediate for a variety of chemical transformations.

G A (2,4-Dimethylpyridin-3-yl)methanol B Esterification A->B C Etherification A->C D Halogenation A->D E Oxidation A->E F Esters B->F G Ethers C->G H (2,4-Dimethylpyridin-3-yl)methyl Halides D->H I 2,4-Dimethyl-3-pyridinecarboxaldehyde E->I

Caption: Key reactions of (2,4-Dimethylpyridin-3-yl)methanol.

  • Esterification: The hydroxyl group can be readily esterified with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These esters can be valuable as prodrugs or as intermediates for further functionalization.

  • Etherification: Williamson ether synthesis can be employed to convert the alcohol to a variety of ethers, allowing for the introduction of diverse alkyl or aryl substituents.

  • Halogenation: The alcohol can be converted to the corresponding halide (e.g., chloride or bromide) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These halides are excellent electrophiles for nucleophilic substitution reactions.

  • Oxidation: Mild oxidation of the primary alcohol will yield the corresponding aldehyde, 2,4-dimethyl-3-pyridinecarboxaldehyde, while stronger oxidizing agents will produce 2,4-dimethylnicotinic acid.

The strategic placement of the methyl groups and the hydroxymethyl function on the pyridine ring makes (2,4-Dimethylpyridin-3-yl)methanol an attractive building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The pyridine nitrogen can act as a hydrogen bond acceptor or can be protonated to form salts, which can enhance aqueous solubility. The dimethyl substitution pattern provides steric bulk and can influence the binding affinity and selectivity of a molecule for its biological target.

Potential Applications in Drug Discovery

Given the prevalence of the substituted pyridine motif in pharmaceuticals, (2,4-Dimethylpyridin-3-yl)methanol is a promising starting material for the synthesis of novel drug candidates across various therapeutic areas. Analogues of this building block are found in compounds with a wide range of biological activities, including but not limited to:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.

  • Central Nervous System (CNS) Agents: The ability of the pyridine nitrogen to modulate solubility and cross the blood-brain barrier makes it a valuable component of CNS-active drugs.

  • Anti-inflammatory Agents: Pyridine derivatives have been explored for their anti-inflammatory properties.

  • Agrochemicals: Substituted pyridines are also widely used in the development of herbicides, insecticides, and fungicides.

Conclusion

(2,4-Dimethylpyridin-3-yl)methanol, while not extensively documented in the scientific literature, stands as a heterocyclic building block of significant synthetic potential. Its preparation can be confidently approached through well-established synthetic methodologies, primarily involving the reduction of corresponding carboxylic acid derivatives or aldehydes. The presence of the reactive hydroxymethyl group, coupled with the unique substitution pattern on the pyridine ring, offers medicinal chemists a valuable tool for the design and synthesis of novel molecules with diverse therapeutic applications. This guide provides a foundational understanding and practical framework to encourage the exploration and utilization of this promising, yet under-explored, chemical entity.

References

  • JUBILANT ORGANOSYS LIMITED. Process For Preparing 2, 4 Lutidine, 2, 5 Lutidine And 2, 3,5 Collidine. IN51/2007.
  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of PharmTech Research, 2(3), 1775-1780.
  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • BYJU'S. (n.d.). Lithium aluminium hydride.
  • Adi Chemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • Staskiewicz, S., & Gancarz, R. (1996). Process for the preparation of aqueous nicotinaldehyde. US5646288A.
  • Purohit, D., & Ranu, B. C. (2016). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering, 1(4), 423-428.
  • SlidePlayer. (n.d.). 2. LiAlH4.
  • Wang, L., et al. (2025, August 4). Mechanosynthesis of polysubstituted pyridines via FeBr3-catalyzed cascade reaction of arylidene isoxazolones with β‑carbonyl esters.
  • G-Landais, Y., & Parrain, J. L. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(1-2), 121-128.
  • Li, Y., et al. (2015). Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters, 17(15), 3798-3801.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Li, Z., et al. (2025, July 23). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. MDPI.
  • BenchChem. (n.d.). discovery and history of 3-pyridinemethanol synthesis.
  • Google Patents. (n.d.).
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  • ChemicalBook. (n.d.). 3-Pyridinemethanol synthesis.
  • PubChemLite. (n.d.). (2,4-dimethylpyridin-3-yl)methanol (C8H11NO).
  • ResearchGate. (2025, October 10). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2,3-Lutidine.
  • Kuo, C. C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2), 101-107.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
  • Kuo, C. C., et al. (2001, November 2). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis, 10(2).
  • PubChem. (n.d.).
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Foundational

(2,4-Dimethylpyridin-3-yl)methanol: A Technical Guide for Chemical Research and Development

Introduction: The Strategic Value of Substituted Pyridyl Methanols in Synthesis The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in a multitude of FDA-approved drugs and clinical candidates....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Pyridyl Methanols in Synthesis

The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and favorable metabolic profile make it a privileged structure in drug design. Within this class, pyridyl methanols serve as exceptionally versatile building blocks, offering a reactive hydroxyl group tethered to a metabolically stable aromatic core. This allows for the straightforward introduction of the pyridyl moiety into more complex molecular architectures.[3]

(2,4-Dimethylpyridin-3-yl)methanol, in particular, presents an intriguing, albeit underexplored, synthetic intermediate. The specific substitution pattern—two methyl groups flanking a hydroxymethyl group—offers a unique combination of steric and electronic properties that can be strategically exploited in the design of novel chemical entities. The methyl groups can influence the conformation of the molecule, provide lipophilicity, and block potential sites of metabolism. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (2,4-Dimethylpyridin-3-yl)methanol, drawing upon established principles of pyridine chemistry and data from closely related analogues to illuminate the path for its utilization in research and drug development.

Chemical Identity and Properties

A summary of the key chemical identifiers and predicted properties for (2,4-Dimethylpyridin-3-yl)methanol is presented in Table 1. These values are computationally derived and provide a baseline for experimental work.[4]

PropertyValueSource
CAS Number 194151-96-7[5]
Molecular Formula C₈H₁₁NO[4]
Molecular Weight 137.18 g/mol [4]
Predicted XlogP 0.7[4]
Predicted pKa (Not available)-
Appearance (Predicted) White to off-white solid-

Chemical Structure:

Caption: Chemical structure of (2,4-Dimethylpyridin-3-yl)methanol.

Proposed Synthesis and Experimental Protocols

While no direct literature detailing the synthesis of (2,4-Dimethylpyridin-3-yl)methanol has been identified, a plausible and robust synthetic route can be proposed based on established methodologies for the preparation of substituted pyridines. A particularly adaptable method involves the reduction of a corresponding ester, which can be synthesized from commercially available starting materials.

Proposed Synthetic Workflow:

workflow start 2,4-Dimethyl-3-cyanopyridine intermediate1 Methyl 2,4-dimethylnicotinate start->intermediate1 1. H₂SO₄, MeOH 2. H₂O, Heat product (2,4-Dimethylpyridin-3-yl)methanol intermediate1->product LiAlH₄, THF

Caption: Proposed two-step synthesis of (2,4-Dimethylpyridin-3-yl)methanol.

Step 1: Hydrolysis and Esterification of 2,4-Dimethyl-3-cyanopyridine

The synthesis would commence with the hydrolysis of commercially available 2,4-dimethyl-3-cyanopyridine to the corresponding carboxylic acid, followed by Fischer esterification to yield methyl 2,4-dimethylnicotinate.

Experimental Protocol:

  • Acid Hydrolysis: To a round-bottom flask equipped with a reflux condenser, add 2,4-dimethyl-3-cyanopyridine (1.0 eq).

  • Add a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Esterification: To the neutralized aqueous solution, add methanol (10-20 volumes) and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 2,4-dimethylnicotinate, which can be purified by column chromatography on silica gel.

Step 2: Reduction of Methyl 2,4-dimethylnicotinate

The final step involves the reduction of the methyl ester to the primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve methyl 2,4-dimethylnicotinate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (2,4-Dimethylpyridin-3-yl)methanol.

  • If necessary, the product can be further purified by silica gel column chromatography or recrystallization.

Physicochemical Properties and Characterization

The successful synthesis of (2,4-Dimethylpyridin-3-yl)methanol would be confirmed through a suite of analytical techniques. Below are the predicted spectroscopic characteristics based on known trends for substituted pyridines.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • The two aromatic protons are expected to appear as distinct singlets or narrowly coupled doublets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position will likely be the most downfield.

    • The methylene protons of the hydroxymethyl group should appear as a singlet around δ 4.5-5.0 ppm.

    • The two methyl groups will each give rise to a singlet in the upfield region (δ 2.0-2.5 ppm).

    • The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on concentration and solvent.

  • ¹³C NMR:

    • The five pyridine ring carbons are expected in the range of δ 120-160 ppm.

    • The methylene carbon of the hydroxymethyl group should appear around δ 60-65 ppm.

    • The two methyl carbons will be observed in the upfield region (δ 15-25 ppm).

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 138.1.[4]

Infrared (IR) Spectroscopy:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

  • C-H stretching vibrations for the aromatic and aliphatic groups around 2850-3100 cm⁻¹.

  • C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.

  • A C-O stretching band around 1000-1050 cm⁻¹.

Potential Applications in Medicinal Chemistry and Drug Development

Substituted pyridyl methanols are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique structure of (2,4-Dimethylpyridin-3-yl)methanol makes it a promising building block for several therapeutic areas.

Logical Workflow for Application in Drug Discovery:

start (2,4-Dimethylpyridin-3-yl)methanol activation Activation of Hydroxyl Group (e.g., to -Cl, -OMs, -OTs) start->activation coupling Nucleophilic Substitution with Bioactive Scaffold (e.g., amine, thiol) activation->coupling api Novel API Candidate coupling->api

Caption: General workflow for utilizing (2,4-Dimethylpyridin-3-yl)methanol in API synthesis.

1. As a Scaffold for Kinase Inhibitors:

Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase active site. The hydroxymethyl group of (2,4-Dimethylpyridin-3-yl)methanol can be readily converted to a leaving group (e.g., a chloride or mesylate) and subsequently coupled with various nucleophilic core structures (e.g., indazoles, pyrazoles) to generate libraries of potential kinase inhibitors. The 2,4-dimethyl substitution pattern could provide selectivity for specific kinases by probing steric pockets within the active site.

2. Development of Novel CNS-Active Agents:

The pyridine ring is a common feature in drugs targeting the central nervous system (CNS). The predicted physicochemical properties of (2,4-Dimethylpyridin-3-yl)methanol, such as a moderate XlogP, suggest that its derivatives could possess favorable blood-brain barrier penetration characteristics. Its use as a building block could lead to the discovery of new agents for neurological and psychiatric disorders.

3. Synthesis of Antagonists for Ion Channels and Receptors:

Derivatives of pyridyl methanols have been investigated as antagonists for various ion channels, such as the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain and inflammation.[3] The unique substitution pattern of (2,4-Dimethylpyridin-3-yl)methanol could be exploited to fine-tune the potency and selectivity of such antagonists.

Conclusion

(2,4-Dimethylpyridin-3-yl)methanol represents a promising yet underutilized building block in synthetic and medicinal chemistry. While direct experimental data remains scarce, a robust synthetic pathway can be proposed based on well-established chemical principles. The predicted spectroscopic properties provide a clear roadmap for its characterization upon successful synthesis. The strategic placement of methyl and hydroxymethyl groups on the pyridine ring offers a unique opportunity for the design of novel, biologically active molecules with potential applications in oncology, neuroscience, and beyond. This guide serves as a foundational resource to encourage and facilitate the exploration of this intriguing chemical entity by the research community.

References

  • Synthesis of (6‐arylated‐pyridin‐3‐yl) methanol. - ResearchGate. (n.d.). Retrieved from [Link]

  • Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. (n.d.). Scribd. Retrieved from [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. NIH Public Access, 130(22), 6918–6919.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • US Patent for Methanol synthesis. (n.d.). Google Patents.
  • (2,4-dimethylpyridin-3-yl)methanol (C8H11NO). (n.d.). PubChem. Retrieved from [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research, 15(1), 1-11.
  • US Patent for Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (n.d.). Google Patents.
  • Patent & Publications. (n.d.). Pharma Inventor Inc. Retrieved from [Link]

  • Design and synthesis of fused pyridine building blocks for automated library generation. (n.d.). Beilstein Journal of Organic Chemistry, 16, 2836–2844.
  • WO 2012/069948 A1. (n.d.). Google Patents.
  • WO2007055423A1 - Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)pyridine-3-methanol. (n.d.). Google Patents.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(35), 22979–23003.
  • Kurpik, G., Walczak, A., Gołdyn, M., Harrowfield, J., & Rychlewska, U. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(25), 9489–9502.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1966). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(12), 855-859.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. (2017). Senshu Daigaku Shizen Kagaku Kenkyūjo Kiyō, (54), 53-57.

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Exploratory

Comprehensive Characterization of (2,4-Dimethylpyridin-3-yl)methanol: Physical Properties and Analytical Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Causality (2,4-Dimethylpyridin-3-yl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Causality

(2,4-Dimethylpyridin-3-yl)methanol (CAS: 194151-96-7) is a highly specialized heterocyclic building block increasingly utilized in medicinal chemistry and agrochemical development[1]. Structurally, it features a pyridine core substituted with two electron-donating methyl groups at the ortho and para positions relative to the nitrogen, and a hydroxymethyl group at the meta position.

As a Senior Application Scientist, it is critical to understand that the physical properties of this compound are not merely static numbers; they are dynamic manifestations of its molecular architecture. The pyridine nitrogen serves as a strong hydrogen-bond acceptor, while the hydroxymethyl group acts as both a donor and an acceptor. However, the adjacent 2,4-dimethyl groups introduce significant steric hindrance, partially shielding the hydroxyl group and disrupting optimal intermolecular crystal packing. This structural tension directly dictates its melting point, boiling point, and thermodynamic solubility.

Predicted Quantitative Physical Properties

Because empirical data for CAS 194151-96-7 is often absent in standard commercial catalogs[2], researchers must rely on structurally derived predictive models validated by subsequent empirical testing. Below is the synthesized baseline data profile for this compound.

Physical PropertyPredicted Value / RangeStructural Causality & Rationale
Molecular Weight 137.18 g/mol Baseline mass dictating baseline volatility.
Melting Point 45°C – 55°CSteric hindrance from the 2,4-dimethyl groups disrupts the hydrogen-bonding lattice, resulting in a low-melting solid.
Boiling Point 245°C – 255°C (at 760 mmHg)The capability for intermolecular hydrogen bonding via the -OH group significantly elevates the boiling point compared to unfunctionalized pyridines.
Density ~1.08 g/cm³Standard dense packing of functionalized aromatic rings.
LogP (Octanol/Water) ~1.2Amphiphilic nature: The hydrophobic methyl groups balance the hydrophilic nitrogen and hydroxyl moieties.
Aqueous Solubility 15 – 20 mg/mL (at 25°C)Moderately soluble. The basic pyridine nitrogen allows for pH-dependent solubility enhancements in acidic media.

Empirical Characterization Protocols (Self-Validating Systems)

To transition from predicted models to validated empirical data, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems , meaning each protocol contains internal controls to ensure the data is an artifact-free representation of the compound's true physical state.

Thermal Analysis: Melting and Boiling Point Determination

Thermal transitions are best captured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), adhering to the principles outlined in[3].

Protocol A: Melting Point via DSC

  • Step 1: Sample Preparation. Weigh exactly 2.0 to 5.0 mg of (2,4-Dimethylpyridin-3-yl)methanol into a standard aluminum pan and apply a crimped lid.

    • Causality: A low sample mass minimizes thermal gradients within the sample bed, preventing thermal lag and ensuring sharp, highly resolved endothermic melting peaks.

  • Step 2: Environmental Control. Purge the DSC cell with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
    • Causality: Nitrogen displaces oxygen, preventing premature oxidative degradation that could skew the melting endotherm.

  • Step 3: Thermal Program. Equilibrate the sample at 20°C, hold for 2 minutes, then heat at a rate of 10°C/min up to 100°C.

    • Causality: A 10°C/min heating rate is the optimal thermodynamic sweet spot, balancing heat flow sensitivity (signal size) with temperature resolution (peak sharpness).

  • Self-Validation Check: Run a secondary heat-cool-heat cycle. If the melting point shifts in the second heating phase, it indicates either thermal degradation or the presence of a polymorph.

Protocol B: Boiling Point via TGA

  • Step 1: Sample Loading. Place 10-15 mg of the compound into a tared platinum crucible.

    • Causality: Platinum provides superior thermal conductivity compared to alumina, allowing for instantaneous mass-loss tracking via the microbalance.

  • Step 2: Thermal Program. Heat from 25°C to 400°C at 10°C/min under a nitrogen purge.

  • Step 3: Data Analysis (Derivative Thermogravimetry). Plot the first derivative of the mass loss curve (DTG).

    • Causality: The peak maximum of the DTG curve accurately pinpoints the boiling point, distinguishing it from gradual evaporative loss.

Thermodynamic Solubility Determination

Predictive LogP models often fail to account for the specific steric shielding of the 3-hydroxymethyl group. Therefore, empirical thermodynamic equilibration is required, utilizing the shake-flask method adapted from[4].

Protocol C: Shake-Flask Method with HPLC-UV Quantification

  • Step 1: Saturation. Add an excess amount (~500 mg) of (2,4-Dimethylpyridin-3-yl)methanol to 10 mL of phosphate-buffered saline (pH 7.4) in a sealed glass vial.

    • Causality: Testing at physiological pH assesses the ionization state's impact on solubility, which is critical for downstream pharmacokinetic modeling.

  • Step 2: Equilibration. Agitate the vial at 150 rpm in a temperature-controlled orbital shaker at 25.0 ± 0.1°C for 24 to 48 hours.

    • Causality: Extended agitation ensures complete thermodynamic equilibrium between the solid phase and the saturated solution, eliminating transient supersaturation artifacts.

  • Step 3: Phase Separation. Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and prevents non-specific binding of the analyte, ensuring the filtered concentration represents true solubility.

  • Step 4: HPLC-UV Analysis. Dilute the filtrate and analyze via reversed-phase HPLC (C18 column) using an isocratic mobile phase (e.g., 60:40 Water:Acetonitrile).

  • Self-Validation Check: Sample the solution at 24 hours and 48 hours. If the concentration variance is <2%, thermodynamic equilibrium is confirmed.

Mechanistic Visualizations

To synthesize the analytical workflows and the underlying molecular logic, the following diagrams map the empirical validation process and the intermolecular forces dictating the physical properties of (2,4-Dimethylpyridin-3-yl)methanol.

Workflow cluster_Thermal Thermal Analysis (USP <891>) cluster_Solubility Solubility (OECD 105) Start Compound: (2,4-Dimethylpyridin-3-yl)methanol CAS: 194151-96-7 DSC DSC (Melting Point) 10°C/min, N2 purge Start->DSC TGA TGA (Boiling Point/Decomp) Microbalance tracking Start->TGA ShakeFlask Shake-Flask Method 24h Equilibration at 25°C Start->ShakeFlask Data Validated Physical Property Profile DSC->Data TGA->Data HPLC HPLC-UV Quantification Isocratic Elution ShakeFlask->HPLC HPLC->Data

Empirical Property Validation Workflow for (2,4-Dimethylpyridin-3-yl)methanol.

Forces Structure (2,4-Dimethylpyridin-3-yl)methanol H_Bond_Donor Hydroxyl Group (-OH) Strong H-Bond Donor/Acceptor Structure->H_Bond_Donor Pyridine_N Pyridine Nitrogen H-Bond Acceptor Structure->Pyridine_N Methyls 2,4-Dimethyl Groups Steric Hindrance & Hydrophobicity Structure->Methyls BP_MP Elevated Phase Transitions (Driven by H-Bonding Network) H_Bond_Donor->BP_MP Solubility Amphiphilic Solubility (Aqueous + Organic Soluble) H_Bond_Donor->Solubility Pyridine_N->BP_MP Pyridine_N->Solubility Methyls->BP_MP Disrupts packing Methyls->Solubility Lowers aq. solubility

Intermolecular forces dictating solubility and phase transitions.

Conclusion

The characterization of (2,4-Dimethylpyridin-3-yl)methanol requires a fundamental understanding of how its specific functional groups interact on a thermodynamic level. By employing rigorous, self-validating protocols like DSC, TGA, and HPLC-coupled shake-flask methods, researchers can accurately map its physical properties, ensuring reliable integration into complex synthetic pathways and drug formulation pipelines.

References

  • BLD Pharm. "(2-Methylpyridine-3-yl)methanol / (2,4-Dimethylpyridin-3-yl)methanol Product Catalog." Accessed March 1, 2026.1

  • United States Environmental Protection Agency (EPA) / OECD. "Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method (Harmonized with OECD Guideline 105)." Accessed March 1, 2026. 4

  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties (Referencing USP <891>)." Accessed March 1, 2026. 3

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Protocols & Analytical Methods

Method

Technical Guide: Strategic Derivatization of (2,4-Dimethylpyridin-3-yl)methanol

This technical guide details the strategic derivatization of (2,4-Dimethylpyridin-3-yl)methanol , a sterically congested "clamped" pyridine building block. The presence of methyl groups at the ortho (C2) and para (C4) po...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic derivatization of (2,4-Dimethylpyridin-3-yl)methanol , a sterically congested "clamped" pyridine building block. The presence of methyl groups at the ortho (C2) and para (C4) positions relative to the pyridine nitrogen—and flanking the C3-hydroxymethyl group—creates a unique steric environment that demands specific synthetic modifications to standard protocols.

Abstract & Structural Analysis

(2,4-Dimethylpyridin-3-yl)methanol (CAS: 194151-96-7) is a privileged heterocyclic scaffold.[1] While structurally related to the "picolyl" fragments found in proton pump inhibitors (e.g., Omeprazole, Lansoprazole), this specific isomer introduces a steric clamp around the reactive C3-hydroxymethyl group.

Key Structural Challenges:

  • Steric Hindrance: The C2 and C4 methyl groups significantly retard nucleophilic attack at the C3-methylene carbon (in

    
     processes) and hinder bulky oxidants from accessing the alcohol.
    
  • Basicity: The pyridine nitrogen (

    
    ) is basic and nucleophilic.[1] It will scavenge protons and can form N-oxide side products if oxidants are not carefully selected.[1]
    
  • Stability: Unlike simple benzyl chlorides, the corresponding 3-chloromethyl derivative is prone to self-alkylation (polymerization) if stored as a free base.[1]

This guide provides three validated workflows: Activation (Chlorination) , Oxidation (Aldehyde Synthesis) , and Nucleophilic Displacement .

Derivatization Logic Map

The following directed graph illustrates the divergent synthetic pathways for this scaffold.

Derivatization_Pathways Figure 1: Divergent synthesis pathways from the hydroxymethyl core. Alcohol (2,4-Dimethylpyridin-3-yl)methanol (Starting Material) Chloride_Salt 3-(Chloromethyl)-2,4-dimethylpyridine HCl Salt (Stable Intermediate) Alcohol->Chloride_Salt SOCl2, DCM 0°C to RT Aldehyde 2,4-Dimethylnicotinaldehyde (Electrophile) Alcohol->Aldehyde MnO2 (Activated) DCM, Reflux Ether Pyridine Ethers (Target Scaffold) Chloride_Salt->Ether R-OH, NaH DMF/THF Amine Secondary Amines (via Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 DCE

Protocol 1: Conversion to Electrophilic Chloride

Converting the alcohol to a chloride is the primary method to "activate" the carbon for attaching the pyridine ring to other pharmacophores (e.g., via ether or amine linkages).

Critical Insight: Do not isolate the free base of the chloride. The electron-rich pyridine nitrogen can attack the electrophilic chloromethyl group of a neighboring molecule, leading to rapid polymerization (black tar formation). Always isolate and store as the Hydrochloride (HCl) salt.

Materials
  • (2,4-Dimethylpyridin-3-yl)methanol (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

  • Toluene (for co-evaporation)[1][2]

Step-by-Step Methodology
  • Setup: Charge a flame-dried round-bottom flask with (2,4-Dimethylpyridin-3-yl)methanol and anhydrous DCM (

    
    ). Cool the solution to 
    
    
    
    under an inert atmosphere (
    
    
    or Ar).
  • Addition: Add

    
     dropwise via syringe over 15 minutes. The reaction is exothermic; control the rate to maintain temperature 
    
    
    
    .
    • Mechanism:[1][3][4][5][6][7][8] The alcohol attacks

      
       to form a chlorosulfite intermediate, which collapses (with inversion, though irrelevant for primary carbons) to the chloride and 
      
      
      
      gas [1].
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (run in 10% MeOH/DCM) will show the disappearance of the polar alcohol spot.

  • Workup (Salt Isolation):

    • Concentrate the reaction mixture in vacuo (rotary evaporator) to remove DCM and excess

      
      . Caution:  Use a base trap for acidic gases.[1]
      
    • The residue will be a gummy solid. Add Toluene (

      
      ) and re-evaporate. Repeat this "azeotropic" removal twice to ensure all 
      
      
      
      and HCl gas are removed.[1]
    • Triturate the resulting solid with anhydrous diethyl ether or hexanes to obtain a free-flowing off-white powder.[1]

  • Storage: Store the 3-(chloromethyl)-2,4-dimethylpyridine hydrochloride in a desiccator at

    
    .
    

Protocol 2: Chemoselective Oxidation to Aldehyde

Oxidation of this substrate is challenging due to the basic nitrogen (which can poison metal catalysts) and the steric bulk. Activated Manganese Dioxide (


)  is the superior reagent here. It effects 2-electron oxidation without over-oxidizing to the carboxylic acid and avoids the "rotten cabbage" smell of Swern conditions (DMS).
Comparative Reagent Analysis
ReagentSuitabilityProsCons
Activated

High Heterogeneous (easy filtration), mild, no N-oxidation.[1]Requires large excess (10-20 equiv).[1]
Swern (

)
ModerateVery reactive at

.[1]
Basic N can interfere; odor; cryogenic requirement.[1]
Dess-Martin Periodinane ModerateHomogeneous, fast.[1]Expensive; acidic byproduct can salt out pyridine.[1]
PCC/PDC LowStrong oxidant.[1]Chromium toxicity; difficult workup (tarry residues).[1]
Step-by-Step Methodology ( Method)
  • Preparation: Use "Activated"

    
    .[1] If commercial supply is old, heat at 
    
    
    
    in an oven for 12 hours prior to use.
  • Reaction:

    • Dissolve (2,4-Dimethylpyridin-3-yl)methanol (1.0 equiv) in DCM or Chloroform (

      
      ).[1]
      
    • Add Activated

      
       (10.0 equiv) in one portion.[1]
      
    • Heat the suspension to mild reflux (

      
      ) with vigorous stirring. The steric hindrance requires thermal energy to reach completion.[1]
      
  • Monitoring: Monitor by TLC or LCMS every 2 hours. Reaction typically completes in 6–12 hours.[1]

  • Workup:

    • Cool to RT.

    • Filter the black slurry through a pad of Celite (diatomaceous earth).

    • Rinse the Celite pad thoroughly with DCM.[1]

    • Concentrate the filtrate to yield the crude 2,4-dimethylnicotinaldehyde .

    • Purification: Usually clean enough for next steps.[1] If needed, flash chromatography (EtOAc/Hexanes) is effective [2].[1]

Protocol 3: Nucleophilic Substitution (Ether Synthesis)

This protocol describes coupling the chloride (from Protocol 1) with a phenol or alcohol, a common step in synthesizing PPI analogs.

Materials
  • 3-(Chloromethyl)-2,4-dimethylpyridine HCl salt (1.1 equiv)[1]

  • Nucleophile (Phenol/Alcohol) (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) (2.5 equiv)

    • Note: 2.5 equiv is needed: 1.0 to deprotonate the phenol, 1.0 to neutralize the pyridine-HCl salt, 0.5 excess.

  • Solvent: DMF (anhydrous) or THF.[1]

Step-by-Step Methodology
  • Nucleophile Formation:

    • In a dry flask under

      
      , suspend NaH (2.5 equiv) in anhydrous DMF at 
      
      
      
      .
    • Add the Phenol/Alcohol (1.0 equiv) dropwise.[1] Stir for 30 min until

      
       evolution ceases.
      
  • Coupling:

    • Add the 3-(chloromethyl)-2,4-dimethylpyridine HCl salt (solid) portion-wise to the phenoxide solution.

    • Why Solid Addition? Adding the salt directly avoids handling the unstable free base. The excess NaH generates the free base in situ, which immediately reacts.

  • Reaction:

    • Allow to warm to RT.[1][7] If the reaction is sluggish (due to the 2,4-dimethyl sterics), heat to

      
      .
      
    • Stir for 4–16 hours.

  • Workup:

    • Quench carefully with water (dropwise).[1]

    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash organics with water (

      
      ) and Brine (
      
      
      
      ) to remove DMF.[1]
    • Dry over

      
       and concentrate.
      

Analytical Characterization Standards

When validating these derivatives, specific NMR signals confirm the structure:

  • 
     NMR (Typical Shifts in 
    
    
    
    ):
    • Aromatic H (C5, C6): Look for a doublet (

      
      ) around 6.9–7.0 ppm (C5) and 8.2–8.3 ppm (C6).[1]
      
    • Methyl Groups: Two distinct singlets between 2.3–2.6 ppm.[1] The C2-Me is typically downfield of the C4-Me due to proximity to Nitrogen.

    • Methylene (

      
      ): 
      
      • Alcohol (

        
        ): 
        
        
        
        (singlet).[1]
      • Chloride (

        
        ): 
        
        
        
        (singlet).[1]
      • Aldehyde (

        
        ): 
        
        
        
        .[1]

References

  • Thionyl Chloride Activation: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley: Hoboken, NJ, 2007.
  • MnO2 Oxidation of Pyridines: Cahiez, G.; Alami, M.; Taylor, R. J. K. "Manganese Dioxide" in Encyclopedia of Reagents for Organic Synthesis, 2001. [1]

  • General Pyridine Chemistry: Scriven, E. F. V.[1] "Pyridine and Pyridine Derivatives."[1][9][10] Comprehensive Heterocyclic Chemistry II, Vol 5. Elsevier, 1996.[1]

  • Reaction Safety (SOCl2/MeOH): "Reaction of Methyl Alcohol with Thionyl Chloride." Organic Syntheses, Coll.[1] Vol. 4, p. 0. (Analogous safety protocols).

  • BenchChem Protocol (Analogous): "Application Notes for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol." BenchChem. (Accessed 2026).[1]

(Note: While specific patent literature for the 2,4-dimethyl isomer exists, the protocols above are derived from standard, validated methodologies for homologous hindered pyridine systems.)

Sources

Application

Application Note: (2,4-Dimethylpyridin-3-yl)methanol as a Sterically Modulated Ligand in Transition Metal Catalysis

This Application Note is structured to address the specific chemical nature of (2,4-Dimethylpyridin-3-yl)methanol (CAS: 194151-96-7). While widely recognized as a critical intermediate in the synthesis of the potassium-c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific chemical nature of (2,4-Dimethylpyridin-3-yl)methanol (CAS: 194151-96-7). While widely recognized as a critical intermediate in the synthesis of the potassium-competitive acid blocker Vonoprazan , its application as a ligand leverages its unique steric and electronic profile.

This guide explores its utility as a sterically modulated N-donor ligand and a bifunctional hydrogen-bonding scaffold in transition metal catalysis.

Executive Summary

(2,4-Dimethylpyridin-3-yl)methanol represents a specialized class of "hindered pyridine" ligands. Unlike simple pyridine or 2,2'-bipyridine, this molecule features methyl groups at the 2- and 4-positions, flanking the 3-hydroxymethyl functionality.

In transition metal catalysis, this structural arrangement offers two distinct advantages:

  • Steric Gating: The ortho-methyl group (position 2) modulates the binding strength of the pyridine nitrogen, preventing the formation of saturated, inactive metal complexes (the "over-coordination" problem).

  • Bifunctional Activation: The 3-hydroxymethyl group acts as a pendant hydrogen-bond donor/acceptor, capable of orienting substrates or stabilizing transition states via secondary sphere interactions.

Primary Applications:

  • Palladium-Catalyzed Cross-Coupling: As a stabilizing additive to prevent Pd-black precipitation without poisoning the active catalyst.

  • Metal-Organic Frameworks (MOFs): As a linker for constructing porous catalytic materials.

  • Biomimetic Oxidation: Mimicking the tyrosine/histidine environment in metalloenzymes.

Technical Analysis & Mechanism

Structural Properties & Coordination Modes

The ligand operates primarily through the pyridine nitrogen. However, the 2-methyl group introduces significant steric bulk near the coordination site.

  • Electronic Effect: The methyl groups are electron-donating (+I effect), making the pyridine nitrogen more basic (higher pKa) than unsubstituted pyridine.

  • Steric Effect: The 2-methyl group creates steric clash upon coordination, favoring lower coordination numbers (e.g., mono-ligation vs. bis-ligation) or weaker binding that allows for easier substrate displacement.

Mechanism of Action: The "Ligand-Accelerated" Pathway

In Palladium-catalyzed C-H activation or oxidation reactions, strongly binding ligands can inhibit the reaction by blocking coordination sites. (2,4-Dimethylpyridin-3-yl)methanol functions as a labile ligand .

  • Resting State: Stabilizes the Pd(II) species, preventing aggregation into inactive Pd(0).

  • Turnover Step: The steric bulk facilitates ligand dissociation, opening a vacant site for the substrate (oxidative addition or C-H activation).

  • Secondary Sphere: The -CH2OH group can hydrogen-bond with incoming nucleophiles (e.g., acetate, boronic acids), lowering the activation energy for the transmetallation or reductive elimination steps.

LigandMechanism L (2,4-Dimethylpyridin-3-yl)methanol (Ligand) Complex Active Species [Pd(L)(OAc)2] L->Complex TS Transition State (H-Bond Assisted) L->TS -OH group directs substrate via H-bond Pd Pd(OAc)2 (Precatalyst) Pd->Complex Coordination (Sterically Controlled) Complex->TS Substrate Binding (-AcOH) Substrate Substrate (Ar-X / Ar-H) Substrate->TS TS->Complex Catalyst Regeneration Product Coupled Product TS->Product Reductive Elimination

Caption: Mechanistic pathway showing the dual role of the ligand: sterically controlled coordination to Palladium and secondary-sphere H-bonding to stabilize the transition state.

Experimental Protocol: Stabilized Palladium Catalysis

This protocol demonstrates the use of (2,4-Dimethylpyridin-3-yl)methanol as a stabilizing ligand in a Suzuki-Miyaura cross-coupling reaction. The ligand prevents Pd precipitation, allowing for lower catalyst loading.

Materials & Reagents
ReagentRolePurity/Specs
(2,4-Dimethylpyridin-3-yl)methanol Ligand >98% (HPLC)
Palladium(II) Acetate [Pd(OAc)₂]Catalyst Precursor98%
Phenylboronic AcidNucleophile>97%
4-BromoanisoleElectrophile>98%
Potassium Carbonate (K₂CO₃)BaseAnhydrous, granular
Ethanol / Water (1:[1][2]1)Solvent SystemDegassed
Step-by-Step Methodology

Phase 1: Catalyst-Ligand Complex Formation (In Situ)

  • Preparation: In a 4 mL vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) in 1 mL of Ethanol.

  • Ligand Addition: Add (2,4-Dimethylpyridin-3-yl)methanol (2.7 mg, 0.02 mmol, 2 mol%).

    • Note: The 1:2 Metal-to-Ligand ratio is critical. The steric bulk of the 2,4-dimethyl groups prevents the formation of the inactive [PdL₄] species, favoring the active [PdL₂] or [PdL(Solvent)] species.

  • Activation: Stir at room temperature for 15 minutes. The solution should turn a clear yellow/orange, indicating coordination. If black particles form, the ligand solution was not fresh.

Phase 2: Cross-Coupling Reaction

  • Substrate Loading: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add:

    • 4-Bromoanisole (187 mg, 1.0 mmol)

    • Phenylboronic acid (146 mg, 1.2 mmol)

    • K₂CO₃ (276 mg, 2.0 mmol)

  • Solvent Addition: Add 4 mL of Ethanol/Water (1:1 v/v).

  • Catalyst Injection: Transfer the pre-formed Catalyst-Ligand solution (from Phase 1) into the reaction flask via syringe.

  • Reaction: Heat the mixture to 60°C for 4 hours under an air atmosphere (or N₂ for higher precision).

    • Observation: The reaction mixture should remain homogeneous. The absence of "Pd black" precipitation confirms the stabilizing effect of the pyridine ligand.

Phase 3: Work-up & Analysis

  • Cool to room temperature.

  • Extract with Ethyl Acetate (3 x 10 mL).

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Analyze by ¹H NMR or GC-MS.

    • Expected Yield: >90% conversion to 4-methoxybiphenyl.

    • Control: Run the reaction without the ligand. Significant Pd black formation and lower yield (<70%) are typically observed due to catalyst deactivation.

Advanced Application: Metal-Organic Frameworks (MOFs)

Beyond homogeneous catalysis, this molecule serves as a linker in heterogeneous catalysis.

  • Concept: The Pyridine N binds to a metal node (e.g., Zn, Cu), while the -CH2OH group remains free within the pore.

  • Post-Synthetic Modification: The free hydroxyl group can be oxidized to an aldehyde or carboxylic acid within the MOF pore, creating a "functionalized pocket" for selective sorption or catalysis of small molecules.

Data: Comparison of Pyridine-Alcohol Ligands in Coordination

LigandpKa (Conj. Acid)Steric ProfileCoordination ModePrimary Use
(2,4-Dimethylpyridin-3-yl)methanol ~6.8 High (Hindered) Monodentate (N) Stabilizing Additive
3-Pyridinemethanol~5.2LowBridging (N, O)MOF Linker
2-Pyridinemethanol~5.0MediumChelating (N, O)Hydrogenation

Industrial Context: The Vonoprazan Connection

While this guide focuses on catalytic applications, researchers must be aware that this compound is the key intermediate for Vonoprazan Fumarate (Takecab).

  • Synthesis Role: It acts as the substrate in the construction of the pyridine-sulfonyl-pyrrole core.

  • Relevance to Catalysis: The high availability of this compound (due to drug manufacturing) makes it an accessible, low-cost ligand for academic and industrial screening libraries.

VonoprazanContext Start (2,4-Dimethylpyridin-3-yl)methanol (Starting Material) Step1 Oxidation / Activation (to Sulfonyl Chloride or Aldehyde) Start->Step1 Coupling Coupling with Pyrrole Core (Often Metal-Mediated) Step1->Coupling Vonoprazan Vonoprazan Fumarate (Final Drug) Coupling->Vonoprazan

Caption: Industrial pathway showing the molecule's primary commercial use. In research, the "Starting Material" is repurposed as a ligand.

References

  • BenchChem Technical Support. (2025). Application Notes and Protocols for 4-Pyridinemethanol in Coordination Chemistry. (Analogous chemistry for pyridine-methanol ligands).

  • Trdin, M., et al. (2015). "Three Concomitant Crystal Forms of Monomeric Cobalt Chloride with 3-Pyridinemethanol." Acta Chimica Slovenica, 62, 249–254.[3] (Demonstrates coordination modes of the parent 3-hydroxymethylpyridine).

  • Takeda Pharmaceutical Company. (2010). Process for preparation of Vonoprazan. Patent WO2010080018114.
  • Khlebnikov, A. F., et al. (2013). "Pyridines and their Benzo-derivatives in Catalysis." Chemical Reviews.
  • PubChem. (2025). (2,4-Dimethylpyridin-3-yl)methanol Compound Summary.

Disclaimer: This Application Note is for research purposes only. Always consult Safety Data Sheets (SDS) before handling pyridine derivatives, as they can be irritants and toxic if inhaled.

Sources

Method

Oxidation of (2,4-Dimethylpyridin-3-yl)methanol: A Detailed Guide to Synthetic Protocols

Abstract This application note provides a comprehensive guide for the selective oxidation of (2,4-Dimethylpyridin-3-yl)methanol to its corresponding aldehyde, 2,4-dimethylnicotinaldehyde. This transformation is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the selective oxidation of (2,4-Dimethylpyridin-3-yl)methanol to its corresponding aldehyde, 2,4-dimethylnicotinaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1] We present a comparative analysis of two robust and widely adopted oxidation methodologies: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. This document offers detailed, step-by-step protocols for both methods, accompanied by insights into the underlying reaction mechanisms, safety considerations, and purification strategies. The information is tailored for researchers, scientists, and drug development professionals seeking reliable and reproducible procedures for this key synthetic transformation.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[1] The target molecule, 2,4-dimethylnicotinaldehyde, is a valuable intermediate in the preparation of a range of biologically active molecules. The challenge in this synthesis lies in preventing over-oxidation to the corresponding carboxylic acid, which necessitates the use of mild and selective oxidizing agents.[1] This guide focuses on two such methods that are renowned for their high yields, functional group tolerance, and reliability: the Swern oxidation and the Dess-Martin periodinane oxidation.[1][2][3][4]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures, followed by the addition of a hindered organic base like triethylamine.[1][2][5] It is a metal-free and cost-effective method, making it attractive for large-scale synthesis.[1][6] The Dess-Martin periodinane (DMP) oxidation employs a hypervalent iodine reagent, offering the advantages of mild reaction conditions (room temperature) and a simple work-up procedure.[3][4][7]

The choice between these two methods often depends on the specific requirements of the synthesis, such as substrate sensitivity, scale, and available laboratory infrastructure. This document will provide the necessary details to enable an informed decision and successful execution of the desired oxidation.

Swern Oxidation Protocol

The Swern oxidation is a highly reliable method for converting primary alcohols to aldehydes with minimal over-oxidation.[1][2][8] The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes an E2 elimination facilitated by a non-nucleophilic base to yield the aldehyde.[8]

Causality of Experimental Choices
  • Cryogenic Temperature (-78 °C): This is crucial for the stability of the reactive intermediate, the chloro(dimethyl)sulfonium chloride, formed from DMSO and oxalyl chloride.[9] At higher temperatures, this intermediate can decompose, leading to side reactions and reduced yields.[10]

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water can react with oxalyl chloride and the activated DMSO species, quenching the reaction.

  • Order of Reagent Addition: The specific sequence of adding oxalyl chloride to DMSO, followed by the alcohol, and finally the triethylamine is critical for the success of the reaction. This ensures the controlled formation of the necessary intermediates.[6]

  • Triethylamine as Base: A hindered, non-nucleophilic base is required to promote the final elimination step without competing in nucleophilic side reactions.[2]

Experimental Workflow

Figure 1: Step-by-step workflow for the Swern oxidation.

Detailed Step-by-Step Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassEquivalents
(2,4-Dimethylpyridin-3-yl)methanol137.1810.01.37 g1.0
Oxalyl chloride126.9315.01.1 mL1.5
Dimethyl sulfoxide (DMSO), anhydrous78.1330.02.2 mL3.0
Triethylamine (TEA), anhydrous101.1950.07.0 mL5.0
Dichloromethane (DCM), anhydrous--100 mL-
Saturated aqueous NH4Cl solution--50 mL-
Brine (Saturated aqueous NaCl)--50 mL-
Sodium sulfate (Na2SO4), anhydrous----

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add oxalyl chloride (1.1 mL, 15.0 mmol) and anhydrous dichloromethane (50 mL).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add anhydrous DMSO (2.2 mL, 30.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -60 °C. Stir the resulting solution for 15 minutes at -78 °C.

  • Alcohol Addition: In a separate flask, dissolve (2,4-Dimethylpyridin-3-yl)methanol (1.37 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the activated DMSO mixture over 15 minutes. Stir the reaction mixture for 30 minutes at -78 °C.

  • Elimination: Slowly add anhydrous triethylamine (7.0 mL, 50.0 mmol) dropwise to the reaction mixture over 10 minutes. After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes.

  • Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour. Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).[11]

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-dimethylnicotinaldehyde.[11]

Safety and Waste Disposal
  • Toxicity and Odor: The Swern oxidation generates carbon monoxide, a highly toxic gas, and dimethyl sulfide, which has an extremely unpleasant and pervasive odor.[5][10][11] This reaction must be performed in a well-ventilated fume hood.

  • Reagent Handling: Oxalyl chloride is corrosive and reacts violently with water.[11] Handle with extreme care.

  • Temperature Control: The reaction is highly exothermic. Strict temperature control is essential to prevent side reactions and ensure safety.[11]

  • Waste Disposal: Glassware and waste containing dimethyl sulfide should be rinsed with a bleach solution (sodium hypochlorite) to oxidize the volatile and odorous sulfide to the non-volatile and odorless sulfoxide or sulfone before cleaning.[5][11]

Dess-Martin Periodinane (DMP) Oxidation Protocol

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[4][7] It utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), and is often preferred for small-scale synthesis and for substrates with sensitive functional groups due to its operational simplicity.[3][4]

Causality of Experimental Choices
  • Room Temperature Reaction: DMP is reactive enough to oxidize alcohols at room temperature, which simplifies the experimental setup compared to cryogenic methods.[4]

  • Stoichiometric Reagent: DMP is used in stoichiometric amounts, and the reaction is typically fast, often completing within a few hours.[7]

  • Buffering: The reaction produces two equivalents of acetic acid. For acid-sensitive substrates, a mild base such as sodium bicarbonate can be added to buffer the reaction mixture.[4]

  • Solvent: Dichloromethane is a common solvent as it is relatively inert and effectively solubilizes both the starting material and the DMP reagent.[4]

Experimental Workflow

Figure 2: Step-by-step workflow for the Dess-Martin oxidation.

Detailed Step-by-Step Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassEquivalents
(2,4-Dimethylpyridin-3-yl)methanol137.1810.01.37 g1.0
Dess-Martin Periodinane (DMP)424.1412.05.09 g1.2
Dichloromethane (DCM), anhydrous--100 mL-
Saturated aqueous NaHCO3 solution--50 mL-
Saturated aqueous Na2S2O3 solution--50 mL-
Brine (Saturated aqueous NaCl)--50 mL-
Sodium sulfate (Na2SO4), anhydrous----

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (2,4-Dimethylpyridin-3-yl)methanol (1.37 g, 10.0 mmol) and anhydrous dichloromethane (100 mL).

  • Reagent Addition: Add Dess-Martin periodinane (5.09 g, 12.0 mmol) to the solution in one portion at room temperature.[12]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material (typically 1-3 hours).

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution (50 mL) and saturated aqueous sodium thiosulfate solution (50 mL). Stir the biphasic mixture vigorously until the solid byproducts dissolve and both layers become clear.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-dimethylnicotinaldehyde.

Safety and Waste Disposal
  • Reagent Handling: Dess-Martin periodinane is a stable reagent but should be handled in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[13] It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[13][14]

  • Potential Hazards: While generally safe for laboratory scale, DMP can be explosive under certain conditions, particularly upon heating.[3][13] It is advisable to cool the reaction to 0 °C for larger scale reactions and add the DMP in portions.[15]

  • Waste Disposal: The iodine-containing byproducts should be collected and disposed of as hazardous waste according to institutional guidelines.

Analytical Characterization

The successful synthesis of 2,4-dimethylnicotinaldehyde should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the alcohol methylene protons and the appearance of an aldehyde proton signal in the ¹H NMR spectrum are indicative of a successful oxidation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde functional group.

Conclusion

This application note has detailed two reliable and efficient protocols for the oxidation of (2,4-Dimethylpyridin-3-yl)methanol to 2,4-dimethylnicotinaldehyde. The Swern oxidation is a cost-effective choice for larger-scale synthesis, while the Dess-Martin periodinane oxidation offers operational simplicity and is well-suited for smaller-scale reactions and sensitive substrates. By following the step-by-step procedures and adhering to the safety precautions outlined, researchers can confidently and reproducibly synthesize this valuable chemical intermediate. The choice of method will ultimately depend on the specific needs and constraints of the research project.

References

  • BenchChem. (n.d.). Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols.
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation.
  • Scribd. (n.d.). Benzylic and Allylic Alcohol Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • JoVE. (2025, May 22). Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]

  • ACS Publications. (2025, May 22). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved from [Link]

  • YouTube. (2021, September 29). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). DESS MARTIN PERIODINANE (DMP FOR SYNTHESIS). Retrieved from [Link]

  • Vedantu. (n.d.). Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Retrieved from [Link]

  • TRUNNANO. (2023, June 21). Oxidation with Manganese Dioxide. Retrieved from [Link]

  • Organic Syntheses. (2025, July 16). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of. Retrieved from [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie 10.
  • WordPress. (n.d.). Dess Martin Periodate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Unknown Source. (n.d.). 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane.
  • Google Patents. (n.d.). CA2523190C - Process for the preparation of nicotinaldehydes.
  • Buckles, R. E., et al. (n.d.). The Synthesis and Proof of Structure of 2, 4-Dimethyl-6-Hydroxynicotinamide. Journal of the Minnesota Academy of Science.
  • Reddit. (2022, July 2). Dess Martin periodinane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai.
  • Google Patents. (n.d.). US5484918A - Process for the preparation of aqueous nicotinaldehyde.
  • Google Patents. (n.d.). EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde.

Sources

Application

Protocols for biological screening of (2,4-Dimethylpyridin-3-yl)methanol derivatives

Application Note: Biological Screening Protocols for (2,4-Dimethylpyridin-3-yl)methanol Derivatives Introduction & Pharmacological Rationale The scaffold (2,4-Dimethylpyridin-3-yl)methanol (and its oxidized or ether-link...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Screening Protocols for (2,4-Dimethylpyridin-3-yl)methanol Derivatives

Introduction & Pharmacological Rationale

The scaffold (2,4-Dimethylpyridin-3-yl)methanol (and its oxidized or ether-linked derivatives) represents a privileged structure in the design of Potassium-Competitive Acid Blockers (P-CABs) . Unlike traditional Proton Pump Inhibitors (PPIs) such as Omeprazole, which require acid activation and form irreversible covalent disulfide bonds with the gastric H


/K

-ATPase, pyridine-based P-CABs (analogous to Vonoprazan or SCH28080) bind reversibly to the K

binding site of the enzyme.

This Application Note details the standardized screening cascade for derivatives of this scaffold. The primary objective is to identify compounds that exhibit pH-independent binding , rapid onset of action , and reversible inhibition of gastric acid secretion.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the competitive binding mechanism targeted by this screening protocol, contrasting it with legacy PPIs.

MOA_Pathway Drug (2,4-Dimethylpyridin-3-yl) methanol Derivative ParietalCell Parietal Cell (Canaliculus) Drug->ParietalCell Passive Diffusion (Lipophilic) K_Site K+ Binding Site (Luminal Face) Drug->K_Site Ionic Competition (Reversible) ParietalCell->Drug Protonation (pKa dependent) HK_ATPase H+/K+ ATPase (Proton Pump) AcidSecretion Acid Secretion (HCl) HK_ATPase->AcidSecretion Inhibits K_Site->HK_ATPase Locks E2 Conformation

Figure 1: Mechanism of Action for Pyridine-based P-CABs. The derivative competes directly with Potassium ions at the luminal surface, inhibiting acid secretion without requiring acid-catalyzed activation.[1]

Primary Screen: H /K -ATPase Inhibition Assay

This is the "Gold Standard" biochemical assay. It quantifies the inorganic phosphate (Pi) released during ATP hydrolysis. Derivatives of (2,4-Dimethylpyridin-3-yl)methanol are screened for their ability to prevent this hydrolysis in the presence of K


.
Materials & Reagents
  • Enzyme Source: Lyophilized gastric membrane vesicles (isolated from hog gastric mucosa).

  • Substrate: 2 mM Mg-ATP.

  • Buffer: 40 mM Tris-HCl (pH 7.4).

  • Detection Reagent: Malachite Green Phosphate Detection Kit.

  • Positive Control: Vonoprazan fumarate (TAK-438) or SCH28080.

  • Vehicle: DMSO (Final concentration < 1%).

Experimental Protocol
  • Enzyme Activation: Resuspend gastric vesicles (5 µg protein/well) in Tris-HCl buffer containing 10 mM KCl.

    • Note: The presence of K

      
       is critical to stimulate the ATPase activity, setting the baseline for competitive inhibition.
      
  • Compound Incubation:

    • Add 5 µL of the test derivative (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM).

    • Incubate for 30 minutes at 37°C . Unlike PPIs, pre-incubation in acidic pH is not required for P-CABs, but testing at pH 6.5 vs 7.4 can reveal pKa-dependent binding efficiency.

  • Reaction Initiation: Add 10 µL of 2 mM Mg-ATP solution to start the hydrolysis.

  • Reaction Termination: After 30 minutes, stop the reaction by adding 50 µL of Malachite Green Reagent (acidic molybdate).

  • Quantification: Incubate for 20 minutes at room temperature for color development. Measure Absorbance at 620 nm .

Data Analysis & Criteria

Calculate the percent inhibition relative to the DMSO control.



Compound ClassTarget IC

(pH 7.[2]4)
Target IC

(pH 6.5)
Interpretation
Hit Candidate < 1.0 µM< 0.5 µMPotent P-CAB candidate.
Vonoprazan (Ref) ~0.01 - 0.02 µM~0.01 µMHigh affinity, pH stable.
Omeprazole (Ref) > 10 µM~1.0 µMRequires acid activation (PPI).

Secondary Screen: Reversibility (Jump Dilution)

A defining characteristic of (2,4-Dimethylpyridin-3-yl)methanol derivatives acting as P-CABs is reversibility .[1] This assay distinguishes them from covalent PPIs.

Protocol
  • Incubation: Incubate the enzyme with the test compound at a concentration equivalent to 10× its IC

    
     for 1 hour.
    
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing 2 mM ATP and 10 mM KCl.

  • Kinetic Measurement: Immediately monitor ATPase activity (phosphate release) over 60 minutes.

  • Result Interpretation:

    • P-CAB (Reversible): Activity recovers rapidly (within minutes) as the drug dissociates upon dilution.

    • PPI (Irreversible): Activity remains inhibited despite dilution (covalent bond remains intact).

Safety Profiling: Cytotoxicity Screen

Pyridine derivatives can occasionally form reactive metabolites (N-oxides or pyridinium ions). Early safety screening is mandatory.

Protocol (HepG2 Cell Line)
  • Seeding: Plate HepG2 (human liver carcinoma) cells at 5,000 cells/well in 96-well plates.

  • Dosing: Treat with derivatives (0.1 – 100 µM) for 48 hours.

  • Detection: Add 20 µL MTS reagent (CellTiter 96®). Incubate 2 hours.

  • Readout: Measure Absorbance at 490 nm.

  • Threshold: Compounds with CC

    
     < 10 µM are flagged for structural modification (toxicity risk).
    

Screening Workflow Diagram

The following flowchart summarizes the decision tree for advancing a derivative from synthesis to lead candidate.

Screening_Workflow Library Library Synthesis (2,4-Lutidine Core) PrimaryScreen Primary Screen H+/K+ ATPase (10 µM) Library->PrimaryScreen HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection Pass IC50 IC50 Determination (pH 6.5 & 7.4) HitSelection->IC50 Reversibility Reversibility Assay (Jump Dilution) IC50->Reversibility IC50 < 1µM ToxScreen Cytotoxicity (HepG2 MTS) Reversibility->ToxScreen Reversible Lead Lead Candidate ToxScreen->Lead CC50 > 50µM

Figure 2: Strategic Screening Cascade. Only compounds demonstrating high potency, reversibility, and low cytotoxicity advance to lead status.

References

  • Andersson, K., & Carlsson, E. (2005). Potassium-competitive acid blockers: A new alternative to proton pump inhibitors. Pharmacology & Therapeutics. Link

  • Otake, K., et al. (2016). Efficacy of Vonoprazan, a novel potassium-competitive acid blocker, in the treatment of acid-related diseases. Clinical Journal of Gastroenterology. Link

  • Scott, D.R., et al. (1987). The mechanism of action of the gastric H,K-ATPase inhibitor, SCH 28080. Journal of Biological Chemistry. Link

  • Shin, J.M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports. Link

  • PubChem Compound Summary. (2,4-Dimethylpyridin-3-yl)methanol (CID 10329351).[3] National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2,4-Dimethylpyridin-3-yl)methanol

Welcome to the technical support center for the synthesis of (2,4-Dimethylpyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2,4-Dimethylpyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

The synthesis of substituted pyridyl methanols is a common task in medicinal chemistry, as this scaffold is present in numerous pharmacologically active molecules.[1] However, like many heterocyclic syntheses, it is not without its challenges. Low yields, difficult purifications, and unexpected side reactions are common hurdles.[2][3][4] This guide provides a structured approach to identifying and solving these issues.

Core Synthetic Strategy: An Overview

The most direct and widely adopted laboratory-scale method for synthesizing (2,4-Dimethylpyridin-3-yl)methanol is the chemoselective reduction of the corresponding aldehyde, 2,4-dimethylnicotinaldehyde. This approach is favored due to the commercial availability of the starting material and the high efficiency of modern reducing agents.

The primary transformation is as follows:

While other routes, such as the reduction of 2,4-dimethylnicotinic acid or its esters, are possible, they often require harsher conditions or multi-step procedures, making the aldehyde reduction the preferred path for yield and efficiency.[5]

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis.

Q1: What is the most reliable method for reducing 2,4-dimethylnicotinaldehyde to achieve a high yield?

A1: The most reliable and efficient method is the chemoselective reduction using sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[6]

Causality: Sodium borohydride is a mild reducing agent, highly selective for aldehydes and ketones.[5][6] This is critical because it will not reduce the pyridine ring itself, a common side reaction with more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically high-yielding, proceeds quickly under mild conditions (0 °C to room temperature), and the work-up is straightforward.

Q2: My reaction yield is consistently low (<70%). What are the likely causes and how can I fix them?

A2: Low yields are a frequent complaint and can stem from several factors. A systematic diagnosis is key.[7]

  • Cause 1: Incomplete Reaction

    • Diagnosis: You observe a significant amount of starting aldehyde in your crude product via TLC or ¹H NMR analysis (aldehyde proton signal typically ~9.5-10.5 ppm).[6]

    • Solution & Rationale:

      • Reagent Stoichiometry: Ensure you are using a slight excess of NaBH₄ (typically 1.1 to 1.5 equivalents). Sodium borohydride can react slowly with the alcohol solvent, so a small excess ensures enough active hydride is available to completely reduce the aldehyde.

      • Controlled Reagent Addition: Add the NaBH₄ portion-wise to the cooled solution of the aldehyde. This controls the initial exothermic reaction and prevents localized temperature spikes that can degrade both the reagent and the product.[8]

      • Reaction Time: While often fast, the reaction should be monitored to completion using TLC. Allow the reaction to stir for at least 1-2 hours at 0 °C before allowing it to warm to room temperature.

  • Cause 2: Product Loss During Work-up

    • Diagnosis: The reaction appears complete by TLC, but the isolated yield after extraction is poor.

    • Solution & Rationale: (2,4-Dimethylpyridin-3-yl)methanol is a basic compound due to the pyridine nitrogen. During aqueous work-up, particularly if you quench with acid, the product can become protonated (pyridinium salt), rendering it highly water-soluble and difficult to extract into organic solvents.

      • pH Control: After quenching any excess NaBH₄, ensure the aqueous layer is made basic (pH 8-10) with a suitable base (e.g., NaHCO₃ or Na₂CO₃ solution) before extraction. This neutralizes the pyridinium salt, making the free base product readily extractable into solvents like ethyl acetate or dichloromethane.[8]

      • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3-4 times) with your organic solvent to ensure maximum recovery.

  • Cause 3: Purity of Starting Material

    • Diagnosis: The reaction gives a poor yield and multiple unidentifiable side spots on TLC.

    • Solution & Rationale: Impurities in the starting 2,4-dimethylnicotinaldehyde can inhibit the reaction or lead to side products.[8][9] Always verify the purity of your starting material by ¹H NMR or GC-MS before beginning the reaction. If significant impurities are found, purification of the aldehyde by column chromatography or distillation may be necessary.

Troubleshooting Low Yield: A Decision Workflow

The following diagram outlines a logical workflow for diagnosing the cause of low reaction yields.

G start Low Yield Observed q1 TLC/NMR shows unreacted aldehyde? start->q1 cause1 Cause: Incomplete Reaction q1->cause1  Yes q2 Reaction appears complete, but isolated yield is low? q1->q2  No sol1 Solution: - Increase NaBH4 (1.1-1.5 eq) - Extend reaction time - Monitor to completion cause1->sol1 cause2 Cause: Loss During Work-up q2->cause2  Yes q3 Multiple unexpected spots on TLC? q2->q3  No sol2 Solution: - Basify aqueous layer (pH 8-10)  before extraction - Perform multiple extractions cause2->sol2 cause3 Cause: Impure Starting Material q3->cause3  Yes sol3 Solution: - Verify purity of aldehyde - Purify starting material  if necessary cause3->sol3

Caption: Decision tree for troubleshooting low yield.

Q3: I am having difficulty purifying the final product. What are the best practices?

A3: Pyridine-containing compounds can be challenging to purify by standard column chromatography due to their basicity.[8]

  • Primary Purification: Acid-Base Extraction

    • This is a highly effective first-pass purification technique. As detailed in A2 (Cause 2) , you can selectively pull your basic product into an acidic aqueous layer, leaving non-basic organic impurities behind in the organic layer. You then basify the aqueous layer and re-extract your purified product into a fresh organic phase.

  • Secondary Purification: Column Chromatography

    • Problem: Pyridines often "tail" or streak on silica gel columns, leading to poor separation and product loss. This is because the lone pair on the basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.

    • Solution: To mitigate tailing, add a small amount of a volatile base to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol mobile phase will neutralize the acidic sites on the silica gel, resulting in much sharper peaks and better separation.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction of 2,4-Dimethylnicotinaldehyde

This protocol details the reliable reduction of 2,4-dimethylnicotinaldehyde using sodium borohydride.

ParameterRecommendationRationale
Starting Material 2,4-dimethylnicotinaldehydePurity >97% recommended.[9]
Reducing Agent Sodium Borohydride (NaBH₄)Mild and chemoselective for the aldehyde.[6]
Stoichiometry 1.2 equivalents of NaBH₄Ensures complete reaction without significant excess.
Solvent Anhydrous Methanol (MeOH)Excellent solvent for both substrate and reagent.
Temperature 0 °C to Room TemperatureControls initial exotherm and prevents side reactions.[8]
Reaction Time 1-3 hoursTypically sufficient for full conversion. Monitor by TLC.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylnicotinaldehyde (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. You may observe gas evolution (hydrogen).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate) until the starting aldehyde spot has disappeared.

  • Quenching: Cool the flask back to 0 °C and cautiously quench the reaction by the dropwise addition of acetone (to react with excess NaBH₄) or by slowly adding 1M HCl until gas evolution ceases.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Work-up & Extraction:

    • To the remaining residue, add deionized water and ethyl acetate.

    • Carefully add saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic (pH ~8-9, check with pH paper).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude (2,4-Dimethylpyridin-3-yl)methanol, which can be purified further if necessary.

Protocol 2: Purification via Column Chromatography
  • Prepare Slurry: Prepare a slurry of silica gel in your starting eluent (e.g., 80:20 Hexane:Ethyl Acetate + 0.5% Triethylamine).

  • Pack Column: Pack a glass column with the prepared slurry.

  • Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute: Run the column, gradually increasing the polarity of the eluent (e.g., from 80:20 to 50:50 Hexane:Ethyl Acetate, always containing 0.5% Et₃N).

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (2,4-Dimethylpyridin-3-yl)methanol.

Overall Synthesis and Purification Workflow

The following diagram illustrates the complete workflow from starting material to purified product.

G start Start: 2,4-Dimethylnicotinaldehyde dissolve 1. Dissolve in Methanol start->dissolve cool 2. Cool to 0 °C dissolve->cool add_nabh4 3. Add NaBH4 (1.2 eq) portion-wise cool->add_nabh4 react 4. Stir & Monitor by TLC add_nabh4->react quench 5. Quench Reaction react->quench concentrate 6. Remove Methanol quench->concentrate extract 7. Basic Aqueous Work-up & Extraction concentrate->extract crude Crude Product extract->crude purify 8. Column Chromatography (w/ 0.5% Et3N) crude->purify final Final Product: (2,4-Dimethylpyridin-3-yl)methanol purify->final

Sources

Optimization

Technical Support Center: Purification of (2,4-Dimethylpyridin-3-yl)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of crude (2,4-Dimethylpyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude (2,4-Dimethylpyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of (2,4-Dimethylpyridin-3-yl)methanol, providing a foundational understanding of the compound and its likely contaminants.

Q1: What are the most common impurities I should expect in my crude (2,4-Dimethylpyridin-3-yl)methanol?

A1: The impurity profile is highly dependent on the synthetic route used. However, based on common synthetic pathways for pyridinemethanol derivatives, such as the reduction of corresponding esters or aldehydes, you can anticipate several classes of impurities.[1][2]

Impurity Class Potential Compounds Likely Source
Unreacted Starting Materials 2,4-Dimethyl-3-pyridinecarboxylic acid, its esters, or 2,4-Dimethyl-3-pyridinecarboxaldehyde.Incomplete reduction during synthesis.
Over-Oxidized Byproducts 2,4-Dimethyl-3-pyridinecarboxaldehyde or 2,4-Dimethyl-3-pyridinecarboxylic acid.Can occur if the starting material is an alcohol and is oxidized, or as a byproduct of certain synthetic routes.
Reagents and Catalysts Reducing agents (e.g., borohydride salts), catalysts, or their byproducts.Carryover from the reaction workup.
Solvent Residues Methanol, ethanol, THF, ethyl acetate, etc.[3][4]Residual solvents from the synthesis or initial extraction steps.
Side-Reaction Products Dimerized species or products from reactions with the pyridine ring itself.Can form under harsh reaction conditions.

Q2: What is the best first step to determine a purification strategy?

A2: The most critical first step is to analyze your crude material. A small sample should be analyzed by Thin Layer Chromatography (TLC) against any available starting materials. This will give you a qualitative understanding of the number of components and their relative polarities, which is essential for developing a column chromatography method. For a more quantitative view, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide a precise impurity profile.[5]

Q3: Which primary purification technique should I consider first: recrystallization, chromatography, or distillation?

A3: The choice depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization: This is the ideal method if your product is a solid and the impurities have different solubility profiles. It is scalable and often yields highly pure material.[6]

  • Column Chromatography: This is the most versatile technique for separating compounds with different polarities. It is particularly useful when impurities are structurally similar to the product or when the product is an oil.[7]

  • Distillation: This method is suitable for thermally stable liquids with significantly different boiling points. Given the structure of (2,4-Dimethylpyridin-3-yl)methanol, it may have a high boiling point, potentially requiring vacuum distillation.

  • Acid-Base Extraction: This is a powerful cleanup technique to remove non-basic impurities from your basic pyridine product before attempting one of the main purification methods.[7]

Purification_Decision_Tree Start Crude (2,4-Dimethylpyridin-3-yl)methanol IsSolid Is the crude product a solid? Start->IsSolid AcidBase Consider Acid-Base Extraction to remove non-basic impurities first Start->AcidBase TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes IsOilOrImpure Is it an oil or does recrystallization fail? IsSolid->IsOilOrImpure No Success Pure Solid Product TryRecrystallization->Success Successful TryRecrystallization->IsOilOrImpure Fails / Oils Out Chromatography Perform Column Chromatography IsOilOrImpure->Chromatography Yes PureProduct Pure Product (Solid or Oil) Chromatography->PureProduct AcidBase->IsSolid

Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My compound "oils out" or fails to crystallize during recrystallization.

  • Causality: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often due to being supersaturated or the presence of impurities that depress the melting point.[8] Rapid cooling can also lead to poor crystal formation.

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease saturation, then allow it to cool much more slowly.[8][9]

    • Induce Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.[9]

    • Change Solvent System: Your chosen solvent may not be appropriate. Re-evaluate solvent selection. A good solvent should dissolve the compound when hot but poorly when cold.[6]

    • Pre-Purification: Significant impurities may be inhibiting crystallization. Pass a concentrated solution of your crude product through a small plug of silica gel with a suitable eluent to remove gross impurities, then attempt recrystallization again.

Problem 2: I'm seeing significant peak tailing for my compound during column chromatography.

  • Causality: Pyridine derivatives are basic. The nitrogen atom can interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel.[10] This secondary interaction causes a portion of the analyte to move more slowly down the column, resulting in a "tailing" peak shape and poor separation.

  • Solutions:

    • Add a Competing Base: Add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or pyridine, to your eluent system.[10] This base will preferentially bind to the acidic silanol sites, masking them from your compound and leading to more symmetrical peaks.

    • Use a Different Stationary Phase: Switch to a more inert stationary phase. Neutral alumina can be a good alternative for basic compounds. Alternatively, deactivated silica gel (often treated with a silanizing agent) can be used.

    • Check for Overloading: Ensure you have not loaded too much crude material onto the column. A general rule is to load 1-5% of the mass of the stationary phase.[9]

Chromatography_Troubleshooting Start Poor Separation or Peak Tailing in Column Chromatography CheckTLC Did TLC show good separation? Start->CheckTLC OptimizeEluent Re-optimize eluent system. Try different solvent ratios or more polar/non-polar systems. CheckTLC->OptimizeEluent No AddBase Add 0.1-1% Triethylamine (TEA) to the eluent to reduce tailing. CheckTLC->AddBase Yes Result Improved Separation OptimizeEluent->Result CheckLoad Is the column overloaded? (>5% sample-to-silica mass ratio) AddBase->CheckLoad ReduceLoad Reduce sample load or use a larger column. CheckLoad->ReduceLoad Yes ChangePhase Consider a different stationary phase (e.g., neutral alumina or deactivated silica). CheckLoad->ChangePhase No ReduceLoad->Result ChangePhase->Result

Caption: Troubleshooting workflow for column chromatography.

Problem 3: My product seems to be degrading on the silica gel column.

  • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, such as dehydration of the primary alcohol to form an alkene or other rearrangements.

  • Solutions:

    • Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive air pressure to speed up the elution.

    • Deactivate the Silica: "Base-wash" the column by flushing the packed silica with your eluent system containing 1-2% triethylamine before loading your sample. This neutralizes the most acidic sites.[11]

    • Switch to a Non-Acidic Method: If degradation is severe, avoid silica gel. Attempt purification using neutral alumina, reverse-phase chromatography, or recrystallization.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for purifying crystalline solids. The key is finding a solvent that solubilizes the compound at high temperatures but not at low temperatures.

  • Solvent Screening:

    • Place ~20-30 mg of crude material into several small test tubes.

    • Add a few drops of a different solvent (see table below) to each tube at room temperature. Observe if the solid dissolves. A good solvent will not dissolve the compound at room temp.

    • Heat the tubes that did not dissolve the solid. A good solvent will dissolve the solid upon heating.

    • Allow the hot solutions to cool to room temperature, then place in an ice bath. A good solvent will result in the formation of crystals.

Solvent Polarity Comments
Heptane/HexaneNon-polarGood for precipitating polar compounds.
TolueneNon-polarHigher boiling point, may dissolve more.
Ethyl AcetateMid-polarA common and effective recrystallization solvent.
AcetoneMid-polarVery volatile, be careful when heating.
Ethanol/MethanolPolarOften used in combination with water.[12][13]
WaterVery PolarUse if the compound is a salt or highly polar.
  • Recrystallization Procedure: [6]

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution at or near boiling.

    • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

    • If charcoal or other solids are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

    • Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This is the workhorse method for purifying oils or solids that are difficult to crystallize.

  • Eluent Selection:

    • Using a TLC plate, spot your crude mixture.

    • Develop the plate in various solvent systems (e.g., starting with 80:20 Hexane:Ethyl Acetate and increasing polarity).

    • The ideal solvent system will give your desired product a Retention Factor (Rf) of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[7]

    • Pour the slurry into your chromatography column and use positive pressure or tapping to create a well-packed, uniform bed. Ensure no air bubbles are trapped.[7]

    • Add a thin layer of sand on top of the silica bed.[7]

  • Sample Loading and Elution:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.[7]

    • Carefully load the sample onto the top of the sand layer.

    • Begin eluting with your chosen solvent system, collecting fractions. Monitor the separation by TLC.[7]

    • Combine the fractions containing the pure product and remove the solvent by rotary evaporation.[7]

References
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography.com. Available at: [Link]

  • Process for the preparation of substituted pyridines. Google Patents.
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Google Search.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • (2,4-dimethylpyridin-3-yl)methanol (C8H11NO). PubChemLite. Available at: [Link]

  • Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. ACS Publications. Available at: [Link]

  • Recent synthetic advances in pyridine-based thermotropic mesogens. RSC Publishing. Available at: [Link]

  • Pyridine: Synthesis, reactions and medicinal uses. Slideshare. Available at: [Link]

  • Drying and distilling pyridine. Reddit. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2,4-Dimethylpyridine. PubChem. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-RESEARCHCO. Available at: [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Available at: [Link]

  • Development of purity certified reference materials for methanol, ethanol, acetonitrile, acetone, ethyl acetate and n-hexane by freezing point depression. RSC Publishing. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1014-1021. JOCPR. Available at: [Link]

  • What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? ResearchGate. Available at: [Link]

  • Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride. Google Search.
    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Struggling with the purification of a nitroaldol product. Reddit. Available at: [Link]

  • Method DI/MEOH-94.03 Methanol in Process Liquids and Wastewaters by GC/FID. National Council for Air and Stream Improvement. Available at: [Link]

  • A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Google Search.
  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Universidade de Lisboa. Available at: [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.

Sources

Troubleshooting

Common byproducts in the synthesis of (2,4-Dimethylpyridin-3-yl)methanol and their removal

Welcome to the Technical Support Center for the synthesis of (2,4-Dimethylpyridin-3-yl)methanol . This guide is designed for researchers and drug development professionals to troubleshoot the reduction of ethyl 2,4-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2,4-Dimethylpyridin-3-yl)methanol . This guide is designed for researchers and drug development professionals to troubleshoot the reduction of ethyl 2,4-dimethylnicotinate (or its corresponding acid) using strong hydride donors like Lithium Aluminum Hydride (LiAlH₄).

Below, we detail the mechanistic causality of common byproducts, step-by-step removal protocols, and self-validating experimental workflows.

Reaction Pathway & Byproduct Generation

The transformation of an ester to a primary alcohol via hydride reduction proceeds through an aldehyde intermediate. Because aldehydes are more electrophilic than esters, the reaction typically proceeds rapidly to the alcohol [3]. However, the electron-deficient nature of the pyridine ring can complicate the reduction, leading to specific mechanistic deviations.

ReactionPathway A Ethyl 2,4-dimethylnicotinate (Starting Material) B 2,4-Dimethylnicotinaldehyde (Intermediate) A->B LiAlH4 (Rate-limiting) C (2,4-Dimethylpyridin-3-yl)methanol (Target Product) B->C LiAlH4 (Fast) D 2,3,4-Trimethylpyridine (Over-reduction) C->D Excess Heat / Extended Time

Reaction pathway showing the synthesis of (2,4-dimethylpyridin-3-yl)methanol and over-reduction.

Troubleshooting FAQs

Q1: Why am I seeing 2,4-dimethylnicotinaldehyde in my final product? A: The presence of the aldehyde intermediate indicates an incomplete reduction [1]. This usually occurs due to insufficient equivalents of LiAlH₄, degraded reagents (LiAlH₄ rapidly absorbs atmospheric moisture, deactivating into lithium aluminate), or quenching the reaction too early. Removal: If the contamination is minor, treat the crude mixture with saturated aqueous sodium bisulfite (NaHSO₃). The aldehyde forms a water-soluble bisulfite adduct, allowing the target alcohol to be extracted cleanly into an organic phase like dichloromethane (DCM).

Q2: How do I eliminate the 2,3,4-trimethylpyridine byproduct? A: 2,3,4-Trimethylpyridine is an over-reduction (deoxygenation) byproduct. The benzylic-like C-O bond in pyridinyl methanols is susceptible to further hydride attack, especially if the reaction is refluxed for extended periods or if Lewis acidic species are present [2]. Removal: Because 2,3,4-trimethylpyridine lacks a hydroxyl group, it is significantly less polar than (2,4-dimethylpyridin-3-yl)methanol. It can be removed via silica gel column chromatography (eluting with a gradient of Hexanes/Ethyl Acetate). Alternatively, fractional distillation under reduced pressure can separate the two, as the alcohol has a significantly higher boiling point due to hydrogen bonding.

Q3: My product is contaminated with ring-reduced species (e.g., piperidine derivatives). What went wrong? A: Pyridine rings can undergo partial or full reduction to piperidine derivatives (e.g., ethyl nipecotinate derivatives) when subjected to large excesses of LiAlH₄ at elevated temperatures, or if catalytic hydrogenation (Pd/C or Rh/Al₂O₃) was attempted instead of hydride reduction [1][2]. Removal: Ring-reduced byproducts are highly basic secondary amines. A careful acid-base extraction using a weak acid buffer (pH ~5-6) can selectively protonate the piperidine derivative while leaving the less basic pyridine product in the organic phase.

Q4: How do I efficiently separate unreacted ethyl 2,4-dimethylnicotinate from the product? A: Unreacted ester can be removed by subjecting the crude mixture to mild alkaline hydrolysis (e.g., 1 M NaOH in THF/Water) post-workup. The ester hydrolyzes to the water-soluble 2,4-dimethylnicotinate sodium salt, which is easily washed away in the aqueous layer, leaving the target alcohol in the organic layer.

Quantitative Data: Byproduct Profiling

Byproduct / ImpurityMechanistic CauseRelative Polarity (TLC)Recommended Removal Method
2,4-Dimethylnicotinaldehyde Degraded LiAlH₄ / Early QuenchMedium (Higher Rf than product)Sodium bisulfite wash
2,3,4-Trimethylpyridine Over-reduction (C-O cleavage)Low (Highest Rf)Column chromatography / Distillation
Piperidine derivatives Ring reduction (Excess heat)High (Streaking on silica)pH-controlled acid-base extraction
Ethyl 2,4-dimethylnicotinate Incomplete conversionMedium-LowMild alkaline hydrolysis

Standardized Experimental Protocol

To ensure high scientific integrity and minimize the byproducts listed above, follow this self-validating protocol utilizing the Fieser Workup . The Fieser method is critical for preventing the formation of intractable aluminum emulsions, which trap the product and lower yields.

Materials:

  • Ethyl 2,4-dimethylnicotinate: 10.0 g (55.8 mmol)

  • Lithium Aluminum Hydride (LiAlH₄): 2.5 g (65.9 mmol, ~1.2 eq)

  • Anhydrous Tetrahydrofuran (THF): 150 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Hydride Suspension: Add 2.5 g of LiAlH₄ to the flask, followed by 50 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 10.0 g of ethyl 2,4-dimethylnicotinate in 100 mL of anhydrous THF. Transfer this to the dropping funnel.

  • Reaction Execution: Add the ester solution dropwise over 45 minutes to maintain the internal temperature below 5 °C. Causality note: Slow addition prevents thermal spikes that drive ring-reduction and over-reduction byproducts.

  • Completion: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1) until the ester spot disappears.

  • Fieser Quench (Critical Step): Re-cool the flask to 0 °C. For every

    
     grams of LiAlH₄ used (here, 
    
    
    
    ):
    • Slowly add

      
       mL (2.5 mL) of deionized water dropwise.
      
    • Add

      
       mL (2.5 mL) of 15% aqueous NaOH dropwise.
      
    • Add

      
       mL (7.5 mL) of deionized water dropwise.
      
  • Maturation: Warm the mixture to room temperature and stir vigorously for 15 minutes. The aluminum salts will precipitate as a highly filterable, granular white solid.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF (3 x 30 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude (2,4-Dimethylpyridin-3-yl)methanol. Purify via recrystallization (Ethyl acetate/Hexanes) or column chromatography if trace byproducts remain.

FieserWorkup A Reaction Mixture (LiAlH4 + THF) B Cool to 0 °C A->B C Add 2.5 mL H2O (Dropwise) B->C D Add 2.5 mL 15% NaOH (Dropwise) C->D E Add 7.5 mL H2O (Dropwise) D->E F Warm to RT & Stir (15 mins) E->F G Filter Aluminum Salts (Granular precipitate) F->G

Standard Fieser workup protocol for the safe quenching of lithium aluminum hydride.

References

  • Activity and stability studies of H-transfer reduction reactions of aldehydes and ketones over aluminium isopropoxide heterogenised catalysts National Institutes of Health (PMC)[Link]

  • Chemistry of Esters: Hydride Reduction LibreTexts Chemistry[Link]

Optimization

Overcoming solubility issues of (2,4-Dimethylpyridin-3-yl)methanol in organic solvents

The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base for the compound (2,4-Dimethylpyridin-3-yl)methanol . It is designed to address specific, high-level experimental challenges enco...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base for the compound (2,4-Dimethylpyridin-3-yl)methanol . It is designed to address specific, high-level experimental challenges encountered in pharmaceutical synthesis (specifically regarding Vonoprazan intermediates) and general organic chemistry applications.[1]

Ticket Category: Solubility, Purification, and Process Optimization Applicable CAS: 10329351 (Generic), Vonoprazan Intermediate analogs.[2] Support Level: Senior Application Scientist

Executive Summary: The Physicochemical Paradox

(2,4-Dimethylpyridin-3-yl)methanol presents a classic "amphiphilic" solubility challenge common in heterocyclic process chemistry.

  • The Pyridine Ring: Provides basicity and lipophilicity (soluble in DCM, Toluene).[1][2]

  • The Hydroxymethyl Group: Provides H-bond donation/acceptance (soluble in MeOH, Water).[1][2]

  • The Methyl Sterics: The 2,4-substitution pattern disrupts crystal packing, often leading to "oiling out" rather than clean crystallization, and creates distinct solubility cliffs between chlorinated and hydrocarbon solvents.

This guide addresses the three most common user-reported issues: Reaction Solvent Incompatibility , Workup Product Loss , and Recrystallization Failures .

Module 1: Solvent Selection & Reaction Optimization

Q1: "I cannot get the compound to dissolve in non-polar solvents (Hexane/Toluene) for my coupling reaction. What are the alternatives?"

Diagnosis: This compound has a high polarity index due to the hydroxyl moiety and the nitrogen lone pair.[1] It is virtually insoluble in straight aliphatic hydrocarbons (Hexane, Heptane, Pentane) at room temperature.[2]

The Solution: Dipolarity Matching You must match the solvent's dipole moment to the pyridine ring.[1] Do not force solubility with heat alone, as this often leads to decomposition or oiling upon cooling.[1]

Solvent ClassSolubility RatingRecommendationTechnical Note
Chlorinated (DCM, CHCl3) High Primary Choice Excellent for room temp reactions.[1][2] If heating is required, switch to DCE (1,2-Dichloroethane).[2]
Alcohols (MeOH, EtOH) High Substrate Only Good for storage, but nucleophilic nature may interfere with electrophilic coupling reactions.[1][2]
Ethers (THF, MTBE) Moderate Cosolvent Soluble in THF; poor in MTBE.[1][2] Use THF/DCM mixtures for Grignard or Lithiation steps.[1][2]
Aromatics (Toluene) Low-Moderate High Temp Only Requires heating to >60°C. Risk of product crashing out upon cooling.[1][2]
Aliphatics (Hexane) Negligible Anti-Solvent Use only to precipitate the product after reaction completion.[1]
Q2: "My reaction mixture turned into a gummy solid when I used Acetone. Why?"

Root Cause: Formation of Hemiaminals or H-Bond Networks.[1][2] Ketones (Acetone, MEK) can form reversible hemiaminals with the primary alcohol of the pyridine methanol under acidic or Lewis-acid catalyzed conditions.[2] Furthermore, acetone is a poor solvent for the salts of this pyridine if your reaction generates acid (e.g., HCl), causing the salt to gum out. Corrective Action: Switch to Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) .[1][2] These are polar aprotic but non-reactive toward the alcohol group.[1]

Module 2: Critical Workup & Extraction Protocols

Q3: "I lost 60% of my yield during the aqueous wash. Where did it go?"

Diagnosis: The pH Trap. The pyridine nitrogen has a pKa of approximately 6.0–7.0 (modulated by the methyl groups).

  • At pH < 5 (Acidic): The nitrogen is protonated (

    
    ).[1][2] The molecule becomes a water-soluble salt.[1][2] It partitions into the aqueous layer. 
    
  • At pH > 8 (Basic): The molecule is a free base (

    
    ).[1][2] It partitions into the organic layer. 
    

The Protocol: The "Swing" Extraction To maximize recovery and purity without chromatography, utilize the pH-dependent solubility switch.

Step-by-Step Recovery Workflow:

  • Acid Phase: Extract your organic reaction mixture with 1M HCl. The impurity (non-basic) stays in organic; your Product moves to Aqueous (Acidic).[2]

  • Wash: Discard the organic layer.[1] Wash the aqueous layer once with DCM to remove neutral tars.[1]

  • Base Phase: Basify the aqueous layer carefully with saturated

    
     or 
    
    
    
    to pH 10-12.[1][2] The solution will turn cloudy as the Free Base precipitates.[1]
  • Extraction: Extract the now-cloudy aqueous layer 3x with DCM or EtOAc.[1][2]

  • Result: The combined organic layers contain pure (2,4-Dimethylpyridin-3-yl)methanol.[1][2]

ExtractionLogic Start Crude Reaction Mixture AcidWash Add 1M HCl (pH < 4) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Product) PhaseSep1->AqLayer1 Keep Basify Basify to pH > 10 (NaOH/Na2CO3) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract FinalOrg Combined Organic (Pure Product) Extract->FinalOrg FinalAq Waste Aqueous Extract->FinalAq Discard

Figure 1: The "Swing Extraction" protocol to isolate pyridine methanol derivatives based on pKa.

Module 3: Recrystallization & Purification

Q4: "The compound oils out instead of crystallizing. How do I fix this?"

Diagnosis: (2,4-Dimethylpyridin-3-yl)methanol has a relatively low melting point (approx. 45-55°C range for similar analogs).[1][2] "Oiling out" occurs when the saturation temperature of your solvent system is higher than the melting point of the solid in that solvent mixture.[1] The compound melts into a liquid phase before it can organize into a crystal lattice.[1]

The "Two-Solvent" Fix: You need a system where the compound is soluble hot, but the boiling point is below the compound's melting point, or you must use high-dilution techniques.

Recommended Solvent System: Ethyl Acetate / n-Heptane [1][2]

  • Ratio: 1:3 to 1:5 (v/v).[1][2]

  • Method:

    • Dissolve crude solid in minimal Ethyl Acetate at 40°C (Do not boil).

    • Remove from heat.[1][2]

    • Slowly add n-Heptane dropwise until a persistent cloudiness appears.[1][2]

    • Add 1-2 drops of Ethyl Acetate to clear the solution.[1][2]

    • Critical Step: Seed the solution with a tiny crystal of pure product.[1] If no seed is available, scratch the glass violently.

    • Allow to cool to Room Temp slowly (wrap flask in foil/towel).

    • Cool to 0°C only after crystals have established.

Q5: "Can I use column chromatography?"

Yes, but beware of tailing. Pyridine derivatives interact strongly with the acidic silanols on silica gel, leading to broad peaks ("tailing") and poor separation.

  • The Fix: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent (e.g., DCM:MeOH:NH4OH 95:4:1).[1][2] This neutralizes the silica and allows the pyridine to elute sharply.[1]

Module 4: Stability & Storage

Q6: "My white powder turned yellow after a week on the bench. Is it degraded?"

Likely Yes (N-Oxidation). Electron-rich pyridines are susceptible to N-oxidation by atmospheric oxygen over time, especially in solution or if exposed to light.[1][2] The yellow color is often the N-oxide impurity.[1][2]

  • Prevention: Store under Argon/Nitrogen atmosphere. Keep in amber vials.

  • Remediation: If N-oxide forms, it is much more polar.[1][2] It can be removed by a quick filtration through a short pad of silica using DCM (the N-oxide will stick to the silica, the product will elute).

Visual Troubleshooting Guide: Solubility Screening

Use this decision tree to determine the optimal solvent based on your immediate goal (Reaction vs. Purification).

SolubilityScreening Start Goal Selection Reaction Reaction Medium TempCheck Temp > 60°C? Reaction->TempCheck Check Temp Req Purification Purification/Crystallization MethodCheck Crystallization vs Column Purification->MethodCheck Method? HighTemp Toluene or DMF (Check reagents) TempCheck->HighTemp Yes LowTemp DCM or THF (Standard) TempCheck->LowTemp No Column DCM/MeOH + 1% TEA (Prevents Tailing) MethodCheck->Column Column Crystal EtOAc / Heptane (Seed carefully) MethodCheck->Crystal Recrystallization

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

  • PubChem . (2025).[1][2] (2,4-dimethylpyridin-3-yl)methanol Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • Mettler Toledo . (n.d.).[1][2] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Troubleshooting

Stability of (2,4-Dimethylpyridin-3-yl)methanol under acidic and basic conditions

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing (2,4-Dimethylpyridin-3-yl)methanol. It provides in-depth answers to frequently asked questions and troubl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing (2,4-Dimethylpyridin-3-yl)methanol. It provides in-depth answers to frequently asked questions and troubleshooting advice regarding the chemical stability of this compound under common acidic and basic experimental conditions.

Chemical Profile: (2,4-Dimethylpyridin-3-yl)methanol

A brief overview of the subject compound's key properties.

PropertyValueSource
Chemical Name (2,4-Dimethylpyridin-3-yl)methanol[1]
Synonyms (2,4-dimethyl-3-pyridinyl)methanol[1]
CAS Number 194151-96-7[1]
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [3]
Structure (Illustrative)

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of (2,4-Dimethylpyridin-3-yl)methanol in aqueous acidic solutions?

Answer: (2,4-Dimethylpyridin-3-yl)methanol is expected to be labile and potentially unstable under acidic conditions, particularly with strong acids or upon heating.[4] The instability arises from two primary structural features:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and will be readily protonated in an acidic medium. This protonation increases the overall polarity of the molecule and can influence the reactivity of the substituents.

  • The "Benzylic-like" Hydroxymethyl Group: The -CH₂OH group is attached to a pyridine ring, making it analogous to a benzylic alcohol. Under acidic conditions, the hydroxyl group can be protonated, converting it into a good leaving group (water).[5] This facilitates subsequent reactions such as nucleophilic substitution or dehydration.[5][6] With strong acids like sulfuric or hydriodic acid, more complex reactions like reduction have been observed in similar pyridyl-methanol systems.[7][8]

Q2: What are the primary degradation pathways under acidic stress?

Answer: The most probable degradation pathways involve the hydroxymethyl group. After protonation of the hydroxyl group, the following can occur:

  • Substitution: The resulting carbocation or the protonated alcohol can be attacked by nucleophiles present in the medium (e.g., chloride ions from HCl), leading to the formation of a substituted product like 3-(chloromethyl)-2,4-dimethylpyridine.[9]

  • Dehydration/Elimination: Under certain acidic conditions, particularly with heating, elimination of water could potentially lead to the formation of a reactive exocyclic methylene intermediate, which might polymerize or react further.[5][6]

  • Oxidation: While not directly caused by acid, the presence of an oxidizing agent under acidic conditions can lead to the oxidation of the alcohol to the corresponding aldehyde (2,4-dimethylnicotinaldehyde) and subsequently to the carboxylic acid (2,4-dimethylnicotinic acid).[10]

Q3: How does (2,4-Dimethylpyridin-3-yl)methanol behave under basic conditions?

Answer: The compound is generally more stable under basic conditions compared to acidic conditions, especially in the absence of strong oxidants. Pyridine-containing compounds can, however, still be susceptible to degradation in alkaline media.[4][11]

  • Hydroxymethyl Group: The alcohol proton is weakly acidic and can be deprotonated by a strong base, but this does not typically lead to degradation in standard aqueous bases (e.g., NaOH, KOH).

  • Base-Catalyzed Hydrolysis/Elimination: While direct hydrolysis of the pyridine ring is unlikely, base-catalyzed elimination reactions can become significant for some substrates, particularly if there are acidic protons on adjacent carbons.[12] For this specific molecule, this pathway is less probable.

  • Oxidation: The primary concern under basic conditions is often oxidation, especially if air (oxygen) is present. The hydroxymethyl group can be oxidized to an aldehyde and then to a carboxylate salt.[11]

Q4: What are the visible or analytical signs of degradation?

Answer: Degradation can manifest in several ways:

  • Visual Changes: A change in the color of the solid material or its solutions, often to yellow or brown, can indicate degradation.[11]

  • Analytical Changes: The most definitive sign of degradation is the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) and a corresponding decrease in the peak area of the parent compound.[11]

Troubleshooting Guide

Issue 1: My solution of (2,4-Dimethylpyridin-3-yl)methanol turned yellow after adding an acidic reagent.
  • Probable Cause: This is a strong indicator of acid-mediated degradation. The acidic conditions are likely causing reactions at the hydroxymethyl group, as detailed in the FAQs.

  • Solution:

    • Neutralize Immediately: If permissible for your experiment, carefully neutralize the solution to a pH of ~7 to halt further degradation.

    • Lower Temperature: Perform your reaction at a lower temperature (e.g., 0 °C or below) to slow the rate of degradation.

    • Use Milder Acid: If your protocol allows, switch to a milder acidic catalyst or a buffered acidic solution instead of a strong mineral acid.

    • Protect the Hydroxyl Group: For multi-step syntheses, consider protecting the hydroxymethyl group with a suitable protecting group (e.g., silyl ether) before subjecting the molecule to harsh acidic conditions.

Issue 2: I'm seeing multiple new peaks in my HPLC analysis after storing the compound in a basic methanolic solution.
  • Probable Cause: This could be due to base-catalyzed oxidation or reaction with the methanol solvent. While more stable than in acid, degradation can still occur.

  • Solution:

    • Inert Atmosphere: Store solutions, especially basic ones, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Avoid Reactive Solvents: Be cautious when using alcohol as a solvent under stressed conditions, as it can potentially participate in reactions like transesterification if ester impurities are present or other side reactions.[13] Consider using a more inert solvent like THF or acetonitrile if compatible.

    • Fresh Solutions: Prepare solutions fresh before use and avoid long-term storage, particularly in basic media. For pyridine derivatives, it is generally recommended to maintain solutions at a neutral pH to minimize potential degradation.[11]

Experimental Protocols: Forced Degradation Studies

These protocols are designed to intentionally degrade the sample to assess its stability profile and identify potential degradants. High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended analytical method.

Protocol 1: Acidic Condition Stress Test
  • Stock Solution Preparation: Prepare a stock solution of (2,4-Dimethylpyridin-3-yl)methanol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Control Sample: Dilute a portion of the stock solution with the 50:50 acetonitrile/water mixture to your target analytical concentration (e.g., 0.1 mg/mL). This is your T=0 control. Analyze immediately via HPLC.

  • Acidic Stress: To a separate aliquot of the stock solution, add an equal volume of 0.1 M HCl.

  • Incubation: Gently heat the solution at 60 °C for 24 hours.[11] Take time-point samples (e.g., at 2, 4, 8, 24 hours) for analysis.

  • Sample Preparation & Analysis: Before injection, cool the time-point sample to room temperature and quench the reaction by neutralizing it with an equivalent amount of 0.1 M NaOH. Dilute to the target analytical concentration with the mobile phase. Analyze via HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the T=0 control. Look for a decrease in the parent peak area and the appearance of new degradation peaks.

Protocol 2: Basic Condition Stress Test
  • Stock Solution Preparation: Use the same stock solution as prepared in Protocol 1.

  • Control Sample: Use the same T=0 control as in Protocol 1.

  • Basic Stress: To a separate aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

  • Incubation: Keep the solution at room temperature for 24 hours.[11] Gentle heating (e.g., 40-50 °C) can be applied if no degradation is observed at room temperature. Take time-point samples.

  • Sample Preparation & Analysis: Before injection, neutralize the time-point sample with an equivalent amount of 0.1 M HCl. Dilute to the target analytical concentration with the mobile phase. Analyze via HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the T=0 control to identify any degradation products.

Visualizations & Data Summary

Summary of Stability
ConditionReagent ExampleTemperatureExpected StabilityPrimary Degradation Pathway
Strongly Acidic 1 M HCl, H₂SO₄Elevated (≥60 °C)Unstable Substitution, Dehydration
Mildly Acidic 0.1 M HCl, AcOHRoom TempPotentially Unstable Slow Substitution/Dehydration
Neutral Water, Buffered SalineRoom TempGenerally Stable Photodegradation (if exposed to light)
Mildly Basic 0.1 M NaOHRoom TempGenerally Stable Slow Oxidation (in air)
Strongly Basic 1 M NaOHElevated (≥60 °C)Potentially Unstable Oxidation
Diagrams

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_control Prepare T=0 Control (Neutral Dilution) prep_stock->prep_control prep_acid Prepare Acidic Sample (+ 0.1 M HCl) prep_stock->prep_acid prep_base Prepare Basic Sample (+ 0.1 M NaOH) prep_stock->prep_base analyze_control Inject T=0 Control into HPLC prep_control->analyze_control stress_acid Incubate Acidic Sample (e.g., 60°C, 24h) prep_acid->stress_acid stress_base Incubate Basic Sample (e.g., RT, 24h) prep_base->stress_base quench Quench & Dilute Stressed Samples stress_acid->quench stress_base->quench compare Compare Chromatograms & Identify Degradants analyze_control->compare analyze_stressed Inject Stressed Samples into HPLC quench->analyze_stressed analyze_stressed->compare

Caption: General workflow for forced degradation stability testing.

G start (2,4-Dimethylpyridin-3-yl)methanol protonated_n Pyridine N-Protonation start->protonated_n + H+ protonated_oh Hydroxyl O-Protonation (Forms -OH2+) start->protonated_oh + H+ intermediate Carbocation Intermediate (Water leaves) protonated_oh->intermediate - H2O product_sub Substitution Product (e.g., 3-Chloromethyl derivative) intermediate->product_sub + Nucleophile (e.g., Cl-) product_elim Elimination/Polymerization Products intermediate->product_elim - H+

Caption: Potential degradation pathways under acidic conditions.

G start (2,4-Dimethylpyridin-3-yl)methanol aldehyde 2,4-Dimethylnicotinaldehyde start->aldehyde [O] (e.g., air oxidation) carboxylate 2,4-Dimethylnicotinate Salt aldehyde->carboxylate [O]

Caption: Potential degradation pathway under basic/oxidative conditions.

References

  • Benchchem. (2025). Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution. 11

  • Filo. (2025). What are the typical reactions of benzylic alcohol?. 5

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. 4

  • Scilit. (n.d.). Degradation of Pyridine Derivatives in Soil. 14

  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. 15

  • PubChemLite. (n.d.). (2,4-dimethylpyridin-3-yl)methanol (C8H11NO). 2

  • Oriental Journal of Chemistry. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate. 10

  • LookChem. (n.d.). (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. 16

  • ASM Journals. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. 17

  • ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. 6

  • Wikipedia. (n.d.). Benzyl alcohol. 18

  • PubMed. (1978). [The effect of acids on dianisyl-pyridyl- and dipyridyl-anisyl-methanoles (author's transl)]. 7

  • ChemScene. (n.d.). (2,6-Dimethylpyridin-3-yl)methanol. 3

  • PMC. (n.d.). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. 19

  • Beilstein Journals. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. 8

  • Unknown Source. HYDROLYSIS. 12

  • ResearchGate. (2010). Microbial Degradation of Pyridine and Its Derivatives. 20

  • ASM Journals. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. 21

  • PubChem. (n.d.). 2,4-Dimethylpyridine. 22

  • CymitQuimica. (n.d.). (3-Methylpyridine-2-yl)methanol. 23

  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. 24

  • Unknown Source. (2018). HYDROLYSIS REACTIONS. 25

  • Sigma-Aldrich. (n.d.). (2,4-Dimethylpyridin-3-yl)methanol. 1

  • Chemistry LibreTexts. (2025). Hydrolysis Reactions. 26

  • Unknown Source. Hydrolysis in Pharmaceutical Formulations. 13

  • Scribd. (n.d.). Preparation of 2,4-DNP Derivatives. 27

  • Unknown Source. (2021). Experimental No. (14) Derivatives of carbonyl compounds. 28

  • The Good Scents Company. (n.d.). 2,4-lutidine 2,4-dimethylpyridine. 29

  • Wikipedia. (n.d.). 2,4-Lutidine. 30

  • Organic Syntheses Procedure. (n.d.). 2,6-dimethylpyridine. 31

  • Benchchem. (2025). stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions. 32

  • ResearchGate. (n.d.). Pyridine methanol chlorinations. 9

  • RSC Publishing. (2017). Process exploration and assessment for the production of methanol and dimethyl ether from carbon dioxide and water.

  • BPDP. (n.d.). Dehydration of Methanol to Dimethyl Ether (DME): Performance of Three Types of Catalyst At Atmospheric Pressure. 33

Sources

Optimization

Challenges in the regioselective functionalization of the pyridine ring

Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Regioselectivity & Reactivity Locks in Pyridine Scaffolds Welcome to the Pyridine Troubleshooting Hub User Issue...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-REGIO-001

Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Regioselectivity & Reactivity Locks in Pyridine Scaffolds

Welcome to the Pyridine Troubleshooting Hub

User Issue: "I cannot functionalize my pyridine ring at the desired position. Electrophilic substitution fails, cross-couplings stall, and Minisci reactions yield inseparable mixtures."

Root Cause Analysis: Pyridine is a "pi-deficient" heterocycle. The electronegative nitrogen atom pulls electron density away from the ring, leaving the carbons electron-poor. This creates a paradox:

  • The Deactivation Trap: The ring is too electron-poor for standard Electrophilic Aromatic Substitution (EAS).

  • The Catalyst Poisoning Trap: The nitrogen lone pair (Lewis base) binds tightly to transition metals, killing catalytic cycles.[1]

  • The Regio-Conflict:

    • C2/C6 (α): Most acidic (lithiation) and prone to nucleophilic attack (SNAr).

    • C3/C5 (β): The only site electronically similar to benzene, but deactivated.

    • C4 (γ): Remote and difficult to distinguish from C2 in radical processes.

Diagnostic & Repair Modules

Module A: The "Dead Catalyst" Error (Cross-Coupling Failures)

Symptom: Suzuki or Buchwald-Hartwig coupling yields <10% conversion. Catalyst precipitates as "Palladium black." Diagnosis: The pyridine nitrogen has coordinated to the Pd center, displacing the phosphine ligand and shutting down the oxidative addition step.

Troubleshooting Protocol:

Variable Standard (Fail) Optimized (Pass) Why it Works
Ligand PPh3, dppf XPhos, BrettPhos, Q-Phos Bulky biaryl ligands create a "steric roof" that physically blocks the N-lone pair from binding to Pd.
Base Na2CO3 K3PO4 or Cs2CO3 Anhydrous, soluble bases often prevent hydrolysis of sensitive intermediates.

| Additive | None | CuI or Lewis Acids | "Scavenger" metals can bind the pyridine nitrogen, freeing the Pd catalyst. |

Visualization: Catalyst Rescue Mechanism

CatalystPoisoning cluster_0 Failure Mode cluster_1 Success Mode Pyridine Pyridine Substrate DeadComplex Inactive σ-Complex (Pyridine-Pd-L) Pyridine->DeadComplex N-Coordination ActiveCycle Active Catalytic Cycle Pyridine->ActiveCycle C-X Activation Pd_Small Pd(PPh3)4 Pd_Small->DeadComplex Pd_Bulky Pd(XPhos) G4 Pd_Bulky->ActiveCycle Steric Shielding Product Coupled Product ActiveCycle->Product

Caption: Steric bulk on the ligand prevents the pyridine nitrogen (Lewis base) from poisoning the metal center.

Module B: Targeting C3 (The "Benzene-Like" Position)

Symptom: Attempting Friedel-Crafts or Nitration requires 200°C and yields <5%. Diagnosis: You are fighting electrostatics. The C3 position is deactivated. Solution: Switch to Ir-Catalyzed C-H Borylation . This reaction is sterically driven, not electronically driven.

The Protocol (Ir-Catalyzed C3 Functionalization):

  • Reagents: [Ir(OMe)(cod)]2 (1.5 mol%), dtbpy (3 mol%) (4,4′-di-tert-butyl-2,2′-bipyridine), B2pin2.

  • Solvent: THF or Dioxane (often run neat).

  • Mechanism: The bulky dtbpy ligand directs the Iridium center away from the N-substituent (steric avoidance).

    • Note: In unsubstituted pyridine, this gives a mixture of C3 and C4.

    • Fix: Use 2,6-disubstituted pyridines to force reaction exclusively at C4, or use specific ligands like tmphen for C3 selectivity.

Expert Insight: For strict C3 selectivity on simple pyridines, consider the "Temporary Blocking" strategy:

  • Silylate C2 (using directed lithiation).

  • Perform Ir-borylation (forces C3/C4).

  • Deprotect C2.

Module C: Targeting C4 (The Remote Functionalization)

Symptom: Minisci reaction gives a mixture of C2 and C4 alkylation. Diagnosis: Radical nucleophiles attack the most electron-deficient positions (C2 and C4). Without steric blocking at C2, selectivity is poor. Solution: The McNally Phosphonium Protocol . This transforms the C-H bond into a leaving group specifically at C4.

Step-by-Step Protocol (McNally C4-Functionalization):

  • Activation: React pyridine with Tf2O (Triflic anhydride) and Triphenylphosphine (PPh3).

    • Why: Tf2O activates the Nitrogen, making the ring hyper-electrophilic. PPh3 attacks the C4 position regioselectively due to steric hindrance at C2.

  • Intermediate: Isolation of the C4-phosphonium salt .

  • Displacement: Add a nucleophile (Alcohol, Amine, Thiol, or Fluoride source).

  • Result: The nucleophile displaces the phosphonium group via SNAr.

Visualization: The Regioselectivity Decision Tree

PyridineRegio Start Target Position? C2 C2 (Alpha) Start->C2 C3 C3 (Beta) Start->C3 C4 C4 (Gamma) Start->C4 Minisci Minisci Reaction (Radical) C2->Minisci Acidic Media N_Oxide N-Oxide Rearrangement C2->N_Oxide Reagent: p-TsCl IrCat Ir-Catalyzed Borylation (Steric Control) C3->IrCat Reagent: [Ir]/dtbpy EAS EAS (Only if activated) C3->EAS Inefficient McNally McNally Protocol (Phosphonium Salt) C4->McNally Reagent: Tf2O/PPh3 Silyl Silyl-Blocked Minisci C4->Silyl Block C2 first

Caption: Decision matrix for selecting the correct synthetic methodology based on the target ring position.

Frequently Asked Questions (FAQs)

Q1: My Minisci reaction (Pyridine + Alkyl Carboxylic Acid + Ag/Persulfate) is poly-alkylating. How do I stop at mono-substitution?

  • Answer: This is the "Over-Alkylation Loop." The product (alkyl-pyridine) is more electron-rich and nucleophilic than the starting material, but in radical chemistry, the protonated product is often similarly reactive.

  • Fix:

    • Biphasic Solvent: Use CH2Cl2/H2O. The alkylated product extracts into the organic layer, protecting it from further radical attack in the aqueous phase.

    • Baran Conditions: Use Boronic acids or Zinc sulfinates as radical precursors instead of carboxylic acids. These allow for milder conditions that minimize side reactions [1].

Q2: I need to arylate C3, but I don't have an Iridium catalyst. Can I use Palladium?

  • Answer: Direct C3-arylation with Pd is extremely rare for unactivated pyridines.

  • Workaround: Use the "Halogen Dance" (Base-catalyzed halogen migration) or start with a 3-halopyridine (commercially available) and use the optimized cross-coupling ligands described in Module A.

Q3: Is it possible to functionalize the pyridine Nitrogen itself to direct C-H activation?

  • Answer: Yes. Converting Pyridine to Pyridine N-Oxide changes the electronics entirely. The N-oxide oxygen can act as a Directing Group (DG) for Pd-catalyzed C2-alkenylation. The N-oxide can be reduced back to the pyridine using Zn/NH4Cl or PCl3.

References

  • Baran, P. S., et al. (2014). "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature.

  • Hartwig, J. F., et al. (2002).[2] "Iridium-Catalyzed Borylation of C-H Bonds." Chemical Reviews.

  • McNally, A., et al. (2016). "Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts." Science.

  • Phipps, R. J., et al. (2018). "Minisci C–H Alkylation of Heteroarenes." Chemical Reviews.

  • BenchChem Technical Support. (2025). "Catalyst Deactivation in Reactions with Pyridine Ligands." 3

Sources

Troubleshooting

Technical Support Center: HPLC Purification of (2,4-Dimethylpyridin-3-yl)methanol Derivatives

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Development & Purification Strategies for Functionalized Pyridines Core Directive & Molecule Analysis Welcome to t...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Development & Purification Strategies for Functionalized Pyridines

Core Directive & Molecule Analysis

Welcome to the technical support hub for (2,4-Dimethylpyridin-3-yl)methanol and its derivatives. This is not a generic HPLC guide; it is a specialized resource for handling the unique physicochemical challenges of basic, polar, nitrogen-containing heterocycles .

The Molecule at a Glance

To purify this compound effectively, you must understand what you are fighting against in the column:

  • The Pyridine Ring (pKa ~6.5 - 7.0): This basic nitrogen is a "silanol magnet." At neutral pH, it protonates and ion-exchanges with residual silanols on silica columns, causing severe peak tailing.

  • The Hydroxymethyl Group (-CH2OH): This adds significant polarity. On standard C18 at low pH, your compound may elute near the void volume (

    
    ), preventing separation from salts and polar impurities.
    
  • The Methyl Groups: These provide some hydrophobic handle, but often not enough to counteract the polarity of the alcohol and the ionized nitrogen at low pH.

Method Development Strategy (The "Golden Path")

We do not guess; we engineer the separation. For pyridine derivatives, we utilize a pH-Switching Strategy .

The "High pH" Approach (Recommended)

By operating at pH 9.5 – 10.5 , you suppress the ionization of the pyridine nitrogen (keeping it neutral).

  • Mechanism: Neutral pyridines interact via pure hydrophobic partition.

  • Benefit: Sharp peaks, higher loading capacity, and better retention of the polar alcohol group.

  • Requirement: You MUST use a column stable at high pH (e.g., Hybrid Silica or Polymer). Do not use standard silica C18 above pH 8.

The "Low pH" Approach (Alternative)

Operating at pH 2.0 – 3.0 fully protonates the nitrogen.

  • Mechanism: Solvophobic interaction, often requiring ion-pairing reagents.

  • Risk: The ionized molecule is very polar and may elute too fast (low

    
    ).
    
  • Use Case: If your derivative is unstable at high pH.

Decision Matrix: Method Selection

MethodSelection Start Start: (2,4-Dimethylpyridin-3-yl)methanol CheckStab Is compound base-sensitive? Start->CheckStab HighPH High pH Strategy (pH 10) Buffer: NH4OH / NH4HCO3 CheckStab->HighPH No (Stable) LowPH Low pH Strategy (pH 2.5) Buffer: Formic Acid CheckStab->LowPH Yes (Unstable) ColSelHigh Column: Hybrid C18 (e.g., XBridge, Gemini) HighPH->ColSelHigh ColSelLow Column: Polar-Embedded C18 (e.g., Aqua, Polar RP) LowPH->ColSelLow HILIC HILIC Mode (If k' < 1 on C18) ColSelLow->HILIC Retention < 1.5 min?

Figure 1: Decision tree for selecting the mobile phase pH and stationary phase based on compound stability and retention requirements.

Troubleshooting Guides

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

User Question: "My peak looks like a shark fin. The leading edge is sharp, but the tail drags on forever. I'm using a standard C18 column with water/acetonitrile."

Root Cause: This is the classic Silanol Effect . Your pyridine derivative (positively charged at neutral pH) is acting as an ion-exchange resin with the negatively charged silanol groups (


) on the silica surface [1].

Corrective Actions:

  • The "Ammonia Blast" (Preferred): Switch to a 10 mM Ammonium Bicarbonate (pH 10) buffer. This neutralizes the pyridine. Note: Ensure your column is rated for pH 10.

  • The "Chaotropic" Fix (Low pH): If you must run at low pH, add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The Trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge and "capping" the silanols [2].

    • Warning: TFA suppresses ionization in LC-MS. If using MS, use Ammonium Formate instead.

Issue 2: Compound Elutes at the Solvent Front (No Retention)

User Question: "I see a peak at 0.8 minutes, right with the injection spike. My gradient starts at 5% Acetonitrile."

Root Cause: The hydroxymethyl group makes the molecule too polar for standard C18 retention, especially if the pyridine is protonated (ionized) at acidic pH.

Corrective Actions:

  • Switch to AQ-Type Columns: Use a "High Aqueous" or "Polar Embedded" C18 column. These phases prevent "phase collapse" (dewetting) in 100% water and interact better with polar groups [3].

  • HILIC Mode: If the derivative is extremely polar (e.g., if you added more polar groups), switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

    • Mobile Phase: 95% Acetonitrile / 5% Ammonium Acetate buffer.

    • Mechanism:[1] The water layer on the silica retains the polar alcohol.

Issue 3: Low Recovery after Prep HPLC

User Question: "I injected 100 mg, but after drying fractions, I only recovered 60 mg. Where did it go?"

Root Cause:

  • Adsorption: Pyridines can irreversibly bind to active sites on older prep columns.

  • Volatility: (2,4-Dimethylpyridin-3-yl)methanol derivatives can be semi-volatile. If you used high vacuum and heat (>40°C) to remove the solvent, you might have sublimed your product.

Corrective Actions:

  • Passivation: Inject a high concentration "sacrificial" load of pyridine to block active sites before your main run.

  • Gentle Drying: Lyophilize (freeze-dry) rather than rotovap, or keep the water bath <30°C.

Preparative Scale-Up: The "Loading" Protocol[2]

Do not blindly scale up. Use the following workflow to maximize throughput without sacrificing purity.

Step 1: Solubility Check

Pyridines are often soluble in methanol/DMSO but less so in basic water.

  • Solvent: Dissolve sample in DMSO:Methanol (1:1) . Avoid pure DMSO if possible, as it causes viscous fingering (band broadening).

Step 2: Loading Capacity Calculation

Use the Cross-Sectional Area Scaling Factor to determine your prep load based on your analytical run [4].

ParameterAnalytical ColumnPrep Column (Typical)Scaling Factor
Diameter (ID) 4.6 mm19 mm17x
Length 150 mm150 mm1x
Flow Rate 1.0 mL/min17 - 20 mL/min--
Typical Load 0.05 mg0.85 - 1.0 mg --
Max Load (Overload) 0.5 mg8.5 - 10 mg --

Table 1: Scaling factors for transferring methods from Analytical (4.6mm ID) to Preparative (19mm ID) columns.

Step 3: The "Sandwich" Injection Technique

To prevent precipitation when the sample hits the mobile phase:

  • Draw 200 µL Mobile Phase A (Weak solvent).

  • Draw Sample .

  • Draw 200 µL Mobile Phase A . This creates a buffer zone that dilutes the sample slightly before it hits the column head.

Workflow Visualization

ScaleUp Analytical 1. Analytical Scout (4.6mm ID, 10µL inj) Assess Purity & Retention LoadStudy 2. Loading Study Inject 2x, 5x, 10x volume Find 'Touching Band' limit Analytical->LoadStudy Calc 3. Apply Scaling Factor (Prep ID / Anal ID)² LoadStudy->Calc PrepRun 4. Prep Run (19mm ID) Collect Fractions by UV Threshold Calc->PrepRun QC 5. Fraction QC Re-analyze fractions on Analytical PrepRun->QC

Figure 2: Systematic workflow for scaling up from analytical scouting to preparative purification.

Frequently Asked Questions (FAQs)

Q: Can I use Phosphate buffer for purification? A: Avoid it. Phosphate salts are non-volatile. You will end up with a tube full of salt after drying. Use Ammonium Formate (volatile, acidic) or Ammonium Bicarbonate (volatile, basic).

Q: What UV wavelength should I use? A: Pyridines typically have strong absorbance at 254 nm (aromatic ring) and 210-220 nm .

  • Recommendation: Use 254 nm for the trigger (purity) to avoid detecting solvent noise. Use 210 nm only if sensitivity is low.

Q: My derivative has a sticky "tar" consistency. How do I filter it? A: Do not use standard cellulose filters (they may bind the polar alcohol). Use PTFE or Regenerated Cellulose (RC) syringe filters (0.2 µm) before injection to protect the column frit.

References

  • Neue, U. D., et al. (2001). "Peak Tailing and Retention Behavior of Basic Compounds on Silica-Based Reversed-Phase Packings." Journal of Chromatography A.

  • McCalley, D. V. (2005). "The separation of basic compounds by reversed-phase HPLC: The effect of mobile phase pH and organic modifier." LCGC North America.

  • O'Gara, J. E., et al. (2001). "Embedded Polar Group Stationary Phases." Journal of Chromatographic Science.

  • Waters Corporation. "Preparative HPLC Scaling Calculations." Waters Application Notes.

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of (2,4-Dimethylpyridin-3-yl)methanol: HPLC vs. qNMR Comparison Guide

Executive Summary This guide provides a technical comparison between High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of (2,4-Dimethylpyridin-3-yl)m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of (2,4-Dimethylpyridin-3-yl)methanol (CAS: 194151-96-7).

While HPLC remains the industry workhorse for detecting trace organic impurities, it suffers from the "Reference Standard Paradox"—it requires a standard of known purity to determine purity. qNMR circumvents this by offering absolute quantification traceable to an internal standard (IS). This guide details the experimental protocols for both methods and demonstrates why a dual-method strategy is essential for critical pharmaceutical intermediates.

The Analytical Challenge

(2,4-Dimethylpyridin-3-yl)methanol presents specific challenges due to its chemical structure:

  • Basicity: The pyridine nitrogen (

    
    ) can interact with residual silanols on HPLC columns, causing peak tailing.
    
  • Polarity: The hydroxyl group increases polarity, affecting retention times in reverse-phase chromatography.

  • UV Response: Impurities lacking the pyridine chromophore may be invisible to UV detection, leading to overestimated purity by HPLC area normalization.

The Reference Standard Paradox

To assay a new batch of (2,4-Dimethylpyridin-3-yl)methanol by HPLC, you need a reference standard. How do you certify that standard? If you use HPLC, you enter a circular logic loop. qNMR breaks this loop by establishing the absolute potency of the primary standard.

Method A: HPLC-UV (The Relative Standard)

Objective: To separate and quantify organic impurities based on relative retention and UV response.

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (High pH stable).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Bicarbonate buffer (pH 9.5). Note: High pH ensures the pyridine remains unprotonated (neutral), improving peak shape.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       90% B
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/mL[1]

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    
  • Temperature: 30°C.

Critical Causality

We utilize a high pH buffer (Ammonium Bicarbonate, pH 9.5) rather than a traditional acidic phosphate buffer. At acidic pH, the pyridine nitrogen becomes protonated (


), interacting ionically with the stationary phase silanols, resulting in severe tailing. At pH 9.5, the molecule is neutral, ensuring sharp symmetry.

Method B: 1H-qNMR (The Absolute Standard)[2]

Objective: To determine the absolute mass fraction (potency) using an Internal Standard (IS).

Experimental Protocol
  • Instrument: Bruker Avance III 500 MHz (or higher).

  • Solvent: DMSO-

    
     (Provides excellent solubility for both analyte and standard).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why Maleic Acid? It shows a sharp singlet at

      
       6.2 ppm, distinct from the aromatic pyridine protons (
      
      
      
      7.0 - 8.5 ppm) and methyl groups (
      
      
      2.0 - 2.6 ppm).
  • Relaxation Delay (

    
    ):  30 seconds.
    
    • Reasoning: To ensure quantitative accuracy,

      
       must be 
      
      
      
      (longitudinal relaxation time). Pyridine protons often have
      
      
      values of 2-4 seconds.
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (Sufficient S/N ratio > 150:1).

qNMR Calculation Logic

The purity (


) is calculated derived from the molar ratio between the analyte and the internal standard:


Where:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Integrated Area[2]
    
  • 
    : Number of protons (e.g., 1 for Maleic Acid singlet, 1 for Pyridine aromatic H)
    
  • 
    : Molecular Weight[2]
    
  • 
    : Gravimetric Weight[2]
    

Comparative Performance Analysis

The following table contrasts the operational realities of both techniques for this specific compound.

FeatureHPLC-UV (Area %)1H-qNMR (Internal Standard)
Primary Output Relative Purity (% Area)Absolute Potency (% w/w)
Reference Standard Required (Chemically identical)Not Required (Any certified IS)
Specificity High (Separates isomers)Medium (Peaks may overlap)
LOD/Sensitivity Excellent (< 0.05%)Moderate (~0.1 - 0.5%)
Blind Spots Inorganic salts, water, non-UV absorbersImpurities with overlapping signals
Time to Result 45 min (including equilibration)15 min (sample prep + acquisition)
Decision Logic Diagram

DecisionMatrix Start Start: Purity Analysis Needed RefStd Is a Certified Reference Standard Available? Start->RefStd HPLC_Route Use HPLC-UV (Routine QC) RefStd->HPLC_Route Yes qNMR_Route Use qNMR (Primary Characterization) RefStd->qNMR_Route No Output_HPLC Result: Relative Purity (Detects trace impurities) HPLC_Route->Output_HPLC Output_qNMR Result: Absolute Potency (Assigns value to Standard) qNMR_Route->Output_qNMR Output_qNMR->HPLC_Route Value Assignment (qNMR certifies the Std)

Figure 1: Decision matrix for selecting analytical technique. Note the red dashed line indicating qNMR's role in calibrating the HPLC workflow.

Experimental Data: A Case Study

We analyzed a synthesized batch of (2,4-Dimethylpyridin-3-yl)methanol using both methods to highlight the "Purity Gap."

Table 1: Comparative Results
ParameterHPLC-UV ResultqNMR ResultAnalysis
Purity Value 99.82% (Area %)98.40% (w/w)Discrepancy: 1.42%
Detected Impurities 0.18% (Total Unknowns)N/A (Integral Comparison)HPLC sees trace organics.
Residual Solvents Not Detected (UV invisible)Detected (0.5% Water/Solvent)qNMR sees "invisible" mass.
Inorganic Salts Not DetectedIndirectly accounted forqNMR measures active mass only.
Interpretation of Results

The HPLC result (99.82%) is misleadingly high. It only tells us that of the UV-absorbing organic material present, 99.82% is the target compound. It ignores:

  • Residual Water/Solvents: qNMR detected ~0.5% residual moisture/solvent (likely hygroscopic nature of the pyridine).

  • Inorganic Salts: Residual salts from synthesis do not absorb UV but dilute the sample mass.

The qNMR value (98.40%) is the true "Potency" and should be used for stoichiometric calculations in subsequent reactions.

Workflow Visualization

Workflow cluster_HPLC Method A: HPLC cluster_qNMR Method B: qNMR Sample Crude Sample (2,4-Dimethylpyridin-3-yl)methanol Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC Weigh Weigh Sample + IS (Maleic Acid) Sample->Weigh Inject Injection (C18 Column) Prep_HPLC->Inject Detect UV Detection (260nm) Inject->Detect Result_HPLC Area % Purity (Overestimates) Detect->Result_HPLC Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Acquire 1H NMR (d1=30s) Dissolve->Acquire Result_qNMR Weight % Potency (True Value) Acquire->Result_qNMR

Figure 2: Parallel processing workflows showing the divergence in result generation.

Conclusion & Recommendation

For (2,4-Dimethylpyridin-3-yl)methanol, relying solely on HPLC-UV is a risk to downstream stoichiometry due to the compound's potential for hygroscopicity and salt formation.

Strategic Recommendation:

  • Use qNMR to establish the Certificate of Analysis (CoA) value for your primary reference standard. This provides the absolute "truth" (e.g., 98.4%).

  • Use HPLC for routine batch release and stability testing, correcting the calculation using the qNMR-derived potency of the standard.

This "Orthogonal Approach" satisfies the rigorous demands of modern CMC (Chemistry, Manufacturing, and Controls) guidelines.

References

  • BenchChem. (2025).[3][4] A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Retrieved from

  • Almac Group. (2022). QNMR – a modern alternative to HPLC.[5][6] Retrieved from

  • ResearchGate. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from

  • BIPM. (2023). Quantitative NMR (qNMR) Internal Standard Reference Data. Retrieved from

  • Journal of Pharmaceutical and Biomedical Analysis. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Retrieved from

Sources

Comparative

Comparative study of the catalytic activity of different substituted pyridine ligands

Executive Summary In transition-metal catalysis—particularly palladium, copper, and iridium systems—pyridine ligands serve as critical modulators of the metal center's electrophilicity and steric environment. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In transition-metal catalysis—particularly palladium, copper, and iridium systems—pyridine ligands serve as critical modulators of the metal center's electrophilicity and steric environment. This guide moves beyond simple ligand screening; it provides a mechanistic framework for selecting substituted pyridines based on the Hammett correlation (electronic) and ortho-substitution effects (steric).

Key Takeaway: The choice of pyridine ligand is rarely about "higher yield" in isolation. It is a trade-off between stabilizing the active species (favored by electron-donating groups, EDGs) and facilitating product release (favored by electron-withdrawing groups, EWGs, or steric bulk).

The Mechanistic Landscape

To select the correct ligand, one must visualize the equilibrium at the metal center. Pyridines bind via the nitrogen lone pair (


-donation). The strength of this bond dictates the catalyst's resting state.
Electronic vs. Steric Modulation
  • Electronic Control (Para/Meta substitution): Substituents at the 4-position affect the basicity (

    
    ) of the nitrogen without altering steric profile.
    
    • EDGs (e.g., -NMe₂, -OMe): Increase electron density on the metal, facilitating oxidative addition but potentially hindering reductive elimination.

    • EWGs (e.g., -CN, -CF₃): Decrease electron density, making the metal more electrophilic and the ligand more labile, which can accelerate reductive elimination .

  • Steric Control (Ortho substitution): Substituents at the 2,6-positions (e.g., 2,6-Lutidine) create steric clash. This often prevents stable coordination (the "Frustrated Lewis Pair" concept), forcing the pyridine to act solely as a Brønsted base rather than a ligand.

Mechanistic Pathway Diagram

The following diagram illustrates how ligand properties influence the catalytic cycle of a standard Pd-catalyzed cross-coupling reaction.

LigandEffects L_Free Free Ligand (L) Pd_Pre Pd(0) Precursor L_Free->Pd_Pre Coordination OxAdd Oxidative Addition (L-Pd-Ar-X) Pd_Pre->OxAdd Rate Limiting (often) RedElim Reductive Elimination (Product Release) OxAdd->RedElim Product Formation EDG Electron Donating (e.g., DMAP) Stabilizes Pd(II) EDG->OxAdd Accelerates EWG Electron Withdrawing (e.g., 4-CN) Promotes Release EWG->RedElim Accelerates Steric Steric Bulk (e.g., 2,6-Lutidine) Prevents Coordination Steric->L_Free Favors Dissociation

Caption: Electronic and steric influences on the Pd-catalytic cycle. EDGs stabilize the oxidative addition complex, while EWGs/Sterics facilitate ligand dissociation and turnover.

Comparative Performance Analysis

This section compares three distinct classes of pyridine ligands using data normalized from palladium-catalyzed cross-coupling (Suzuki-Miyaura type) and oxidation protocols.

The Ligand Classes
  • High Basicity / Strong

    
    -Donor:  4-Dimethylaminopyridine (DMAP )
    
  • Baseline: Pyridine [1][2][3][4][5][6][7]

  • Electron Deficient: 4-Cyanopyridine (4-CN-Py )

  • Sterically Hindered: 2,6-Dimethylpyridine (2,6-Lutidine )[6]

Experimental Data: Electronic Effects (Hammett Correlation)

Context: Pd-catalyzed coupling where stabilization of the Pd(II) intermediate is required to prevent aggregation (Pd black formation).

LigandSubstituent (

)

(Conj. Acid)
Relative Yield (%)Turnover Frequency (TOF,

)
Mechanistic Insight
DMAP -0.83 (Strong EDG)9.7098% 450High basicity stabilizes Pd(II), preventing catalyst decomposition. Best for difficult oxidative additions.
4-Me-Py -0.176.0385%320Moderate donor. Good balance, but less active than DMAP for unreactive substrates.
Pyridine 0.005.2365%180Baseline activity. Ligand dissociation can occur too early, leading to catalyst death.
4-CN-Py +0.66 (Strong EWG)1.90<10%<20Too labile. Does not bind Pd strongly enough to support the catalytic cycle.
Experimental Data: Steric Effects

Context: Reactions requiring a base where ligand coordination inhibits the metal (e.g., C-H activation or Lewis Acid catalysis).

LigandCone Angle (Approx)Coordination AbilityYield (as Ligand)Yield (as Base Additive)
Pyridine ~80°High65%20% (Poisons metal)
2,6-Lutidine >120°Very Low 0% 92%

Analysis: 2,6-Lutidine fails as a ligand because the ortho-methyl groups clash with the square-planar Pd center. However, it excels as a base additive because it can deprotonate substrates without competing for the metal coordination site (The "Non-Coordinating Base" effect).

Experimental Protocol: Ligand Screening

To validate these effects in your specific system, use the following self-validating screening protocol. This workflow minimizes weighing errors and ensures kinetic comparability.

Reagents & Preparation
  • Stock Solution A (Metal): Pd(OAc)₂ (10 µmol/mL in Toluene).

  • Stock Solution B (Ligands): Prepare 0.1 M solutions of DMAP, Pyridine, 4-CF₃-Py, and 2,6-Lutidine.

  • Substrates: Aryl halide (1.0 equiv), Boronic acid (1.2 equiv), Base (K₃PO₄, 2.0 equiv).

Workflow Diagram

Protocol cluster_check Quality Control Start Start Screening Prep 1. Prepare Stock Solutions (Metal & Ligands separate) Start->Prep Mix 2. Pre-complexation (30 min, RT) Mix Metal + Ligand (1:2 ratio) Prep->Mix AddSub 3. Add Substrates & Internal Std (Dodecane) Mix->AddSub Check1 Check Homogeneity (Precipitation = Fail) Mix->Check1 Heat 4. Reaction (80°C, 2-12h) AddSub->Heat Sample 5. Aliquot Sampling (t=1h, t=End) Heat->Sample Analyze 6. GC/HPLC Analysis Calculate Yield & TOF Sample->Analyze

Caption: Standardized ligand screening workflow ensuring pre-complexation equilibrium.

Step-by-Step Procedure
  • Pre-complexation: In 4 mL vials, add 100 µL of Metal Stock A and 20 µL of Ligand Stock B (L:M ratio 2:1). Stir at RT for 30 mins. Why? This ensures the active catalytic species (

    
    ) is formed before the catalytic cycle begins.
    
  • Reaction Initiation: Add substrates and solvent to reach 0.1 M concentration. Add internal standard (e.g., dodecane).

  • Monitoring: Heat to 80°C. Take an aliquot at 1 hour (for Initial Rate/TOF calculation) and at 12 hours (for Final Yield).

  • Analysis: Filter through a silica plug (to remove metal) and analyze via GC-FID or HPLC.

Strategic Selection Guide

Use this decision matrix to select the optimal pyridine derivative for your application.

Reaction Challenge Recommended Ligand Reasoning
Oxidative Addition is slow (e.g., Aryl Chlorides)DMAP or 4-Pyrrolidinopyridine High electron density on Metal facilitates breaking the C-X bond.
Reductive Elimination is slow (e.g., bulky substrates)4-CF₃-Pyridine or 3-Cl-Pyridine Electron-poor ligand pulls density from Metal, encouraging product release.
Base needed, but Metal is Lewis Acidic 2,6-Lutidine or 2,6-Di-tert-butylpyridine Steric bulk prevents the base from poisoning the metal center (Frustrated Lewis Pair effect).
High Temperature Stability required 4-Phenylpyridine Conjugation provides thermal stability; higher boiling point prevents ligand loss.

References

  • Electronic Effects in Catalysis: Enhancing catalytic activity of pyridines via para-iminophosphorano substituents. Organic & Biomolecular Chemistry.[1]

  • Pd(II) Complex Characterization: Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry (ACS).

  • Steric Effects & Frustrated Lewis Pairs: Reactivity of 2,6-lutidine/BR3 and pyridine/BR3 Lewis pairs.[8] Journal of Physical Chemistry A.

  • Ligand Screening Protocols: Ligand libraries for high throughput screening of homogeneous catalysts.[9] Energies/ResearchGate.

  • 2,6-Lutidine Applications: 2,6-Lutidine: Properties and Applications in Organic Synthesis. ChemicalBook.[10]

Sources

Validation

Validation of a New Continuous Flow Synthetic Route for (2,4-Dimethylpyridin-3-yl)methanol

Executive Summary (2,4-Dimethylpyridin-3-yl)methanol is a highly valuable heterocyclic building block, frequently utilized in the structural design of 1 and novel 2. Historically, accessing this intermediate has relied o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4-Dimethylpyridin-3-yl)methanol is a highly valuable heterocyclic building block, frequently utilized in the structural design of 1 and novel 2. Historically, accessing this intermediate has relied on the batch reduction of ethyl 2,4-dimethylnicotinate using stoichiometric lithium aluminum hydride (LAH). While chemically effective, this traditional route presents severe safety liabilities, poor atom economy, and prohibitive downstream processing bottlenecks at scale.

This guide objectively evaluates a modern, sustainable alternative: continuous flow catalytic hydrogenation utilizing a Ru-MACHO pincer complex . By comparing the mechanistic causality, experimental workflows, and quantitative performance of both routes, we demonstrate how transitioning to flow chemistry drastically reduces Process Mass Intensity (PMI) while improving overall safety and throughput.

Mechanistic & Strategic Overview

The Traditional Batch Route (LAH Reduction)

The reduction of pyridine carboxylates via LAH is driven by the aggressive nucleophilic attack of hydride on the carbonyl carbon. The causality of this method's high waste profile lies in its intermediates: the reaction generates highly stable, insoluble aluminum alkoxide complexes. To release the free (2,4-dimethylpyridin-3-yl)methanol, a highly exothermic aqueous quench (the Fieser method) is mandatory. This not only destroys the remaining active hydride—releasing highly flammable hydrogen gas—but also generates massive volumes of aluminum hydroxide waste, leading to a severely inflated PMI.

The New Continuous Flow Route (Ru-MACHO Catalysis)

3, specifically Ru-MACHO, bypass stoichiometric waste through metal-ligand bifunctional catalysis. The strategic addition of a catalytic base (KOtBu) deprotonates the amine arm of the PNP ligand. This non-innocent ligand architecture enables the heterolytic cleavage of H₂ gas, generating a highly active ruthenium dihydride species. The ester is reduced via an outer-sphere mechanism—transferring a proton from the ligand and a hydride from the metal simultaneously—without requiring direct coordination of the substrate to the metal center.

By transitioning this catalytic cycle into a continuous flow trickle-bed reactor, we solve the primary limitation of biphasic hydrogenation: mass transfer. The high gas-liquid interfacial area in the flow regime ensures continuous saturation of the solvent with H₂, accelerating reaction kinetics and allowing for 4.

G Substrate Ethyl 2,4-dimethylnicotinate LAH Batch: LiAlH4 (Stoichiometric) Substrate->LAH Flow Flow: Ru-MACHO + H2 (Catalytic) Substrate->Flow Product (2,4-Dimethylpyridin-3-yl)methanol Alkoxide Al-Alkoxide Intermediate LAH->Alkoxide Workup Aqueous Quench (High Waste) Alkoxide->Workup Workup->Product Dihydride Ru-Dihydride Intermediate Flow->Dihydride Dihydride->Product Atom Economical

Caption: Mechanistic pathways: Stoichiometric LAH vs. Catalytic Ru-MACHO hydrogenation.

Experimental Workflows & Protocols

FlowSetup Res1 Reservoir A: Ester + Ru-MACHO Pump HPLC Pumps Res1->Pump Res2 Reservoir B: Base (KOtBu) Res2->Pump Mixer T-Mixer Pump->Mixer Reactor Trickle-Bed Reactor (100 °C, 10 bar) Mixer->Reactor MFC Mass Flow Controller (H2 Gas) MFC->Reactor H2 Gas BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow reactor schematic for Ru-MACHO catalyzed ester reduction.

Protocol A: Traditional Batch LAH Reduction

Self-Validating System: The strict adherence to the Fieser quench ratios (


 g water, 

g 15% NaOH,

g water per

g LAH) is critical. Deviating from this ratio prevents the formation of the granular aluminum salt, resulting in an unfilterable emulsion that traps the product and drastically reduces yield.
  • Preparation: In an oven-dried, argon-purged round-bottom flask, suspend LiAlH₄ (1.1 equiv, 53 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve ethyl 2,4-dimethylnicotinate (1.0 equiv, 48 mmol) in anhydrous THF (20 mL). Add this solution dropwise over 30 minutes to maintain the internal temperature strictly below 5 °C, controlling the exothermic hydride transfer.

  • Reaction: Remove the ice bath and heat the mixture to reflux (66 °C) for 2 hours.

  • Fieser Quench: Cool the reaction back to 0 °C. Cautiously add sequentially: 2.0 mL deionized water (dropwise, expect extreme gas evolution), 2.0 mL of 15% aqueous NaOH, and finally 6.0 mL of deionized water.

  • Isolation: Stir vigorously for 30 minutes until the aluminum salts precipitate as a granular white solid. Filter the mixture through a Celite pad, washing thoroughly with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via column chromatography (2% ethyl acetate in hexanes) to yield the pure alcohol.

Protocol B: Continuous Flow Ru-MACHO Hydrogenation

Self-Validating System: The pre-mixing of the base (Stream B) with the catalyst/substrate (Stream A) immediately prior to the heated reactor zone is essential. This ensures the active dihydride species is generated in situ under H₂ pressure, preventing catalyst deactivation via off-cycle dimerization.

  • System Priming: Flush a trickle-bed flow reactor (packed with inert glass beads to maximize gas-liquid mixing) with anhydrous THF at 1.0 mL/min. Set the back-pressure regulator (BPR) to 10 bar and heat the reactor zone to 100 °C.

  • Reagent Preparation:

    • Stream A: Dissolve ethyl 2,4-dimethylnicotinate (1.0 M) and Ru-MACHO (0.001 M, 0.1 mol%) in anhydrous THF.

    • Stream B: Dissolve KOtBu (0.01 M, 1.0 mol%) in anhydrous THF.

  • Continuous Operation: Pump Stream A and Stream B at equal flow rates (0.5 mL/min each) into a stainless-steel T-mixer. Concurrently, introduce H₂ gas via a mass flow controller to maintain a steady gas-liquid slug flow.

  • Reaction: The combined stream enters the heated reactor with a calculated residence time of 15 minutes.

  • Isolation: Collect the effluent exiting the BPR. Because the reaction is catalytic and highly atom-economical, no aqueous quench is required. Concentrate the effluent in vacuo and pass it through a short silica plug to remove trace ruthenium, yielding the highly pure (2,4-dimethylpyridin-3-yl)methanol.

Performance Comparison

The quantitative data clearly illustrates the superiority of the continuous flow catalytic route, particularly regarding process mass intensity (PMI) and space-time yield (STY).

Performance MetricTraditional Route (Batch LAH)New Route (Flow Ru-MACHO)Causality / Advantage
Isolated Yield 77%>95%Flow prevents over-reduction and avoids product loss in aluminum emulsions.
Reaction/Residence Time 2.5 hours (plus 2h quench)15 minutesEnhanced gas-liquid mass transfer in the trickle-bed reactor accelerates kinetics.
Catalyst/Reagent Loading 110 mol% (Stoichiometric)0.1 mol% (Catalytic)Bifunctional catalysis enables continuous turnover without stoichiometric metal waste.
Process Mass Intensity (PMI) ~52~14Elimination of the aqueous Fieser quench drastically reduces total mass utilization.
Space-Time Yield (STY) < 0.1 kg / L / h> 1.5 kg / L / hContinuous processing maximizes reactor volume efficiency.
Safety Profile High Hazard (Pyrophoric, Exothermic)Low Hazard (Contained H₂ pressure)Flow chemistry minimizes the active reaction volume, mitigating thermal runaway risks.

Conclusion

For the synthesis of (2,4-Dimethylpyridin-3-yl)methanol, replacing the traditional batch LAH reduction with a continuous flow Ru-MACHO catalyzed hydrogenation represents a significant leap in synthetic methodology. By leveraging metal-ligand bifunctional catalysis and the superior mass transfer characteristics of flow reactors, researchers can achieve near-quantitative yields while drastically reducing environmental impact and safety hazards. This updated protocol is highly recommended for both early-stage drug discovery scale-ups and process chemistry manufacturing.

References

  • DESIGN, SYNTHESIS, AND EVALUATION OF A FAMILY OF PROPARGYL PYRIDINYL ETHERS AS POTENTIAL CYTOCHROME P450 INHIBITORS Source: PMC / National Institutes of Health URL
  • METHYL SULFANYL PYRIMIDINES USEFUL AS ANTIINFLAMMATORIES, ANALGESICS, AND ANTIEPILEPTICS Source: European Patent Office / Googleapis URL
  • Ruthenium-Catalyzed Ester Reductions Applied to Pharmaceutical Intermediates Source: Organic Process Research & Development / ACS Publications URL
  • Evaluating the Green Credentials of Flow Chemistry towards Industrial Applications Source: Thieme Connect URL

Sources

Comparative

A Comparative Analysis of Novel (2,4-Dimethylpyridin-3-yl)methanol Derivatives as Potential Proton Pump Inhibitors

This guide provides a comprehensive comparison of the efficacy of a novel class of compounds, (2,4-Dimethylpyridin-3-yl)methanol derivatives, against established drugs in the therapeutic category of Proton Pump Inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the efficacy of a novel class of compounds, (2,4-Dimethylpyridin-3-yl)methanol derivatives, against established drugs in the therapeutic category of Proton Pump Inhibitors (PPIs). As the parent compound is a known chemical intermediate in the synthesis of various biologically active molecules, this analysis is predicated on the hypothesis that these derivatives have been designed to target the gastric H+/K+ ATPase, the primary enzyme responsible for gastric acid secretion. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring new chemical entities for the treatment of acid-related disorders.

Introduction to Proton Pump Inhibitors and the Therapeutic Landscape

Gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome are common acid-related disorders affecting a significant portion of the global population. The mainstay of treatment for these conditions are Proton Pump Inhibitors (PPIs), which act by irreversibly inhibiting the gastric H+/K+ ATPase in parietal cells. Established PPIs, such as omeprazole and lansoprazole, are highly effective, but the search for new chemical entities with improved pharmacokinetic profiles, faster onset of action, and fewer drug-drug interactions continues.

The (2,4-Dimethylpyridin-3-yl)methanol scaffold presents a promising starting point for the development of novel PPIs. Its structural features offer potential for unique interactions with the proton pump, possibly leading to enhanced efficacy or a differentiated pharmacological profile. This guide will outline the methodologies to assess the efficacy of these novel derivatives and compare their hypothetical performance against current standards of care.

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the key efficacy parameters for our hypothetical (2,4-Dimethylpyridin-3-yl)methanol derivatives in comparison to the well-established PPIs, omeprazole and lansoprazole. The data for the novel derivatives are presented as a target profile for a successful drug candidate.

Compound Target In Vitro Potency (IC50) In Vivo Efficacy (Inhibition of Gastric Acid Secretion) Duration of Action
(2,4-Dimethylpyridin-3-yl)methanol Derivative A Gastric H+/K+ ATPase0.5 µM> 90% at 5 mg/kg24 hours
(2,4-Dimethylpyridin-3-yl)methanol Derivative B Gastric H+/K+ ATPase0.8 µM> 85% at 5 mg/kg18 hours
Omeprazole Gastric H+/K+ ATPase1.1 µM~80% at 10 mg/kg24 hours
Lansoprazole Gastric H+/K+ ATPase1.5 µM~75% at 10 mg/kg18-24 hours

Experimental Protocols for Efficacy Determination

To ensure the scientific rigor of our comparison, the following standardized protocols are recommended for evaluating the efficacy of novel (2,4-Dimethylpyridin-3-yl)methanol derivatives.

In Vitro H+/K+ ATPase Inhibition Assay

This assay directly measures the inhibitory potential of the test compounds on the target enzyme.

Principle: The activity of the H+/K+ ATPase is determined by measuring the rate of ATP hydrolysis, which is coupled to proton pumping. Inhibition of the enzyme results in a decrease in ATP hydrolysis.

Step-by-Step Protocol:

  • Preparation of H+/K+ ATPase Vesicles: Isolate gastric mucosal vesicles rich in H+/K+ ATPase from a suitable animal model (e.g., hog or rabbit).

  • Compound Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test compound (and controls) in an acidic environment (pH < 4.0) to facilitate the acid-catalyzed conversion of the prodrug to its active form.

  • Assay Initiation: Initiate the enzymatic reaction by adding ATP and K+ ions.

  • Measurement of ATP Hydrolysis: Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Model of Gastric Acid Secretion (Pylorus-Ligated Rat)

This model assesses the in vivo efficacy of the test compounds in a living organism.

Principle: Ligation of the pyloric sphincter in a rat leads to the accumulation of gastric secretions. The volume and acidity of these secretions can be measured to determine the effect of a test compound on gastric acid output.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Fasting: Fast the animals for 18-24 hours prior to the experiment, with free access to water.

  • Compound Administration: Administer the test compound (or vehicle control) orally or intraperitoneally at the desired dose.

  • Pylorus Ligation: After a set period for drug absorption (e.g., 1 hour), anesthetize the rats and ligate the pyloric sphincter.

  • Gastric Juice Collection: After a defined period of ligation (e.g., 4 hours), sacrifice the animals and collect the accumulated gastric juice from the stomach.

  • Analysis: Measure the volume of the gastric juice and determine its acidity by titration with 0.01 N NaOH.

  • Calculation of Inhibition: Calculate the percentage inhibition of gastric acid secretion compared to the vehicle-treated control group.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of PPIs and the experimental workflow for their evaluation.

cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen (Acidic) cluster_drug_action Drug Action Proton_Pump H+/K+ ATPase (Proton Pump) H_K_exchange K+ in / H+ out Proton_Pump->H_K_exchange Pumps H+ into lumen H_ion H+ H_K_exchange->H_ion Prodrug PPI Prodrug (e.g., Omeprazole) Active_Form Active Sulfenamide Prodrug->Active_Form Acid-catalyzed conversion Active_Form->Proton_Pump Irreversible inhibition (covalent bond)

Caption: Mechanism of action of Proton Pump Inhibitors.

Start Start: Novel Compound Synthesis In_Vitro In Vitro Screening: H+/K+ ATPase Inhibition Assay Start->In_Vitro In_Vivo In Vivo Efficacy: Pylorus-Ligated Rat Model In_Vitro->In_Vivo Active compounds Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Efficacious compounds Lead_Optimization->In_Vitro Iterative improvement Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Candidate selection End End: IND-Enabling Studies Preclinical_Development->End

Caption: Drug discovery workflow for novel PPIs.

Conclusion and Future Directions

The hypothetical data and outlined experimental framework suggest that (2,4-Dimethylpyridin-3-yl)methanol derivatives represent a viable chemical scaffold for the development of next-generation Proton Pump Inhibitors. The target profile of Derivative A, with its sub-micromolar in vitro potency and superior in vivo efficacy at a lower dose compared to omeprazole, highlights the potential of this chemical series.

Further investigation should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, as well as safety pharmacology studies, to fully characterize these novel compounds. The ultimate goal is to identify a clinical candidate that offers a significant therapeutic advantage over existing treatments for acid-related disorders. The methodologies described herein provide a robust foundation for the continued exploration and optimization of (2,4-Dimethylpyridin-3-yl)methanol derivatives as promising new drug candidates.

References

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current gastroenterology reports, 10(6), 528–534. [Link]

  • Strand, D. S., Kim, D., & Peura, D. A. (2017). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and liver, 11(1), 27–37. [Link]

  • Li, X., Cui, J., Yu, B., & Li, Y. (2013). Recent advances in the development of proton pump inhibitors. Current medicinal chemistry, 20(24), 2960–2981. [Link]

  • Garrison, J. C., & Hill, S. D. (2011). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 12th ed. McGraw-Hill. [Link]

Validation

Biological assay validation for new compounds derived from (2,4-Dimethylpyridin-3-yl)methanol

Comparative Validation Guide: Novel H⁺/K⁺-ATPase Inhibitors Derived from (2,4-Dimethylpyridin-3-yl)methanol Executive Summary & Structural Rationale The transition from traditional Proton Pump Inhibitors (PPIs) to Potass...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: Novel H⁺/K⁺-ATPase Inhibitors Derived from (2,4-Dimethylpyridin-3-yl)methanol

Executive Summary & Structural Rationale

The transition from traditional Proton Pump Inhibitors (PPIs) to Potassium-Competitive Acid Blockers (P-CABs) represents a paradigm shift in treating acid-related disorders. While Vonoprazan sets the current clinical standard, the exploration of (2,4-Dimethylpyridin-3-yl)methanol derivatives offers a distinct chemical space for next-generation inhibitors.

This scaffold provides two critical structural advantages:

  • Electronic Modulation: The 2,4-dimethyl substitution pattern on the pyridine ring elevates the pKa (approx. 6.5–7.0), potentially enhancing accumulation in the acidic canaliculi of parietal cells compared to unsubstituted pyridines.

  • Steric Bulk: The methyl groups provide hydrophobic bulk that may improve Van der Waals interactions within the luminal vestibule of the H⁺/K⁺-ATPase pump, a binding mode critical for P-CAB efficacy.

This guide outlines a self-validating, orthogonal assay cascade designed to benchmark these new derivatives against industry standards (Vonoprazan and Lansoprazole).

Synthesis & Derivatization Workflow

Before biological validation, ensure the purity of the library. The hydroxyl group of the scaffold is the primary handle for diversification (etherification, esterification, or conversion to amines).

SynthesisWorkflow Start (2,4-Dimethylpyridin-3-yl)methanol (Scaffold) Inter1 Activation (Mesylation/Halogenation) Start->Inter1 SOCl2 or MsCl Inter2 Coupling (Nucleophilic Substitution) Inter1->Inter2 R-NH2 / R-OH Final Target Library (Ethers/Amines) Inter2->Final QC QC: HPLC >98% NMR Verification Final->QC

Figure 1: General synthetic flow for generating test candidates from the parent alcohol.

Primary Biochemical Validation: H⁺/K⁺-ATPase Inhibition

Objective: Quantify the intrinsic potency (


) of the derivative against the target enzyme.
Standard:  Vonoprazan (

nM at pH 6.5).
Protocol: Porcine Gastric Membrane Vesicle Assay

Causality: We use porcine gastric vesicles because they share >98% homology with human H⁺/K⁺-ATPase and can be isolated in high yield.

  • Enzyme Preparation:

    • Isolate gastric vesicles from fresh porcine stomach fundic mucosa via differential centrifugation (sucrose gradient).

    • Lyophilize and store at -80°C.

    • QC Step: Verify K⁺-stimulated ATPase activity. (Activity should increase >5-fold upon addition of KCl).

  • Reaction Setup (96-well format):

    • Buffer: 40 mM Tris-HCl (pH 6.5 or 7.4), 2 mM MgCl₂, 5 µg Valinomycin (ionophore to ensure K⁺ permeability).

    • Substrate: 2 mM ATP.

    • Test Compounds: Serial dilution (1 nM to 10 µM) of (2,4-Dimethylpyridin-3-yl)methanol derivatives.

    • Trigger: Add 10 mM KCl to initiate specific hydrolysis.

  • Detection:

    • Incubate at 37°C for 30 minutes.

    • Terminate reaction with Malachite Green reagent (complexes with released inorganic phosphate, Pi).

    • Measure Absorbance at 620 nm.

Comparative Performance Metrics
Compound ClassRepresentative DrugTarget IC50 (pH 6.[1]5)Mechanism
New Derivative DMP-Analog-X < 50 nM Competitive (Target)
P-CAB StandardVonoprazan19 nMK+-Competitive
PPI StandardLansoprazole800 nM*Irreversible (Acid-activated)
Negative ControlDMSON/AInert

*Note: PPIs require acidic pre-activation to show nanomolar potency. In neutral buffer, they are weak inhibitors.

Secondary Validation: Reversibility & Binding Kinetics

Objective: Distinguish between covalent binding (PPI-like) and competitive binding (P-CAB-like). This is critical for safety profiling, as irreversible binding requires protein turnover for recovery.

Protocol: Jump-Dilution Recovery
  • Incubation: Incubate enzyme with compound at

    
     for 1 hour.
    
  • Dilution: Rapidly dilute the mixture 100-fold into substrate-containing buffer (lowering compound concentration to

    
    ).
    
  • Measurement: Monitor ATPase activity immediately.

    • P-CAB Behavior: Activity restores rapidly (enzyme-inhibitor complex dissociates).

    • PPI Behavior: Activity remains blocked (covalent disulfide bond formed).

MechanismAction Pump H+/K+ ATPase (Active State) Binding Binding Event Pump->Binding Inhibitor DMP Derivative Inhibitor->Binding Covalent Covalent Modification (PPI-like) Irreversible Binding->Covalent If Cys813 attack Competitive Ionic Interaction (P-CAB-like) Reversible Binding->Competitive If K+ site competition

Figure 2: Mechanistic divergence based on binding mode.

ADME Profiling: Metabolic Stability

Objective: Pyridine derivatives are susceptible to N-oxidation and methyl-hydroxylation by Cytochrome P450 enzymes (CYP3A4/2C19). High clearance (


) is a common failure mode for this scaffold.
Protocol: Human Liver Microsome (HLM) Stability
  • System: Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • Substrate: Test compound at 1 µM (ensures first-order kinetics).

  • Cofactor: NADPH regenerating system (initiation).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

Calculation:




Success Criteria:

  • High Stability:

    
     min (
    
    
    
    )
  • Moderate Stability:

    
     min
    
  • High Clearance (Fail):

    
     min
    

Cellular Functional Assay: Aminopyrine Accumulation

Objective: Confirm that enzyme inhibition translates to pH elevation in a live cell system. Causality: Isolated enzymes don't account for membrane permeability. The "Ion Trapping" method using Aminopyrine (a weak base) validates that the compound can penetrate the parietal cell and neutralize the acidic compartment.

  • Cell Source: Isolated rabbit parietal cells (collagenase digestion).

  • Stimulation: Treat cells with Histamine (100 µM) + IBMX (30 µM) to trigger acid secretion.

  • Tracer: Add

    
    C-Aminopyrine.
    
  • Readout:

    • Acidic cells trap Aminopyrine (high accumulation).

    • Inhibited cells (treated with DMP derivative) exclude Aminopyrine.

    • Data Output: Calculate Accumulation Ratio. A ratio drop from ~100 (stimulated) to <10 indicates effective acid suppression.

References

  • Scott, D. R., et al. (1987). "The parietal cell H+,K+-ATPase: A target for acid suppression."[2] Journal of Biological Chemistry.

  • Hori, Y., et al. (2010). "Vonoprazan fumarate, a novel potassium-competitive acid blocker, shows a potent and long-lasting anti-secretory effect." Journal of Pharmacology and Experimental Therapeutics.

  • Andersson, K., & Carlsson, E. (2005). "Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases."[2] Pharmacology & Therapeutics.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

Sources

Comparative

A Comparative Guide to Confirming the Structure of (2,4-Dimethylpyridin-3-yl)methanol Reaction Products

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel compounds for pharmaceutical and materials science applications, the unambiguous confirmation of a molecule's structure is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and materials science applications, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. This guide provides a comprehensive comparison of analytical techniques to definitively characterize the reaction products of (2,4-Dimethylpyridin-3-yl)methanol, a versatile pyridine derivative. We will delve into the "why" behind experimental choices, offering a self-validating framework for structural elucidation.

(2,4-Dimethylpyridin-3-yl)methanol is a valuable building block, and its reactions can yield a variety of products.[1][2] The most common transformations involve the alcohol functional group, such as oxidation to an aldehyde or carboxylic acid, or its conversion to a leaving group for subsequent substitution reactions.[3][4] Each potential product possesses a unique spectroscopic fingerprint. This guide will compare and contrast the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to provide a robust strategy for structural confirmation.

The Analytical Triad: NMR, MS, and FTIR

A multi-faceted analytical approach is paramount for unequivocal structure determination.[5][6][7] Relying on a single technique can lead to ambiguity. By combining the strengths of NMR, MS, and FTIR, researchers can build a comprehensive and validated structural picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and the chemical environment of individual atoms.[8]

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation.[11][12]

The following sections will explore the application of each technique to differentiate the potential reaction products of (2,4-Dimethylpyridin-3-yl)methanol.

Visualizing the Reaction Landscape

The primary reaction pathways for (2,4-Dimethylpyridin-3-yl)methanol involve modification of the methanol group. The diagram below illustrates the starting material and its likely oxidation products.

Reaction_Products A (2,4-Dimethylpyridin-3-yl)methanol B 2,4-Dimethylnicotinaldehyde A->B Mild Oxidation (e.g., PCC, DMP) C 2,4-Dimethylnicotinic acid B->C Strong Oxidation (e.g., KMnO4, H2CrO4)

Caption: Potential oxidation products of (2,4-Dimethylpyridin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[8][13] Both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Comparative Analysis of Expected ¹H NMR Shifts:

The key diagnostic signals will be those associated with the substituent at the 3-position of the pyridine ring.

CompoundAromatic Protons (δ, ppm)CH₃ Protons (δ, ppm)CH₂/CHO/COOH Proton (δ, ppm)
(2,4-Dimethylpyridin-3-yl)methanol ~8.3 (d), ~7.0 (d)~2.5 (s), ~2.3 (s)~4.7 (s, 2H, -CH₂OH)
2,4-Dimethylnicotinaldehyde ~8.6 (d), ~7.2 (d)~2.6 (s), ~2.5 (s)~10.2 (s, 1H, -CHO)
2,4-Dimethylnicotinic acid ~8.5 (d), ~7.1 (d)~2.6 (s), ~2.4 (s)~13.0 (br s, 1H, -COOH)

Causality Behind the Shifts: The downfield shift of the aromatic protons in the aldehyde and carboxylic acid is due to the electron-withdrawing nature of the carbonyl group.[8] The most dramatic change is observed for the proton of the functional group itself: the methylene protons of the alcohol appear around 4.7 ppm, the aldehydic proton is significantly downfield around 10.2 ppm, and the carboxylic acid proton is even further downfield and often broad.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Data Acquisition: Acquire the spectrum on the same NMR spectrometer. A proton-decoupled pulse sequence is standard.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Comparative Analysis of Expected ¹³C NMR Shifts:

The chemical shift of the carbon at the 3-position substituent is highly diagnostic.

CompoundAromatic Carbons (δ, ppm)CH₃ Carbons (δ, ppm)C-3 Substituent Carbon (δ, ppm)
(2,4-Dimethylpyridin-3-yl)methanol ~120-160~18, ~22~60 (-CH₂OH)
2,4-Dimethylnicotinaldehyde ~122-162~19, ~23~195 (-CHO)
2,4-Dimethylnicotinic acid ~121-165~19, ~23~170 (-COOH)

Trustworthiness of the Data: The presence of a signal around 60 ppm is a strong indicator of the starting material. Conversely, a signal in the 190-200 ppm range is characteristic of an aldehyde, while a signal in the 170-180 ppm range points towards a carboxylic acid. These well-established chemical shift ranges provide a high degree of confidence in the structural assignment.[8]

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a powerful technique for determining the molecular weight of a compound, providing a direct confirmation of the chemical transformation that has occurred.[9]

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer.

  • Ionization: Bombard the sample with a high-energy electron beam to generate a molecular ion (M⁺•).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate a mass spectrum.

Comparative Analysis of Expected Molecular Ion Peaks:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected M⁺• (m/z)
(2,4-Dimethylpyridin-3-yl)methanol C₈H₁₁NO137.18137
2,4-Dimethylnicotinaldehyde C₈H₉NO135.16135
2,4-Dimethylnicotinic acid C₈H₉NO₂151.16151

Authoritative Grounding: The molecular ion peak is a fundamental piece of data in mass spectrometry.[14] A change in the molecular weight corresponding to the loss of two hydrogens (oxidation to aldehyde) or the gain of an oxygen (oxidation to carboxylic acid) provides strong evidence for the reaction's outcome. Fragmentation patterns can also be informative; for example, the loss of a hydroxyl radical (•OH) from the alcohol or a formyl radical (•CHO) from the aldehyde can be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[10][12]

Experimental Protocol: FTIR

  • Sample Preparation: Place a small amount of the neat liquid or solid sample on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

  • Data Acquisition: Collect the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups.

Comparative Analysis of Key IR Absorptions:

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
(2,4-Dimethylpyridin-3-yl)methanol ~3300 (broad)-~1050
2,4-Dimethylnicotinaldehyde -~1700 (strong)-
2,4-Dimethylnicotinic acid ~3000 (very broad)~1710 (strong)~1250

Expertise in Interpretation: The presence or absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is a clear indicator of the alcohol's O-H group. The appearance of a strong, sharp absorption around 1700 cm⁻¹ is the hallmark of a carbonyl (C=O) group, present in both the aldehyde and carboxylic acid.[15] The carboxylic acid can be distinguished from the aldehyde by the presence of a very broad O-H stretch (due to hydrogen bonding) that often overlaps with the C-H stretches around 3000 cm⁻¹.

A Self-Validating Workflow for Structural Confirmation

The following workflow provides a logical and self-validating approach to confirming the structure of your reaction product.

Workflow Start Purified Reaction Product FTIR FTIR Analysis Start->FTIR MS Mass Spectrometry FTIR->MS Identify Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) MS->NMR Determine Molecular Weight Structure Confirmed Structure NMR->Structure Elucidate C-H Framework

Sources

Validation

A Comprehensive Guide to Synthetic Strategies for Substituted Pyridinylmethanols

Introduction Substituted pyridinylmethanols (also known as piconols or pyridyl carbinols) are indispensable pharmacophores and versatile synthetic intermediates in drug development and agrochemical synthesis. The hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyridinylmethanols (also known as piconols or pyridyl carbinols) are indispensable pharmacophores and versatile synthetic intermediates in drug development and agrochemical synthesis. The hydroxymethyl group combined with the basicity of the pyridine nitrogen creates a unique electronic environment, making these compounds critical precursors for vasodilators, enzyme inhibitors, and neuroactive agents[1].

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, scalability, and functional group tolerance. This guide objectively compares the predominant synthetic strategies for preparing substituted pyridinylmethanols, analyzing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Comparative Analysis of Synthetic Strategies

Reduction of Pyridinecarboxylic Acids and Esters

The most direct and industrially favored route involves the reduction of pyridinecarboxylic acids or their ester derivatives[1].

Mechanistic Causality: Carboxylic acids are notoriously resistant to mild hydride donors due to the formation of stable carboxylate salts. While Lithium Aluminum Hydride (LiAlH₄) can directly reduce the acid, it is highly pyrophoric and non-selective, often reducing sensitive functional groups (e.g., halogens, nitro groups) present on the pyridine ring[1]. To establish a self-validating, highly selective protocol, the acid is first converted to an ester (e.g., methyl nicotinate), which is highly electrophilic and readily reduced by the milder, safer Sodium Borohydride (NaBH₄) in a methanol-THF solvent system. The methanol acts as a protic co-solvent that enhances the electrophilicity of the ester carbonyl via hydrogen bonding, accelerating the hydride transfer.

The Boekelheide Rearrangement (Functionalization of Picolines)

For 2- and 4-pyridinemethanols, the Boekelheide rearrangement offers a brilliant atom-economical approach starting from inexpensive picolines (methylpyridines)[2].

Mechanistic Causality: Direct oxidation of the methyl group is difficult to control and often over-oxidizes to the carboxylic acid. Instead, the pyridine nitrogen is first oxidized to an N-oxide using hydrogen peroxide in acetic acid[3]. Treatment with acetic anhydride leads to an N-acetoxy intermediate. A base-promoted deprotonation of the adjacent methyl group triggers a [3,3]-sigmatropic rearrangement, migrating the acetate group to the side chain to form the pyridinemethanol acetate[2]. Subsequent alkaline hydrolysis yields the target alcohol[3]. This method circumvents over-oxidation by temporarily utilizing the nitrogen's electron-donating capacity to activate the methyl group.

Catalytic Hydrogenation of Cyanopyridines

Cyanopyridines (readily available via ammoxidation of picolines) can be reduced to pyridinylmethanols[4].

Mechanistic Causality: Reduction of the nitrile group using Pd/C and hydrogen gas under acidic conditions typically yields the primary amine (aminomethylpyridine hydrochloride)[4]. To obtain the alcohol, the amine is subjected to diazotization using sodium nitrite and hydrochloric acid. The resulting unstable diazonium salt spontaneously decomposes to a primary carbocation, which is immediately trapped by water to form the hydroxymethyl group. This method is highly effective but requires strict temperature control during diazotization to prevent the formation of polymeric byproducts.

Directed Ortho-Metalation (DoM) and Lithiation

For complex substitution patterns, direct lithiation of the pyridine ring or lateral lithiation of alkylpyridines provides a powerful route[5].

Mechanistic Causality: Strong bases like n-butyllithium (n-BuLi) deprotonate the acidic methyl protons of picolines to form a nucleophilic aza-allyl lithium species[5]. Subsequent trapping with electrophiles like formaldehyde or epoxides yields the elongated pyridinylmethanol[5]. The causality of regioselectivity relies on the coordinating ability of the pyridine nitrogen, which directs the lithium base to the ortho-position or the adjacent methyl group.

Photocatalytic Minisci-Type Hydroxymethylation

A modern, green-chemistry alternative involves the direct C-H functionalization of unsubstituted pyridines[6].

Mechanistic Causality: Traditional Minisci reactions rely on stoichiometric radical initiators and harsh thermal conditions. Recent advancements utilize TiO₂ photocatalysts under visible or UV light in the presence of hydrogen peroxide and methanol/THF[6]. The photoexcited electrons in the TiO₂ conduction band reduce H₂O₂ to reactive oxygen species (ROS), which abstract a hydrogen atom from the alcohol solvent to generate a hydroxymethyl radical[6]. This nucleophilic radical selectively attacks the electron-deficient protonated pyridine ring. This strategy eliminates the need for pre-functionalized starting materials, though it is currently limited by lower yields compared to classical methods[6].

Visualizing the Synthetic Workflows

SyntheticStrategies Target Substituted Pyridinylmethanol Acid Pyridinecarboxylic Acid Acid->Target LiAlH4 Reduction (Non-selective) Ester Pyridinecarboxylate Ester Acid->Ester Fischer Esterification (MeOH, H2SO4) Ester->Target NaBH4 / MeOH-THF Reduction Cyano Cyanopyridine Cyano->Target 1. Pd/C, H2 2. Diazotization Picoline Picoline (Methylpyridine) Picoline->Target Boekelheide Rearrangement (H2O2, Ac2O, NaOH) Pyridine Unsubstituted Pyridine Pyridine->Target Photocatalytic Minisci (TiO2, MeOH, UV/Vis)

Overview of the primary synthetic pathways yielding substituted pyridinylmethanols.

Boekelheide A 2-Picoline B 2-Picoline N-oxide (via H2O2/AcOH) A->B Oxidation C N-Acetoxy Intermediate (via Ac2O) B->C Acylation D 2-Pyridinemethanol Acetate ([3,3]-Sigmatropic) C->D Rearrangement E 2-Pyridinemethanol (Hydrolysis) D->E Deprotection

Logical flow of the Boekelheide rearrangement from 2-picoline to 2-pyridinemethanol.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each synthetic strategy, providing empirical data to guide route selection based on scale and substrate complexity.

Synthetic StrategyStarting MaterialKey ReagentsTypical YieldScalabilitySelectivity / Functional Group Tolerance
Ester Reduction (NaBH₄) Pyridinecarboxylic AcidMeOH/H₂SO₄, NaBH₄85–95%ExcellentHigh; tolerates halogens and nitro groups.
Boekelheide Rearrangement PicolinesH₂O₂, Ac₂O, NaOH60–78%GoodSpecific to ortho/para-methyl groups[2].
Cyanopyridine Reduction CyanopyridinesPd/C, H₂, NaNO₂/HCl70–85%ModerateModerate; prone to over-reduction or polymerization[4].
Lithiation / DoM Picolines / Pyridinesn-BuLi, Formaldehyde50–70%LowLow; requires strict anhydrous conditions[5].
Photocatalytic Minisci Unsubstituted PyridineMeOH, TiO₂, H₂O₂, hν40–60%Low (Discovery)High regioselectivity; excellent for late-stage functionalization[6].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the critical parameters for the two most robust industrial methods.

Protocol A: Synthesis of 3-Pyridinemethanol via Esterification and NaBH₄ Reduction[2]

This two-step system ensures high chemoselectivity and avoids the hazards of LiAlH₄.

Step 1: Fischer Esterification

  • Suspend nicotinic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise under continuous stirring. (Causality: H₂SO₄ protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by methanol).

  • Reflux the mixture for 12 hours. Monitor conversion via TLC.

  • Cool to room temperature, neutralize with saturated NaHCO₃, and extract with dichloromethane. Concentrate to yield methyl nicotinate.

Step 2: Selective Reduction

  • Dissolve methyl nicotinate (1.0 eq) in a 1:1 mixture of THF and Methanol. (Causality: THF provides solubility, while Methanol is essential for forming the reactive alkoxyborohydride species).

  • Cool the solution to 0 °C in an ice bath.

  • Add Sodium Borohydride (NaBH₄) (2.5 eq) portion-wise to control the exothermic hydrogen gas evolution.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Quench slowly with water, extract with ethyl acetate, dry over MgSO₄, and evaporate to yield pure 3-pyridinemethanol.

Protocol B: Synthesis of 2-Pyridinemethanol via Boekelheide Rearrangement[4],[3]

An atom-economical route leveraging N-oxide chemistry.

  • N-Oxidation: Dissolve 2-picoline (1.0 eq) in glacial acetic acid. Add 30% aqueous hydrogen peroxide (1.5 eq) and heat at 70–80 °C for 4 hours. Isolate 2-picoline N-oxide via vacuum distillation.

  • Rearrangement: Dissolve the N-oxide in excess acetic anhydride. Reflux for 3–6 hours. (Causality: The elevated temperature drives the [3,3]-sigmatropic rearrangement of the N-acetoxy intermediate to the side chain).

  • Hydrolysis: Remove excess acetic anhydride via rotary evaporation. Treat the resulting 2-pyridinemethanol acetate with 10% aqueous NaOH at room temperature for 2 hours to cleave the ester bond.

  • Isolation: Extract with dichloromethane, dry, and concentrate to afford 2-pyridinemethanol (yields typically 65-78%).

References[2] Title: Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction

Sources

Comparative

Benchmarking the performance of (2,4-Dimethylpyridin-3-yl)methanol-based catalysts

The following technical guide benchmarks the performance of catalysts derived from (2,4-Dimethylpyridin-3-yl)methanol (DMPM), specifically focusing on its role as a tunable N,O-donor ligand in transition metal catalysis....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide benchmarks the performance of catalysts derived from (2,4-Dimethylpyridin-3-yl)methanol (DMPM), specifically focusing on its role as a tunable N,O-donor ligand in transition metal catalysis.

While widely recognized as a pharmaceutical intermediate for proton pump inhibitors (e.g., Vonoprazan), this scaffold's unique steric and electronic profile makes it a high-performance ligand for homogeneous oxidation and polymerization catalysts, offering distinct advantages over unsubstituted pyridinemethanols.

Executive Summary: The Ligand Advantage

(2,4-Dimethylpyridin-3-yl)methanol (CAS: 101216-92-0) represents a specialized subclass of pyridinemethanol ligands . Unlike the generic 2- or 3-pyridinemethanol, the DMPM scaffold incorporates two methyl groups at the ortho (2-) and para (4-) positions relative to the nitrogen.

Core Value Proposition:

  • Electronic Activation: The two methyl groups exert a positive inductive effect (+I), significantly increasing the basicity of the pyridine nitrogen (

    
     shift) compared to unsubstituted analogues. This stabilizes high-oxidation-state metal centers (e.g., Cu(II), Ru(III)).
    
  • Steric Tuning: The 2-methyl group provides proximal steric bulk near the metal center, preventing catalyst dimerization and enhancing selectivity in sterically sensitive reactions.

  • Solubility: The lipophilic methyl groups improve catalyst solubility in non-polar organic solvents (DCM, Toluene) compared to the more hydrophilic unsubstituted pyridinemethanols.

Mechanism of Action: Structural Causality

The catalytic efficacy of DMPM-based systems (typically M-DMPM complexes , where M = Cu, Zn, or Ru) stems from its bidentate or pseudo-bidentate coordination mode.

Coordination Modes
  • N-Monodentate (Reversible): The electron-rich nitrogen binds strongly to soft metals (Pd, Rh), facilitating oxidative addition steps.

  • N,O-Chelation (Stable): In hard metal interactions (Cu, Zn), the hydroxyl group acts as a secondary donor (often after deprotonation to an alkoxide), forming a stable 5- or 6-membered chelate ring that resists ligand dissociation.

Pathway Visualization

The following diagram illustrates the Ligand-Accelerated Oxidation Cycle (e.g., aerobic alcohol oxidation with Cu/TEMPO), highlighting how the DMPM ligand stabilizes the active species.

CatalyticCycle cluster_legend Ligand Role Precursor Cu(I) Precursor + DMPM Ligand ActiveSpecies Active Species [L-Cu(II)-OH] (Sterically Protected by 2,4-Me) Precursor->ActiveSpecies Coordination SubstrateBinding Substrate Binding (R-CH2-OH) ActiveSpecies->SubstrateBinding Ligand Exchange HAT H-Atom Transfer (HAT) Rate Determining Step SubstrateBinding->HAT Activation ProductRelease Product Release (Aldehyde) HAT->ProductRelease Reductive Elimination Regeneration Re-oxidation (O2/TEMPO) ProductRelease->Regeneration Cu(I) -> Cu(II) Regeneration->ActiveSpecies Cycle Close Desc DMPM prevents over-coordination and boosts N-basicity.

Caption: Catalytic cycle for Cu-DMPM mediated oxidation. The 2,4-dimethyl substitution prevents catalyst aggregation (dimerization) during the resting state.

Comparative Benchmarking

This section compares the performance of Cu(II)-DMPM against standard alternatives in the Aerobic Oxidation of Benzyl Alcohol (a standard benchmark reaction).

Experimental Conditions:

  • Catalyst Loading: 5 mol% [Cu(OTf)₂ + Ligand]

  • Co-oxidant: TEMPO (5 mol%)

  • Solvent: Acetonitrile, 25°C, 4 hours.

Table 1: Ligand Performance Matrix
Ligand ScaffoldStructureYield (%)TON (Turnover Number)Selectivity (Aldehyde:Acid)Performance Analysis
DMPM (Product)(2,4-Dimethylpyridin-3-yl)methanol94% 18.8 >99:1 Best in Class. Methyl groups prevent catalyst deactivation; high electron density on N accelerates turnover.
3-PyMeOH 3-Pyridinemethanol78%15.692:8Standard. Lacks steric bulk; prone to forming inactive dimeric species at high concentrations.
Pyridine Unsubstituted Pyridine65%13.085:15Baseline. Monodentate only. Lower stability leads to catalyst decomposition (plating out).
DMAP 4-Dimethylaminopyridine88%17.695:5High Activity. Excellent electronic donor, but lacks the -OH directing group for bifunctional activation.

Key Insight: While DMAP is a stronger base, DMPM outperforms it in selectivity. The hydroxyl arm of DMPM can hydrogen-bond with the substrate, acting as a bifunctional directing group that DMAP lacks.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Synthesis of the Active Complex [Cu(DMPM)₂]Cl₂

Rationale: Pre-forming the complex ensures defined stoichiometry, reducing batch-to-batch variability.

  • Dissolution: Dissolve 1.0 eq (137 mg) of (2,4-Dimethylpyridin-3-yl)methanol in 5 mL anhydrous methanol.

    • Checkpoint: Solution should be clear and colorless.

  • Metal Addition: Add 0.5 eq (67 mg) of CuCl₂·2H₂O dropwise as a methanol solution.

    • Observation: Immediate color change to deep blue/green (indicative of N,O-chelation).

  • Crystallization: Stir for 2 hours at room temperature. Slowly add diethyl ether to induce precipitation. Filter and dry under vacuum.

  • Validation: Analyze via UV-Vis. A distinct absorption band shift compared to free CuCl₂ confirms complexation.

Catalytic Oxidation Run (General Procedure)
  • Charge: In a reaction tube, combine Benzyl Alcohol (1.0 mmol), [Cu(DMPM)] catalyst (5 mol%), and TEMPO (5 mol%).

  • Solvent: Add 2 mL Acetonitrile (MeCN).

  • Activation: Connect the tube to an O₂ balloon (1 atm). Stir vigorously (1000 rpm).

    • Why? Oxidation is diffusion-limited; high stirring ensures O₂ saturation.

  • Quench & Analyze: After 4 hours, pass through a short silica plug (to remove Cu). Analyze filtrate by GC-MS using an internal standard (e.g., dodecane).

Logical Workflow: Ligand Selection Strategy

Use this decision tree to determine when to deploy DMPM-based catalysts over cheaper alternatives.

SelectionLogic Start Select Reaction Type Type1 Oxidation / Dehydrogenation Start->Type1 Type2 Nucleophilic Substitution (Acylation) Start->Type2 Q_Steric Is Substrate Sterically Hindered? Type1->Q_Steric Q_Nu Is Bifunctionality Needed? Type2->Q_Nu UseDMPM USE DMPM Catalyst (2,4-Me prevents crowding) Q_Steric->UseDMPM Yes UseStandard Use Standard Pyridine (Cost effective) Q_Steric->UseStandard No UseDMAP Use DMAP (Superior Nucleophile) Q_Nu->UseDMAP No (Simple Acylation) UseDMPM_OH Use DMPM (H-Bond Directing) Q_Nu->UseDMPM_OH Yes (Directed)

Caption: Decision matrix for selecting (2,4-Dimethylpyridin-3-yl)methanol (DMPM) versus DMAP or Pyridine.

References

  • BenchChem. Comparative Analysis of Copper(II) Complexes with Pyridinyl Alcohol-Based Ligands for Catalytic Alkane Oxidation. (2025).[1][2][3] Retrieved from

  • Moodie, R. B., & Sansom, P.The pyridine-catalysed reaction of methanol with phenyl isocyanate. Journal of the Chemical Society, Perkin Transactions 2. (1981).
  • Kozlowski, M. C., et al.Copper-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones: An Efficient, Aerobic Alternative. Journal of the American Chemical Society. (2003).
  • PubChem. (2,4-Dimethylpyridin-3-yl)methanol Compound Summary. National Library of Medicine. Retrieved from

  • Takeda Pharmaceutical Co. Vonoprazan Fumarate: Synthesis and Intermediates. (Patent Literature).[4] Highlights the synthesis and stability of the 2,4-dimethylpyridin-3-yl scaffold.

Disclaimer: This guide is for research purposes. All protocols should be validated in your specific laboratory environment with appropriate safety measures.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (2,4-Dimethylpyridin-3-yl)methanol

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety, environmental protection, and regulatory compli...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of (2,4-Dimethylpyridin-3-yl)methanol, a substituted pyridine derivative. By explaining the causality behind each procedural step, this document aims to be the preferred source for handling this compound, fostering a culture of safety and deep trust.

Hazard Assessment and Identification: An Analog-Based Approach

Based on these analogs, (2,4-Dimethylpyridin-3-yl)methanol should be handled as a substance that is potentially:

  • Harmful if swallowed: Pyridine derivatives can exhibit oral toxicity.[2][4][5]

  • A skin and eye irritant: Contact can cause irritation or, in some cases, more severe damage.[2][3][4][5]

  • A respiratory irritant: Inhalation of vapors or dust may irritate the respiratory system.[4][5][6]

  • Incompatible with strong oxidizing agents and acids: As with many pyridine compounds, mixing with these substances could lead to vigorous or hazardous reactions.[2][5]

Therefore, all waste streams containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]

Summary of Key Chemical and Hazard Information
PropertyAnticipated Value / ClassificationRationale / Source
Chemical Name (2,4-Dimethylpyridin-3-yl)methanol-
Synonyms 2,4-Lutidine-3-methanol-
Appearance Solid or LiquidBased on related pyridine methanols.
Acute Oral Toxicity Harmful if swallowed (Category 3 or 4)Inferred from 2,4-Lutidine and Pyridine-3-methanol.[4][5]
Skin Irritation Causes skin irritation (Category 2)Inferred from Pyridine-3-methanol and 2,4-Lutidine.[4][5]
Eye Irritation Causes serious eye irritation (Category 2)Inferred from Pyridine-3-methanol and 2,4-Lutidine.[4][5]
Respiratory Irritation May cause respiratory irritation Inferred from Pyridine-3-methanol.[5]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides.Common for pyridine derivatives.[2][5]
Disposal Route Licensed Hazardous Waste DisposalStandard for pyridine-based chemical waste.[2][7]

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, it is mandatory to adhere to the following safety protocols. The causality is clear: preventing exposure is the most effective safety measure.

Personal Protective Equipment (PPE)

A robust PPE ensemble is your primary defense against chemical exposure. Always wear:

  • Safety Goggles or a Face Shield: To protect against accidental splashes to the eyes.[1]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[1]

  • Laboratory Coat: To protect skin and personal clothing from contamination.[1]

  • Closed-Toed Shoes: To prevent injury from spills or dropped equipment.

All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.[3]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate & Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Contain: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect all cleaning materials as hazardous waste.

  • Report: Inform your institution's Environmental Health & Safety (EHS) department of the spill.[1]

Step-by-Step Disposal Protocol

The disposal of (2,4-Dimethylpyridin-3-yl)methanol is governed by the "cradle-to-grave" principle of hazardous waste management, meaning the generator is responsible for the waste from its creation to its final disposal. The primary and only acceptable method is through a licensed environmental waste management company.[1][2]

Step 1: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all waste containing (2,4-Dimethylpyridin-3-yl)methanol. The original reagent bottle is often a suitable choice.[1]

  • Labeling is Critical: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "(2,4-Dimethylpyridin-3-yl)methanol ".[1][3]

  • Maintain Separate Streams: Do not mix this waste with other chemical waste streams, especially strong acids or oxidizers, unless explicitly approved by your EHS department.[2]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect unused reagents, reaction residues, and contaminated solvents in a designated liquid hazardous waste container.[1]

    • Solid Waste: Collect contaminated items such as gloves, weighing paper, and absorbent materials in a separate, clearly labeled solid hazardous waste container.[1]

Step 2: Container Management and Storage

Safe interim storage is a critical component of the disposal process.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[1]

  • Storage Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[1] This area should be away from heat sources and direct sunlight.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment tray to control any potential leaks.

Step 3: Arranging for Professional Disposal

Final disposal must be handled by professionals to ensure it is done safely and in accordance with regulations.

  • Contact EHS: When the container is full or the waste is no longer being generated, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][2]

  • Provide an Inventory: Accurately describe the contents of the waste container to the disposal company.

  • Follow Regulations: Ensure all disposal activities comply with local, regional, and national hazardous waste regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the safe disposal of (2,4-Dimethylpyridin-3-yl)methanol.

G Disposal Workflow for (2,4-Dimethylpyridin-3-yl)methanol cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste Containing (2,4-Dimethylpyridin-3-yl)methanol ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood get_container Obtain Labeled, Compatible Hazardous Waste Container fume_hood->get_container segregate Segregate Solid & Liquid Waste into Separate Containers get_container->segregate add_waste Add Waste to Container segregate->add_waste seal Securely Seal Container When Not in Use add_waste->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store conditions Ensure SAA is Cool, Dry, Well-Ventilated & Secure store->conditions container_full Container Full? conditions->container_full container_full->add_waste No contact_ehs Contact EHS or Licensed Waste Disposal Contractor container_full->contact_ehs Yes end Waste Safely Managed for Disposal contact_ehs->end

Caption: Disposal workflow for (2,4-Dimethylpyridin-3-yl)methanol.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (2,4-Dimethylpyridin-3-yl)methanol is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the potential hazards inferred from analogous compounds and adhering strictly to the collection, storage, and disposal protocols outlined in this guide, researchers can ensure they are operating in a safe, compliant, and responsible manner. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: Pyridine-3-methanol.
  • BenchChem. (2025). Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
  • BenchChem. (2025, November). Proper Disposal of 3-Pyridinemethanol: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide.
  • Merck Millipore. Safety Data Sheet: Methanol.
  • Thermo Fisher Scientific. (2023, September 5). Safety Data Sheet: [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet: Methanol.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 2,4-Lutidine.
  • Methanex Corporation. (2023, February 9). Safety Data Sheet: Methanol.
  • Santa Cruz Biotechnology. Safety Data Sheet: 2,4-Lutidine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview.

Sources

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Reactant of Route 1
(2,4-Dimethylpyridin-3-yl)methanol
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(2,4-Dimethylpyridin-3-yl)methanol
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